Ursocholic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-UTLSPDKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018756 | |
| Record name | 7-Epicholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ursocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2955-27-3 | |
| Record name | Ursocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ursocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Epicholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URSOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP1T05RBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ursocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Ursocholic Acid: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursocholic acid (UCA), a trihydroxy bile acid, is a stereoisomer of cholic acid, one of the primary bile acids synthesized in the liver. While less studied than its well-known counterpart, ursodeoxycholic acid (UDCA), this compound possesses unique physicochemical properties and potential biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including available quantitative data, experimental protocols for its characterization and synthesis, and an exploration of its potential role in cellular signaling pathways.
Chemical Structure and Identification
This compound, systematically named (3α,5β,7β,12α)-3,7,12-trihydroxycholan-24-oic acid, is characterized by a steroid nucleus with hydroxyl groups at positions 3, 7, and 12. The key structural feature that distinguishes it from cholic acid is the epimerization of the hydroxyl group at the C-7 position from the α-orientation to the β-orientation.
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 2955-27-3 | [1] |
| Molecular Formula | C₂₄H₄₀O₅ | [1] |
| Molecular Weight | 408.6 g/mol | [1] |
| IUPAC Name | (3α,5β,7β,12α)-3,7,12-Trihydroxycholan-24-oic acid | [2] |
| Synonyms | 7-Epicholic acid, 7β-Hydroxyisocholic Acid | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological function and pharmaceutical development. While experimental data for some properties are limited, available information and predicted values are summarized below. For comparative purposes, data for the structurally related and extensively studied ursodeoxycholic acid (UDCA) are also included.
Table 2: Physicochemical Properties of this compound
| Property | This compound (Experimental) | This compound (Predicted) | Ursodeoxycholic Acid (UDCA) (Experimental) | Reference |
| Melting Point | 144 °C | - | 203-204 °C | [3] |
| Aqueous Solubility | - | 682.3 mg/L | 20 mg/L | [3] |
| Solubility in Ethanol | ≥10 mg/mL | - | Freely soluble | [2][4] |
| Solubility in Methanol | - | Slightly soluble | Freely soluble | [3][4] |
| Solubility in DMSO | ≥10 mg/mL | Slightly soluble | Soluble | [2][3] |
| pKa | - | 4.76 | ~5.1 | [3][5] |
Experimental Protocols
Synthesis of this compound (7-Epicholic Acid)
A detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a plausible synthetic route can be adapted from the well-established methods for the epimerization of the 7-hydroxyl group of other bile acids, such as the conversion of chenodeoxycholic acid to ursodeoxycholic acid. The synthesis would typically start from cholic acid and involve a selective oxidation of the 7α-hydroxyl group to a ketone, followed by a stereoselective reduction to the 7β-hydroxyl group.
Logical Workflow for the Synthesis of this compound from Cholic Acid:
References
- 1. Development and Validation of the UV Spectrophotometric Method of Ursodeoxycholic Acid in Methanol [jmscr.igmpublication.org]
- 2. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Processes For The Purification Of Ursodeoxycholic Acid (Udca) [quickcompany.in]
An In-depth Technical Guide to the Ursocholic Acid Biosynthesis Pathway in Mammals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ursocholic acid, more commonly known as ursodeoxycholic acid (UDCA), is a secondary bile acid that constitutes a minor fraction of the human bile acid pool but has significant therapeutic applications in various hepatobiliary disorders.[1][2][3] In most mammals, including humans, UDCA is primarily synthesized by the intestinal microbiota from the primary bile acid, chenodeoxycholic acid (CDCA).[1][4] While an endogenous biosynthetic pathway exists in the liver, it is considered a minor contributor in humans compared to the microbial conversion. This guide provides a comprehensive overview of the this compound biosynthesis pathway in mammals, focusing on the core biochemical reactions, enzymatic players, regulatory mechanisms, and key experimental methodologies for its investigation.
Core Biosynthesis Pathway
The principal pathway for UDCA synthesis in mammals involves a two-step epimerization of the 7α-hydroxyl group of chenodeoxycholic acid (CDCA) to a 7β-hydroxyl group, a reaction predominantly carried out by intestinal bacteria.[2][3][5]
-
Oxidation of Chenodeoxycholic Acid (CDCA): The pathway is initiated by the oxidation of CDCA at the C-7 position by the enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH). This reaction converts the 7α-hydroxyl group into a keto group, yielding the intermediate 7-ketolithocholic acid (7-KLCA).[2][3][5]
-
Reduction of 7-Ketolithocholic Acid (7-KLCA): Subsequently, 7-KLCA is reduced by the enzyme 7β-hydroxysteroid dehydrogenase (7β-HSDH), which stereospecifically adds a hydrogen to the keto group, forming a 7β-hydroxyl group. This final step produces ursodeoxycholic acid (UDCA).[2][3][5]
While the gut microbiota is the primary site of this conversion, evidence suggests that human liver preparations are also capable of reducing 7-KLCA, with the microsomal fraction showing the highest activity and requiring NADPH as a cofactor.[6][7] However, in human liver, the reduction of conjugated 7-KLCA predominantly yields CDCA, while unconjugated 7-KLCA is a poor substrate.[6]
In mice, an alternative pathway for UDCA synthesis has been described, involving the 7α-hydroxylation of lithocholic acid (LCA).[8]
The following Graphviz diagram illustrates the core biosynthetic pathway of this compound from chenodeoxycholic acid.
Caption: Core pathway of this compound (UDCA) biosynthesis from chenodeoxycholic acid (CDCA).
Quantitative Data
The following table summarizes available quantitative data for key enzymes involved in the this compound biosynthesis pathway. It is important to note that much of the detailed kinetic analysis has been performed on bacterial enzymes due to their significant role in this conversion. Data for human enzymes are more limited.
| Enzyme | Organism/Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference(s) |
| 7α-HSDH | E. coli | Cholic Acid | 0.83 | - | - | - | [9] |
| 7α-HSDH | E. coli | Chenodeoxycholic Acid | 0.12 | - | - | - | [9] |
| 7α-HSDH | Clostridium absonum | Taurochenodeoxycholic Acid (TCDCA) | 0.24 | 22.47 (µmol/min) | 6.25 x 103 | 2.60 x 104 | [10] |
| 7β-HSDH | Clostridium absonum | Tauroursodeoxycholic Acid (TUDCA) | 1.14 | 22.47 (µmol/min) | - | - | [10] |
| AKR1D1 (Steroid 5β-reductase) | Human | 7α-hydroxycholest-4-en-3-one | 0.0008 | - | - | - | [2] |
| AKR1D1 (Steroid 5β-reductase) | Human | Cortisone | - | - | - | - | [11] |
Regulatory Signaling Pathways
The biosynthesis of this compound is intricately linked to the overall regulation of bile acid homeostasis, which is primarily controlled by a network of nuclear receptors.
Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid synthesis.[11][12] Activation of FXR by bile acids in the liver and intestine initiates a negative feedback loop that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[11][12] UDCA itself is a weak FXR antagonist and can modulate FXR signaling.[13][14] By reducing the activation of FXR, UDCA can lead to an increase in bile acid synthesis.[13]
Pregnane X Receptor (PXR): PXR is another nuclear receptor involved in bile acid detoxification and metabolism. Its role in the specific regulation of UDCA synthesis is less direct but contributes to the overall management of the bile acid pool.
Regulation of AKR1D1: The enzyme aldo-keto reductase family 1 member D1 (AKR1D1), also known as steroid 5β-reductase, plays a crucial role in the overall bile acid synthesis pathway.[15][16][17][18][19] The expression and activity of AKR1D1 are regulated by various factors, including glucocorticoids, which have been shown to down-regulate its expression.[1][20][21] Dysregulation of AKR1D1 has been observed in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[18][19]
The following diagram illustrates the regulatory influence of FXR on bile acid synthesis.
Caption: Simplified diagram of FXR-mediated regulation of bile acid synthesis.
Experimental Protocols
Investigating the this compound biosynthesis pathway requires a combination of in vitro and in vivo approaches, coupled with sensitive analytical techniques for the quantification of bile acids.
Quantification of this compound and Related Bile Acids by LC-MS/MS
This protocol provides a general framework for the analysis of UDCA and other bile acids in biological matrices such as plasma, bile, or fecal extracts.
a. Sample Preparation (Plasma):
-
To 500 µL of plasma, add an internal standard (e.g., deuterated UDCA).
-
Precipitate proteins by adding 1 mL of acetonitrile.
-
Vortex for 5 minutes and centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.[15]
b. Sample Preparation (Bile):
-
Dilute 100 µL of bile with 1 mL of 0.05% formic acid in water.
-
Load the mixture onto a conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 0.05% formic acid and then 1 mL of 25% methanol.
-
Elute bile acids with 1.5 mL of methanol.
-
Dry the eluate under a stream of nitrogen before reconstitution for analysis.[5]
c. Sample Preparation (Feces):
-
Homogenize wet fecal samples.
-
Extract bile acids using an ethanol-based solution, potentially with the addition of a base like ammonium hydroxide to improve recovery of conjugated bile acids.[22]
-
Centrifuge to remove solids and purify the supernatant using SPE.
d. LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formate buffer) and an organic component (e.g., acetonitrile and/or methanol) is typically employed.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for UDCA and other bile acids of interest in multiple reaction monitoring (MRM) mode.
The following diagram outlines the general workflow for bile acid analysis.
Caption: General experimental workflow for the quantification of bile acids.
In Vitro Studies using Hepatocytes
Primary human hepatocytes and immortalized cell lines like HepG2 are valuable tools for studying the endogenous synthesis and metabolism of this compound.
a. Primary Human Hepatocyte Culture:
-
Isolate hepatocytes from liver tissue using a two-step collagenase perfusion method.
-
Culture cells in a sandwich configuration between two layers of collagen to maintain their polarized phenotype and functionality.[13][23]
-
Use a suitable culture medium, such as William's E medium, supplemented with appropriate factors.[3]
-
Treat cells with precursors (e.g., CDCA) or potential regulators to study their effects on UDCA synthesis.
-
Collect and analyze the culture medium for bile acid profiles using LC-MS/MS.
b. HepG2 Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) until they reach the desired confluence.
-
Incubate cells with various bile acids to assess their effects on cellular processes and transporter expression.[14]
-
Note that HepG2 cells have some limitations, including defects in certain aspects of bile acid synthesis and conjugation compared to primary hepatocytes.[24][25]
Human Liver Microsome Stability Assay
This assay is useful for investigating the metabolism of bile acids by hepatic enzymes.
-
Thaw human liver microsomes and dilute them in a phosphate buffer (pH 7.4) containing a NADPH regenerating system.[4][7][26][27]
-
Incubate the test compound (e.g., 7-KLCA) with the microsomal preparation at 37°C.
-
Take aliquots at different time points and stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the rate of substrate depletion and metabolite formation.[26]
Conclusion
The biosynthesis of this compound in mammals is a fascinating interplay between host and microbial metabolism. While the gut microbiota plays the dominant role in its formation from chenodeoxycholic acid, a minor endogenous pathway exists within the liver. The regulation of this pathway is tightly linked to the complex network of nuclear receptors that govern overall bile acid homeostasis. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuances of this compound biosynthesis, its regulation, and its physiological and pathophysiological significance. A deeper understanding of these processes will be invaluable for the development of novel therapeutic strategies targeting bile acid metabolism.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. genecards.org [genecards.org]
- 3. Bile acid formation in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic properties of 7 alpha-hydroxysteroid dehydrogenase from Escherichia coli 080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Bilirubin on 7α- and 7β-Hydroxysteroid Dehydrogenases: Spectra and Docking Analysis [mdpi.com]
- 11. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Primary Hepatocytes in Sandwich Culture | Springer Nature Experiments [experiments.springernature.com]
- 14. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]
- 15. medlineplus.gov [medlineplus.gov]
- 16. researchgate.net [researchgate.net]
- 17. AKR1D1 gene: MedlinePlus Genetics [medlineplus.gov]
- 18. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 23. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HepG2. A human hepatoblastoma cell line exhibiting defects in bile acid synthesis and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Mechanisms of Bile Acids in Cholestasis: A Technical Guide
An In-depth Examination of Ursocholic Acid and the Widely Utilized Ursodeoxycholic Acid (UDCA)
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms underlying therapeutic interventions for cholestasis is paramount. This guide delves into the action of specific bile acids in mitigating cholestatic liver injury, with a primary focus on the extensively studied and clinically significant Ursodeoxycholic Acid (UDCA). While the term "this compound" was specified, it is crucial to note that the vast body of scientific literature and clinical application in the context of cholestasis centers on UDCA. This compound, a trihydroxy bile acid, is structurally distinct from the dihydroxy bile acid UDCA and has been investigated to a far lesser extent. This guide will first address the known, albeit limited, mechanisms of this compound and will then provide a comprehensive overview of the multifaceted mechanisms of UDCA, which is the cornerstone of therapy for many cholestatic disorders.
This compound: A Cursory Look at its Mechanism
This compound, the 7β-hydroxyepimer of cholic acid, has been studied for its effects on bile lipid secretion. Unlike UDCA, its role and mechanism in cholestasis are not well-established. The primary mechanism attributed to this compound relates to its higher hydrophilicity compared to other bile acids.
A key study investigating its effects revealed that this compound stimulates a lower output of cholesterol and phospholipids into the bile for each unit of bile acid secreted[1]. This alteration in biliary lipid composition leads to a reduction in the cholesterol saturation of bile[1]. While this could theoretically contribute to a less toxic bile acid pool, the direct therapeutic implications for cholestasis remain largely unexplored. After oral administration, this compound constitutes a significant portion of biliary bile acids, and it is known to be converted to deoxycholic acid by the intestinal microflora[1].
Due to the limited research on this compound's specific role in cholestasis, the remainder of this guide will focus on the well-documented and clinically relevant mechanisms of Ursodeoxycholic Acid (UDCA).
Ursodeoxycholic Acid (UDCA): A Multi-faceted Approach to Treating Cholestasis
UDCA is a hydrophilic bile acid that has become a frontline therapy for various cholestatic liver diseases, including Primary Biliary Cholangitis (PBC) and Intrahepatic Cholestasis of Pregnancy (ICP)[2][3][4][5][6][7][8][9][10]. Its therapeutic efficacy stems from a combination of several interconnected mechanisms that collectively protect liver cells from damage, stimulate bile flow, and modulate inflammatory and apoptotic pathways.
Cytoprotection and Membrane Stabilization
In cholestasis, the accumulation of hydrophobic bile acids within hepatocytes and cholangiocytes leads to cellular injury through membrane disruption and induction of apoptosis. UDCA counteracts this toxicity through several mechanisms:
-
Alteration of the Bile Acid Pool: Oral administration of UDCA enriches the bile acid pool with this hydrophilic and non-toxic bile acid, thereby reducing the relative concentration of more hydrophobic and cytotoxic bile acids[8].
-
Membrane Stabilization: UDCA can incorporate into the canalicular membrane of hepatocytes, making it more resistant to the disruptive effects of toxic bile acids[3][6][8]. This helps to preserve the integrity and function of these membranes.
Stimulation of Hepatobiliary Secretion (Choleretic Effect)
A hallmark of cholestasis is impaired bile flow. UDCA stimulates hepatobiliary secretion through multiple actions:
-
Upregulation of Canalicular Transporters: UDCA has been shown to stimulate the expression and/or activity of key transporters involved in bile formation, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2)[5]. This enhances the secretion of bile salts and other organic anions from the hepatocyte into the bile canaliculus.
-
Post-transcriptional Regulation: The stimulation of hepatocellular secretion by UDCA appears to be mainly through post-transcriptional mechanisms, including the stimulation of synthesis, targeting, and insertion of transporters into the apical membrane[2][4].
-
Hypercholeresis: UDCA induces a "hypercholeresis," meaning it stimulates a greater volume of bile flow than would be expected from its osmotic effect alone[5]. This is partly due to the stimulation of bicarbonate secretion by cholangiocytes, which creates a protective "bicarbonate umbrella" that neutralizes the acidity of bile and protects cholangiocytes from damage[5].
Anti-Apoptotic Effects
Hepatocyte and cholangiocyte apoptosis is a significant contributor to liver damage in cholestasis. UDCA exerts potent anti-apoptotic effects by interfering with multiple cell death pathways:
-
Mitochondrial Pathway Inhibition: UDCA can prevent the mitochondrial membrane permeabilization, a critical step in the intrinsic apoptotic pathway, thereby inhibiting the release of cytochrome c and subsequent caspase activation[3][5][6][7].
-
Death Receptor Pathway Modulation: UDCA can interfere with the extrinsic apoptotic pathway by inhibiting the recruitment of death receptors like Fas to the cell membrane[3][6].
-
Reduction of Endoplasmic Reticulum (ER) Stress: The accumulation of toxic bile acids can induce ER stress, leading to apoptosis. UDCA has been shown to alleviate ER stress[3][6].
Immunomodulatory and Anti-inflammatory Effects
Inflammation plays a crucial role in the progression of many cholestatic liver diseases. UDCA has demonstrated immunomodulatory properties:
-
Reduction of Pro-inflammatory Cytokines: UDCA can reduce the expression and release of pro-inflammatory cytokines[11].
-
Inhibition of Immune Cell Activation: It may limit the production of cytokines by immunocompetent cells[6]. In experimental models of sepsis-induced cholestasis, UDCA has been shown to improve liver enzyme levels and reduce histopathological abnormalities[11].
Quantitative Data on the Effects of UDCA in Cholestasis
The following tables summarize quantitative data from various studies on the effects of UDCA in different cholestatic conditions.
Table 1: Effect of UDCA on Liver Enzymes and Bilirubin in Cholestatic Conditions
| Condition | Study Population | UDCA Dose | Duration of Treatment | Parameter | Change with UDCA | Reference |
| Intrahepatic Cholestasis of Pregnancy | Pregnant Women | 1 g/day (mean 16 mg/kg) | 3 weeks | Serum Bilirubin | ↓ (0.36 ± 0.19 mg/dl vs 0.95 ± 0.48 in placebo, p<0.01) | [10][12] |
| Aspartate Aminotransferase (AST) | ↓ (52 ± 42 IU/l vs 98 ± 44 in placebo, p<0.05) | [10][12] | ||||
| Alanine Aminotransferase (ALT) | ↓ (54 ± 50 IU/l vs 229 ± 154 in placebo, p<0.01) | [10][12] | ||||
| Cystic Fibrosis with Chronic Cholestasis | Children | 10-20 mg/kg/day | 1 year | Liver Enzymes | Significantly improved | [13] |
| Sepsis-induced Cholestasis | Rats | Not specified | Not specified | Serum ALT, ALP, TBIL, DBIL, γ-GT, TCH | ↓ compared to control | [14] |
| General Cholestatic Liver Diseases | Meta-analysis of RCTs | Varied | Varied | Alanine Aminotransferase (ALT) | WMD: –15.28 U/L | [15] |
| Aspartate Aminotransferase (AST) | WMD: –16.13 U/L | [15] | ||||
| Gamma-Glutamyl Transferase (γ-GT) | WMD: –23.29 U/L | [15] | ||||
| Alkaline Phosphatase (ALP) | WMD: –93.80 U/L | [15] | ||||
| Bilirubin | WMD: –0.18 U/L | [15] |
WMD: Weighted Mean Difference
Table 2: Effect of UDCA on Bile Flow and Composition
| Condition | Study Population | UDCA Dose | Duration of Treatment | Parameter | Change with UDCA | Reference |
| Post-Liver Transplantation | Humans | 15 mg/kg/day | 10 days | Daily Bile Volume | ↑ (242 ± 20 ml vs 176 ± 18 ml in placebo, P < 0.02) | [16] |
| UDCA fraction in bile | ↑ (peaked at 38.1 ± 6.6% on day 3) | [16] | ||||
| Sepsis-induced Cholestasis | Rats | Not specified | Not specified | Bile Flow | ↑ compared to control | [14] |
| Total Bile Acid Excretion | ↑ compared to control | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols used in key studies investigating the effects of UDCA in cholestasis.
Animal Model of Sepsis-Induced Cholestasis
-
Objective: To investigate the therapeutic and preventive effects of UDCA on lipopolysaccharide (LPS)-induced cholestasis in rats[11].
-
Animal Model: Male albino rats.
-
Induction of Cholestasis: Intraperitoneal injection of LPS.
-
Treatment Groups:
-
Control group (saline).
-
LPS group (LPS injection).
-
Treatment group (LPS followed by UDCA).
-
Prevention group (UDCA followed by LPS).
-
-
Parameters Measured: Serum levels of gamma-glutamyl transferase (GGT), aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin (TBIL). Histopathological examination of liver tissue. Measurement of inflammatory cytokines (e.g., TNF-α).
-
Method of Analysis: Commercially available kits for serum enzyme analysis. Histological staining (e.g., H&E) for liver morphology. ELISA or other immunoassays for cytokine measurement.
Clinical Trial in Intrahepatic Cholestasis of Pregnancy
-
Objective: To evaluate the efficacy and safety of UDCA in patients with intrahepatic cholestasis of pregnancy[10][12].
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Inclusion Criteria: Pregnant women with intense pruritus and abnormal serum levels of bile salts and aminotransferases, with onset before 33 weeks of gestation.
-
Intervention:
-
UDCA group: 1 g/day orally.
-
Placebo group: Identical placebo orally.
-
-
Duration: From enrollment until delivery.
-
Primary Endpoints: Improvement in maternal pruritus and biochemical abnormalities (serum bilirubin, AST, ALT, total bile salts).
-
Secondary Endpoints: Fetal outcomes (e.g., gestational age at delivery, stillbirth).
-
Method of Analysis: Clinical assessment of pruritus (e.g., visual analog scale). Standard laboratory methods for biochemical analysis. Statistical analysis to compare outcomes between the two groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action of UDCA can aid in understanding its therapeutic effects.
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by UDCA in the context of cholestasis.
Caption: Overview of UDCA's hepatoprotective actions.
Caption: UDCA's inhibition of the mitochondrial apoptotic pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of a therapeutic agent in an animal model of cholestasis.
Caption: A generalized workflow for preclinical cholestasis research.
Conclusion
References
- 1. Effect of this compound on bile lipid secretion and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications [ouci.dntb.gov.ua]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. portlandpress.com [portlandpress.com]
- 6. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 9. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ursodeoxycholic acid in the treatment of cholestasis of pregnancy: a randomized, double-blind study controlled with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of ursodeoxycholic acid on sepsis-induced cholestasis management in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ursodeoxycholic acid on liver function in patients with cystic fibrosis and chronic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of ursodeoxycholic acid on intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ursodeoxycholic acid increased bile flow and affects bile composition in the early postoperative phase following liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Ursocholic acid
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ursocholic Acid
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, also widely known as ursodeoxycholic acid (UDCA). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Pharmacokinetics of this compound (UDCA)
The pharmacokinetic profile of UDCA involves its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its therapeutic efficacy and safety.
Absorption
This compound is a hydrophilic dihydroxy bile acid with inherently low aqueous solubility, leading to incomplete absorption from the gastrointestinal tract.[1][2] Its absorption is facilitated by the presence of other bile acids, hence the recommendation for its administration with food to stimulate bile secretion.[3] The nature of dietary intake can influence UDCA's absorption kinetics; high-fat diets may delay its absorption by prolonging gastric emptying, while also potentially enhancing overall absorption through improved micellar solubilization.[4][5]
In human studies involving oral administration of a 500 mg radiolabeled dose of UDCA, the compound was detectable in plasma within 40 minutes, reaching a peak concentration between 60 and 80 minutes. The observation of a secondary peak around the 180-minute mark is indicative of enterohepatic circulation.[6]
Distribution
Following absorption, UDCA is efficiently taken up by the liver and enters the enterohepatic circulation.[7] With standard therapeutic dosing of 8-10 mg/kg/day, UDCA and its conjugated forms can comprise a significant portion, between 30% and 60%, of the total circulating bile acid pool.[1]
Metabolism
The primary site of UDCA metabolism is the liver, where it undergoes extensive conjugation with the amino acids glycine and taurine. This process, catalyzed by the peroxisomal enzyme bile acid CoA: amino acid N-acyltransferase, results in the formation of glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA).[1][4] In animal models, such as rats, the predominant form found in bile after oral administration is the taurine conjugate.[8]
Within the gut, intestinal microflora can metabolize UDCA to lithocholic acid (LCA), a more hydrophobic and potentially toxic secondary bile acid. However, the systemic accumulation of LCA is mitigated by efficient hepatic sulfation, which facilitates its detoxification and excretion.[1]
Excretion
The primary route of elimination for UDCA and its metabolites is through the feces.[7] Urinary excretion is minimal.[7][8] Studies in rats have shown that approximately 15-20% of an administered dose is excreted in the feces within 24 hours, with only about 1.5% being eliminated via the urine.[8]
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of UDCA and its primary metabolites from studies in various populations.
Table 1: Pharmacokinetic Parameters of this compound (UDCA) and its Metabolites in Healthy Elderly Subjects Following a Single Dose
| Parameter | UDCA (400 mg) | UDCA (800 mg) | G-UDCA (from 400 mg UDCA) | G-UDCA (from 800 mg UDCA) | T-UDCA (from 400 mg UDCA) | T-UDCA (from 800 mg UDCA) |
| Tmax (h) | 2 | 2 | 8-10 | 8-10 | 8-10 | 8-10 |
| Cmax (ng/mL) | 2680.75 | 5246.50 | 1536.99 | 2579.13 | 60.67 | 101.52 |
| AUClast (h*ng/mL) | 15741.29 | 29462.52 | 17851.37 | 30833.53 | 571.33 | 1042.71 |
| Data sourced from a clinical study in healthy elderly subjects.[9] |
Table 2: Pharmacokinetic Parameters of this compound (UDCA) in Rats
| Route of Administration | Parameter | Value |
| Intravenous | Plasma Clearance Half-life (t1/2) | Biphasic: 2 and 30 minutes |
| Data from a study in bile fistula rats.[10] |
Pharmacodynamics of this compound (UDCA)
The pharmacodynamic properties of UDCA are multifaceted, contributing to its therapeutic utility in various liver and biliary disorders.
Mechanisms of Action
The beneficial effects of UDCA are mediated through several key mechanisms:
-
Choleretic Action: UDCA stimulates bile flow, which aids in the elimination of toxic bile acids and other waste products from the liver.[1][3]
-
Cytoprotection: It protects liver cells (hepatocytes) and bile duct cells (cholangiocytes) from the damaging effects of more hydrophobic bile acids by altering the composition of the bile acid pool to be more hydrophilic.[3][11][12]
-
Immunomodulatory Effects: UDCA has been demonstrated to have immunomodulatory properties, including the suppression of certain immune cell functions like phagocytosis.[13]
-
Anti-inflammatory Properties: It exerts anti-inflammatory effects within the gastrointestinal tract's epithelial cells.[13]
-
Anti-apoptotic Activity: A crucial mechanism, especially in cholestatic conditions, is UDCA's ability to inhibit apoptosis in hepatocytes, thereby preventing the cell death induced by the accumulation of toxic bile acids.[2][14]
Modulation of Cellular Signaling Pathways
UDCA exerts its effects by interacting with and modulating several intracellular signaling pathways:
-
miR-21/PTEN/AKT/mTOR Pathway: In the context of vascular biology, UDCA has been found to inhibit the proliferation and migration of vascular smooth muscle cells by blocking this signaling cascade.[15]
-
p53-Mediated Apoptosis: UDCA can exert its anti-apoptotic effects by inhibiting the induction and stabilization of the p53 tumor suppressor protein. It achieves this by down-regulating the expression of both p53 and the pro-apoptotic protein Bax in hepatocytes.[2]
-
EGFR/Raf-1/ERK Signaling: The cytoprotective effects of UDCA are also linked to its ability to modulate the EGFR/Raf-1/ERK pathway. It can counteract the pro-apoptotic signals initiated by toxic bile acids, such as deoxycholic acid (DCA), by inhibiting EGFR activation.[2]
-
Nuclear and G-protein Coupled Receptor Interactions: Bile acids function as signaling molecules by binding to receptors like the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[11] UDCA is generally considered a weak agonist or even an antagonist of FXR, and its therapeutic action may involve displacing more potent hydrophobic bile acids from the receptor.[16][17] In contrast, UDCA can activate TGR5, which can lead to the secretion of glucagon-like peptide-1 (GLP-1), influencing glucose homeostasis, and calcitonin, which has implications for bone metabolism.[18][19]
Effects on Biochemical Markers of Liver Function
Clinical evidence from a meta-analysis of randomized controlled trials has substantiated the beneficial effects of UDCA on liver function, as reflected by improvements in key serum markers.
Table 3: Meta-analysis of the Effect of UDCA on Liver Function Markers
| Marker | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | P-value |
| Alanine Aminotransferase (ALT) | -15.28 U/L | -23.42 to -7.15 | 0.0002 |
| Aspartate Aminotransferase (AST) | -16.13 U/L | -23.84 to -8.42 | < 0.0001 |
| Gamma-Glutamyl Transferase (GGT) | -23.29 U/L | -33.97 to -12.61 | < 0.0001 |
| Alkaline Phosphatase (ALP) | -93.80 U/L | -126.36 to -61.25 | < 0.0001 |
| Bilirubin | -0.18 U/L | -0.35 to -0.01 | 0.04 |
| Albumin | 0.10 U/L | -0.05 to 0.24 | 0.18 |
| Data from a meta-analysis of randomized placebo-controlled clinical trials.[20] |
Experimental Protocols
The quantification and metabolic profiling of UDCA in biological systems necessitate robust and sensitive analytical methods.
Bioanalytical Method for Quantification of this compound and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids in various biological matrices.[21][22]
A General Protocol for Sample Preparation and Analysis:
-
Sample Extraction: The initial step for samples like serum or plasma typically involves protein precipitation with an organic solvent like methanol or acetonitrile.[23] For solid tissues such as the liver, a "one-pot" extraction using a methanol/acetonitrile mixture is effective.[24]
-
Sample Cleanup (Solid-Phase Extraction): To enhance the purity of the extract and concentrate the analytes, solid-phase extraction (SPE) is commonly employed. A C18 reversed-phase sorbent is often used. The procedure involves loading the sample, washing away interfering substances, and then eluting the bile acids with a solvent such as methanol.[23][25]
-
Final Sample Preparation: The eluate from the SPE step is typically evaporated to dryness, often under a gentle stream of nitrogen, and then reconstituted in a mobile phase that is compatible with the LC-MS/MS system.[23]
Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography: The separation of individual bile acids is achieved using reversed-phase chromatography, most commonly with a C18 column.[21] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is used to resolve the different bile acid species.[24]
-
Tandem Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.[22] The highly sensitive and selective Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte.[21]
In Vitro Metabolism Assays
To elucidate the metabolic fate of UDCA, in vitro experiments using liver subcellular fractions or cultured cells are invaluable.
A Sequential In Vitro Metabolism Protocol:
-
Phase I Metabolism Simulation: UDCA is incubated with a Phase I reaction system containing liver microsomes and an NADPH-regenerating system. The regenerating system typically includes magnesium chloride, Tris HCl, glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PD), and NADPH.[26]
-
Phase II Metabolism Simulation: The products from the Phase I incubation are then introduced into a Phase II reaction system to investigate conjugation reactions. For glucuronidation, this system would contain UDP-glucuronic acid (UDPGA) and relevant cofactors.[26] For sulfation, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) would be included.
-
Metabolite Identification: The resulting metabolites are identified and characterized using advanced analytical techniques, such as high-resolution mass spectrometry.[26]
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound (UDCA).
Caption: Experimental workflow for bile acid analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. droracle.ai [droracle.ai]
- 13. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Ursodeoxycholic acid inhibits intimal hyperplasia, vascular smooth muscle cell excessive proliferation, migration via blocking miR-21/PTEN/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Osteosarcopenia in metabolic dysfunction–associated steatotic liver disease: from mechanisms to management [frontiersin.org]
- 19. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 23. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
Unraveling the Therapeutic Targets of Ursocholic Acid in Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursocholic acid, more commonly known as ursodeoxycholic acid (UDCA), is a hydrophilic bile acid that has been a cornerstone in the management of cholestatic liver diseases for decades.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple bile acid replacement.[3][4] This technical guide provides an in-depth exploration of the molecular targets of this compound in the context of liver disease, with a focus on the signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this intriguing molecule.
The primary mechanisms of action of this compound include the alteration of the bile acid pool towards a more hydrophilic and less toxic composition, cytoprotection of liver cells (hepatocytes and cholangiocytes), immunomodulation, and stimulation of bile flow (choleretic effect).[1][3][5] At the molecular level, these effects are mediated through the modulation of key signaling pathways and nuclear receptors, principally the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[6][7]
Core Therapeutic Targets and Signaling Pathways
This compound exerts its hepatoprotective effects by interacting with multiple cellular targets. The two most well-characterized receptors are FXR and TGR5, which play pivotal roles in bile acid homeostasis, inflammation, and fibrosis.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[8][9] The role of this compound in FXR signaling is complex and appears to be context-dependent, with some studies suggesting an antagonistic effect while others propose agonistic actions, particularly in the intestine.[8][10]
A proposed mechanism involves the modulation of the FXR-mediated signaling cascade. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to FXR response elements (FXREs) on target genes, and regulates their transcription. This pathway is crucial for the negative feedback inhibition of bile acid synthesis.
Caption: this compound modulation of the FXR signaling pathway.
TGR5 Signaling Pathway
TGR5, a G-protein coupled receptor, is expressed on the cell surface of various liver cells, including Kupffer cells and cholangiocytes.[11][12] Activation of TGR5 by bile acids, including this compound, stimulates the production of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[13][14] This signaling cascade has anti-inflammatory and anti-fibrotic effects.[11] For instance, in colorectal cancer cells, UDCA was found to suppress YAP signaling by activating the TGR5-cAMP/PKA pathway, which then inhibits RhoA activity.[15]
Caption: this compound activation of the TGR5 signaling pathway.
Anti-Apoptotic and Anti-Fibrotic Pathways
This compound has been shown to protect hepatocytes from apoptosis induced by toxic bile acids and other stimuli.[16][17] This is achieved, in part, by inhibiting the mitochondrial pathway of apoptosis through the regulation of Bcl-2 family proteins, such as increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax.[1][18]
Furthermore, this compound exhibits anti-fibrotic properties by targeting hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[19][20] It can inhibit HSC proliferation and induce their apoptosis.[18] this compound has also been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of liver fibrosis, by downregulating the expression of TGF-β1 and its downstream mediator Smad3, while upregulating the inhibitory Smad7.[21]
References
- 1. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic Acid Treatment-Induced GLOBE Score Changes Are Associated With Liver Transplantation-Free Survival in Patients With Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mims.com [mims.com]
- 6. Protective effects of ursodeoxycholic acid against immune-mediated liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunocytochemistry (ICC) Protocol | Rockland [rockland.com]
- 9. biocytogen.com [biocytogen.com]
- 10. Ursodeoxycholic acid: Effects on hepatic unfolded protein response, apoptosis and oxidative stress in morbidly obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 12. Ursodeoxycholic acid reduces antitumor immunosuppression by inducing CHIP-mediated TGF-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Ursodeoxycholic acid alleviates experimental liver fibrosis involving inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. QUANTITATIVE STUDY OF COLLAGEN CONTENT IN EXPERIMENTAL CIRRHOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of ursodeoxycholic acid on TGF beta1/Smad signaling pathway in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ursodeoxycholic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a secondary bile acid, has long been a cornerstone in the management of cholestatic liver diseases and the dissolution of cholesterol gallstones.[1][2] Its favorable safety profile and therapeutic efficacy have spurred extensive research into its derivatives, aiming to enhance its inherent biological activities and explore new therapeutic avenues. This technical guide provides an in-depth overview of the biological activities of UDCA derivatives, with a focus on their synthesis, mechanisms of action, and potential applications in drug development. While the term "ursocholic acid" was specified in the query, the vast body of scientific literature focuses on ursodeoxycholic acid and its derivatives; therefore, this guide will primarily address the latter, with a clarification on the distinct nature of this compound. This compound (3α, 7β, 12α-trihydroxy-5β-cholan-24-oic acid), a trihydroxy bile acid, has been shown to be less effective than UDCA in improving liver function parameters in primary biliary cirrhosis, likely due to its poor enrichment in serum and bile.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Synthesis of Ursodeoxycholic Acid Derivatives
The generation of novel UDCA derivatives is a key strategy to modulate its physicochemical properties and biological activities. The primary approaches involve chemical, chemoenzymatic, and biological synthesis.
Chemical Synthesis:
Chemical synthesis offers a versatile platform for creating a wide array of UDCA derivatives. Common modifications include amidation and esterification at the C-24 carboxylic acid group, as well as modifications of the hydroxyl groups on the steroid nucleus.[3]
For instance, the synthesis of UDCA amides can be achieved by reacting UDCA with an appropriate amine in the presence of a coupling agent. Ester derivatives are similarly synthesized by reacting UDCA with an alcohol under acidic or basic conditions. These modifications can significantly alter the hydrophilicity, bioavailability, and receptor interactions of the parent molecule.
Chemoenzymatic and Biological Synthesis:
These methods leverage the high selectivity of enzymes to achieve specific modifications of the UDCA scaffold, often under milder reaction conditions than purely chemical methods.[4][5] For example, hydroxysteroid dehydrogenases (HSDHs) are employed for the epimerization of hydroxyl groups. The biological synthesis of UDCA itself often starts from more abundant bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA) using microbial transformations.[4][5]
Key Biological Activities and Mechanisms of Action
UDCA and its derivatives exert a wide range of biological effects, primarily through their interaction with nuclear receptors, G-protein coupled receptors, and modulation of cellular signaling pathways.
TGR5 Activation
Takeda G-protein coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammation.[6][7] Activation of TGR5 by specific UDCA derivatives can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with anti-diabetic effects.[6]
Quantitative Data on TGR5 Activation:
The following table summarizes the half-maximal effective concentrations (EC50) of various UDCA derivatives for TGR5 activation, as determined by luciferase reporter assays.
| Compound | EC50 (µM) | Reference |
| Ursodeoxycholic acid (UDCA) | >100 | [8] |
| 7α-methyl-UDCA | 12.6 | [9] |
| Tauroursodeoxycholic acid (TUDCA) | 25.4 | [8] |
| Glycoursodeoxycholic acid (GUDCA) | 45.2 | [8] |
Farnesoid X Receptor (FXR) Modulation
The farnesoid X receptor (FXR) is a nuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis, transport, and metabolism.[10] While UDCA itself is considered a weak FXR antagonist, some of its derivatives have been shown to modulate FXR signaling. This interaction is complex, with some studies suggesting UDCA can act as an intestinal FXR agonist under certain conditions.[11] The modulation of FXR by UDCA derivatives can influence lipid and glucose metabolism, as well as inflammatory responses.
Quantitative Data on FXR Activation:
The following table presents the half-maximal inhibitory concentrations (IC50) of UDCA and its derivatives on FXR activation.
| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |
| Ursodeoxycholic acid (UDCA) | >100 | HepG2 | Luciferase Reporter | [12] |
| Obeticholic Acid (Positive Control) | 0.027 | HepG2 | Luciferase Reporter | [12] |
Anti-inflammatory Effects
UDCA and its derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][14] They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of inflammatory enzymes like iNOS and COX-2.[15][16]
Quantitative Data on Anti-inflammatory Activity:
The following table summarizes the IC50 values of UDCA derivatives for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.
| Compound | NO Inhibition IC50 (µM) | Reference |
| UDCA-cinnamic acid hybrid (2m) | 7.70 | [15] |
| Ursolic acid derivative (UA-1) | 2.2 | [17] |
Anti-apoptotic Activity
A crucial mechanism underlying the therapeutic effects of UDCA and its derivatives is their ability to inhibit apoptosis (programmed cell death).[18] They can protect cells from apoptosis induced by various stimuli, including toxic bile acids, by stabilizing mitochondrial membranes, preventing the release of cytochrome c, and inhibiting the activation of caspases.[18][19]
Cytotoxicity against Cancer Cells
Interestingly, while UDCA derivatives protect normal cells from apoptosis, some have been shown to induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents.[20][21] For example, certain derivatives have demonstrated cytotoxicity against hepatocellular carcinoma (HCC) and other cancer cell lines.[20][21]
Quantitative Data on Cytotoxicity:
The following table shows the IC50 values of a UDCA derivative (U12a) against a human hepatocellular carcinoma cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| U12a (UDCA derivative) | HepG2 | 15.6 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
TGR5 and FXR Activation Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of a compound to activate or inhibit the TGR5 or FXR receptors.
Materials:
-
HEK293T cells
-
Expression plasmids for the receptor of interest (TGR5 or FXR)
-
Luciferase reporter plasmid containing response elements for the receptor
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds (UDCA derivatives)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the receptor expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a positive control (e.g., a known TGR5 or FXR agonist) and a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 or IC50 values using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][22]
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (UDCA derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is a key technique for studying the effects of UDCA derivatives on signaling pathways.[10][13][23]
Materials:
-
Cells or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by UDCA derivatives and a typical experimental workflow.
Caption: TGR5 signaling pathway activated by a UDCA derivative.
Caption: Inhibition of the NF-κB signaling pathway by a UDCA derivative.
Caption: Inhibition of the mitochondrial apoptosis pathway by a UDCA derivative.
Caption: A typical experimental workflow for screening UDCA derivatives.
Conclusion
Ursodeoxycholic acid and its derivatives represent a promising class of therapeutic agents with a diverse range of biological activities. Their ability to modulate key cellular receptors and signaling pathways, including TGR5, FXR, NF-κB, and apoptosis, underscores their potential in treating a variety of diseases beyond their traditional use in hepatobiliary disorders. The continued exploration of novel UDCA derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the development of new and improved therapies for metabolic, inflammatory, and neoplastic diseases. This technical guide serves as a foundational resource for researchers and drug development professionals to navigate the expanding landscape of UDCA derivative research.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. promega.com [promega.com]
- 4. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 6. researchhub.com [researchhub.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. EP0088637A2 - A method for producing ursodeoxycholic acid - Google Patents [patents.google.com]
- 12. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of ursodeoxycholic acid-cinnamic acid hybrids as potential anti-inflammatory agents by inhibiting Akt/NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. azurebiosystems.com [azurebiosystems.com]
In Vitro Cytoprotective Mechanisms of Ursocholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ursocholic acid (also known as Ursodeoxycholic acid or UDCA), a hydrophilic bile acid, has demonstrated significant cytoprotective properties in a multitude of in vitro studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cellular biology, pharmacology, and drug development.
I. Quantitative Data on Cytoprotective Effects
The cytoprotective efficacy of this compound has been quantified across various cell types and experimental conditions. The following tables summarize key findings from in vitro studies, highlighting its impact on cell viability, apoptosis, and the expression of critical signaling molecules.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Insult/Condition | This compound Concentration | Observed Effect | Reference |
| Hepatocellular Carcinoma (HCC) Cells | Spontaneous | Dose-dependent | Reduced cell viability, induced apoptosis | [1] |
| Bile Duct Cancer (BDC) Cells | Spontaneous | Dose- and time-dependent | Inhibited cell viability, induced apoptosis | [2] |
| Rat Hepatocytes | Deoxycholic Acid (DCA) | Not specified | Inhibits DCA-induced apoptosis | [3] |
| Colon Cancer Cells | Sodium Deoxycholate (SDC) | Not specified | Prevents SDC-induced apoptosis | [4] |
| Rat Hepatocytes | Glycochenodeoxycholate (GCDC) | Not specified | Protected against loss of viability | [5] |
| Rat Hepatocytes | Hydrogen Peroxide or Cadmium | Not specified | Significantly prevented decrease in viability | [6] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.5 mM and 1 mM | Maintained cell viability above 80% | [7] |
Table 2: Modulation of Key Signaling Molecules by this compound
| Cell Line/Model | Target Molecule/Pathway | This compound Effect | Reference |
| Hepatocellular Carcinoma (HCC) Cells | Bcl-2 | Downregulated protein expression | [1] |
| Hepatocellular Carcinoma (HCC) Cells | Bax | Upregulated protein expression | [1] |
| Hepatocellular Carcinoma (HCC) Cells | Smac | Downregulated protein expression, increased mRNA at high concentration | [1] |
| Hepatocellular Carcinoma (HCC) Cells | Livin | Upregulated protein expression, inhibited mRNA at high concentration | [1] |
| Hepatocellular Carcinoma (HCC) Cells | Caspase-3 | Increased mRNA expression and activity | [1] |
| Bile Duct Cancer (BDC) Cells | EGFR-ERK, PI3K-AKT pathways | Inhibition | [2] |
| Oesophageal Cancer Cells | NF-κB and AP-1 (DCA-induced) | Inhibited activation and translocation | [8] |
| Oesophageal Cancer Cells | IκB-α degradation (DCA-induced) | Blocked | [8] |
| Oesophageal Cancer Cells | IKK-α/β and ERK1/2 phosphorylation (DCA-induced) | Inhibited | [8] |
| Oesophageal Cancer Cells | COX-2 upregulation (DCA-induced) | Inhibited | [8] |
| Vascular Smooth Muscle Cells | miR-21 | Repressed | [9] |
| Vascular Smooth Muscle Cells | PTEN/AKT/mTOR signaling pathway | Suppressed | [9] |
| Primary Rat Hepatocytes | p53 | Reduced stability, promoted ubiquitination and degradation | [10] |
| Guinea Pigs with Gallstones | TNF-α | Inhibited expression | [11] |
| Guinea Pigs with Gallstones | Bax | Down-regulated | [11] |
| Hepatic Stellate Cells (LX2) | Autophagy (TGFβ1-induced) | Inhibited | [12] |
| RAW 264.7 Macrophages | Inflammatory Cytokines (LPS-induced) | Significantly inhibited | [7] |
| Rat Aortic Rings | Deoxycholic Acid (DCA)-induced vasorelaxation | Abrogated | [13] |
| Mice Liver and Adipose Tissues | Inflammatory genes (Tnfa, Ccl2) | Downregulated mRNA levels | [14] |
| Mitochondria from bile acid-fed rats | Bax protein levels (DCA-induced) | Almost totally inhibited the 4.5-fold increase | [15] |
II. Experimental Protocols
This section outlines the methodologies for key in vitro experiments frequently cited in studies on this compound's cytoprotective effects.
A. Cell Viability and Proliferation Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and/or an insulting agent for specific time periods (e.g., 24 or 48 hours)[2].
-
MTT Incubation: After treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
B. Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or slides.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling enzyme.
-
Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), add a labeled anti-BrdU antibody.
-
Microscopy: Visualize the labeled cells using fluorescence microscopy.
3. Cell Death Detection ELISA: This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes), which increase during apoptosis.
-
Cell Lysis: After treatment, lyse the cells to release the cytoplasmic contents.
-
ELISA Procedure: Add the cell lysate to a microplate coated with anti-histone antibodies. Then, add a second anti-DNA antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Reaction: Add a colorimetric substrate for the enzyme.
-
Absorbance Measurement: Measure the absorbance, which is proportional to the amount of nucleosomes in the cytoplasm.
C. Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a digital imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.
D. Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)
qRT-PCR is used to measure the amount of a specific mRNA transcript.
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform PCR using the cDNA as a template, specific primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that binds to the target DNA sequence.
-
Data Analysis: Monitor the fluorescence signal in real-time. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA. Normalize the expression of the gene of interest to a housekeeping gene to control for variations in RNA input.
III. Signaling Pathways and Experimental Workflows
The cytoprotective effects of this compound are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and typical experimental workflows.
Caption: A typical experimental workflow for investigating the cytoprotective effects of this compound in vitro.
Caption: Signaling pathways involved in the anti-apoptotic effects of this compound.
Caption: Inhibition of pro-inflammatory signaling pathways by this compound.
IV. Conclusion
The in vitro evidence strongly supports the cytoprotective role of this compound through a variety of mechanisms, including the inhibition of apoptosis, reduction of oxidative stress, and suppression of inflammatory responses. Its ability to modulate key signaling pathways such as EGFR/MAPK, PI3K/Akt, and NF-κB underscores its potential as a therapeutic agent for a range of diseases characterized by cellular damage and inflammation. This guide provides a foundational understanding of these effects, offering researchers and drug development professionals a consolidated resource to inform future studies and therapeutic strategies. Further investigation into the nuanced interactions of this compound with cellular components will continue to elucidate its full therapeutic potential.
References
- 1. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid inhibits epithelial-mesenchymal transition, suppressing invasiveness of bile duct cancer cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of membrane cholesterol in determining bile acid cytotoxicity and cytoprotection of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic acid inhibits intimal hyperplasia, vascular smooth muscle cell excessive proliferation, migration via blocking miR-21/PTEN/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursodeoxycholic acid modulates the ubiquitin-proteasome degradation pathway of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic acid protects interstitial Cajal-like cells in the gallbladder from undergoing apoptosis by inhibiting TNF-α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid alleviates experimental liver fibrosis involving inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid and in vitro vasoactivity of hydrophobic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid decreases age-related adiposity and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ursocholic Acid from Cholic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ursocholic acid (3α,7β,12α-trihydroxy-5β-cholan-24-oic acid) is a trihydroxy bile acid and a stereoisomer of cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid). The key structural difference lies in the orientation of the hydroxyl group at the C-7 position, which is in the β-position for this compound and the α-position for cholic acid. The synthesis of this compound from the more abundant and inexpensive cholic acid is a process of significant interest.[1][2] This transformation is achieved through the epimerization of the C-7 hydroxyl group, a process that typically involves a two-step oxidation and reduction sequence. Both chemical and enzymatic methods have been developed for this conversion, offering different advantages in terms of yield, selectivity, and environmental impact.[3][4]
Part 1: Chemical Synthesis of this compound
The chemical synthesis of this compound from cholic acid involves the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group. This is accomplished by first selectively oxidizing the 7α-hydroxyl group to a ketone and then stereoselectively reducing the resulting keto group to the desired 7β-hydroxyl configuration.
Chemical Synthesis Workflow
The overall workflow for the chemical synthesis is depicted below.
Caption: Chemical synthesis pathway from cholic acid to this compound.
Experimental Protocols
Protocol 1: Selective Oxidation of Cholic Acid
This protocol is adapted from established methods for the selective oxidation of the 7α-hydroxyl group in bile acids.[1]
-
Materials:
-
Cholic Acid (CA)
-
N-bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve Cholic Acid in a mixture of acetone and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide in acetone to the reaction mixture while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess NBS by adding a saturated solution of sodium sulfite.
-
Acidify the mixture to pH 2 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Stereoselective Reduction to this compound
This protocol is based on the established method for the reduction of the 7-keto group to a 7β-hydroxyl group.[1]
-
Materials:
-
3α,12α-dihydroxy-7-oxo-5β-cholan-24-oic acid
-
n-Propanol
-
Sodium metal
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oic acid in hot n-propanol.
-
To the boiling solution, carefully add small pieces of sodium metal in portions. The reaction is highly exothermic.
-
Continue refluxing until all the sodium has reacted.
-
Cool the reaction mixture and slowly add water to decompose any remaining sodium alkoxide.
-
Remove the n-propanol by steam distillation or under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
The crude this compound can be further purified by recrystallization.
-
Quantitative Data
The following table summarizes typical yields for the chemical synthesis steps, based on analogous reactions for ursodeoxycholic acid synthesis.
| Step | Starting Material | Product | Typical Yield | Reference |
| Selective Oxidation of 7α-OH | Cholic Acid | 7-oxo Intermediate | ~90% | [1] |
| Stereoselective Reduction of 7-keto | 7-oxo Intermediate | This compound | ~80% | [1] |
| Overall Chemical Synthesis | Cholic Acid | This compound | ~72% |
Part 2: Chemoenzymatic Synthesis of this compound
Chemoenzymatic methods offer a greener and more selective alternative to traditional chemical synthesis, often proceeding under milder conditions with higher yields and fewer side products.[2][3] The epimerization of the C-7 hydroxyl group of cholic acid can be efficiently catalyzed by a pair of hydroxysteroid dehydrogenases (HSDHs).
Chemoenzymatic Synthesis Workflow
The enzymatic pathway involves two key enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH).
Caption: Chemoenzymatic pathway for the synthesis of this compound.
Experimental Protocols
Protocol 3: One-Pot Chemoenzymatic Synthesis
This protocol describes a one-pot synthesis using 7α-HSDH and 7β-HSDH with a cofactor regeneration system.
-
Materials:
-
Cholic Acid
-
7α-hydroxysteroid dehydrogenase (7α-HSDH)
-
7β-hydroxysteroid dehydrogenase (7β-HSDH)
-
Nicotinamide adenine dinucleotide (NAD⁺) (catalytic amount)
-
Nicotinamide adenine dinucleotide, reduced (NADH) (catalytic amount)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration; pyruvate and lactate dehydrogenase for NAD⁺ regeneration)
-
Phosphate buffer (pH ~7.5)
-
-
Procedure:
-
Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Dissolve cholic acid in the buffer. A co-solvent may be needed for solubility.
-
Add the catalytic amounts of NAD⁺ and NADH.
-
Add the components of the cofactor regeneration system.
-
Initiate the reaction by adding 7α-HSDH and 7β-HSDH to the solution. These enzymes can be used as free enzymes or immobilized for easier recovery and reuse.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the conversion of cholic acid to this compound using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches completion, stop the reaction by denaturing the enzymes (e.g., by heat or pH change).
-
Acidify the solution to precipitate the this compound.
-
Isolate the product by filtration or centrifugation, followed by washing and drying.
-
Quantitative Data
Enzymatic methods are known for their high efficiency and selectivity, often achieving near-quantitative conversion.
| Step | Starting Material | Product | Typical Conversion | Reference |
| One-Pot Chemoenzymatic Synthesis | Cholic Acid | This compound | >99% | [3] |
References
- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 2. Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 4. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Ursodeoxycholic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a secondary bile acid, is a valuable therapeutic agent for the treatment of various cholestatic liver diseases and for the dissolution of cholesterol gallstones.[1] Traditional chemical synthesis of UDCA is often a multi-step process characterized by low yields (around 30%), the use of hazardous reagents, and the generation of significant waste.[1][2] Chemoenzymatic synthesis has emerged as a more sustainable and efficient alternative, leveraging the high selectivity of enzymes to minimize protection and deprotection steps, thereby increasing yields and reducing environmental impact.[2][3]
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of Ursodeoxycholic acid (UDCA), offering a greener and more efficient alternative to traditional chemical methods. The protocols described herein focus on two primary chemoenzymatic routes: one starting from chenodeoxycholic acid (CDCA) and the other from the more abundant and less expensive cholic acid (CA).[2][4]
Chemoenzymatic Synthesis Routes
The chemoenzymatic synthesis of UDCA primarily involves the stereoselective epimerization of the 7α-hydroxyl group of a bile acid precursor to a 7β-hydroxyl group. This is typically achieved through a two-step enzymatic cascade involving oxidation by a 7α-hydroxysteroid dehydrogenase (7α-HSDH) to a 7-keto intermediate, followed by reduction with a 7β-hydroxysteroid dehydrogenase (7β-HSDH).[3][4] When starting from cholic acid, an additional chemoenzymatic step is required to remove the 12α-hydroxyl group.
Diagram of the Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis workflows for UDCA.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the chemoenzymatic synthesis of UDCA.
Table 1: Enzymatic Epimerization of Chenodeoxycholic Acid (CDCA) to Ursodeoxycholic Acid (UDCA)
| Step | Enzyme(s) | Substrate Concentration | Reaction Time | Conversion/Yield | Purity | Reference(s) |
| One-pot, two-step | 7α-HSDH, 7β-HSDH | 10 mM | - | >98% | - | [3] |
| One-pot, one-step | 7α-HSDH, 7β-HSDH | - | - | >90% | 98.5% | [4] |
| Immobilized enzymes in packed-bed reactor | Co-immobilized 7α-HSDH/LDH and 7β-HSDH/GDH | - | 12 h | ~100% | - | [5] |
| Whole-cell biotransformation | Engineered E. coli | 100 mM | 2 h | 99% | - | [6] |
Table 2: Chemoenzymatic Synthesis of Ursodeoxycholic Acid (UDCA) from Cholic Acid (CA)
| Step | Method | Key Reagents/Enzymes | Yield | Reference(s) |
| Overall Process | Chemoenzymatic | 12α-HSDH, Wolff-Kishner reduction, 7α/β-HSDH | - | [2] |
| Chemical Synthesis (for comparison) | Multi-step chemical | CrO₃, hydrazine | ~30% | [2][4] |
| Improved Chemical Synthesis | Modified chemical steps | - | 53% | [4] |
| Novel Synthetic Route | Multi-step chemical from CA | - | up to 65% | [7] |
Experimental Protocols
Protocol 1: One-Pot, Two-Step Enzymatic Synthesis of UDCA from CDCA
This protocol describes the epimerization of the 7α-hydroxyl group of CDCA to the 7β-hydroxyl group to form UDCA.[3][4]
Materials:
-
Chenodeoxycholic acid (CDCA)
-
7α-hydroxysteroid dehydrogenase (7α-HSDH)
-
7β-hydroxysteroid dehydrogenase (7β-HSDH)
-
NAD⁺ (or NADP⁺, depending on enzyme specificity)
-
NADH (or NADPH, depending on enzyme specificity)
-
Cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate for NAD⁺ regeneration; glucose dehydrogenase and glucose for NADPH regeneration)[8]
-
Tris-HCl buffer (pH 8.5)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Oxidation of CDCA to 7-Ketolithocholic Acid (7-KLCA)
-
Prepare a reaction mixture containing CDCA (e.g., 10 mM) in Tris-HCl buffer (pH 8.5).
-
Add 7α-HSDH and the oxidized cofactor (NAD⁺ or NADP⁺).
-
If using a cofactor regeneration system for the reduction step, it can be omitted here.
-
Incubate the reaction mixture at an optimal temperature for the 7α-HSDH (typically 25-37°C) with gentle agitation.
-
Monitor the reaction progress by TLC or HPLC until complete conversion of CDCA to 7-KLCA is observed.
-
Inactivate the 7α-HSDH by heat treatment (e.g., 80-90°C for a short period), followed by cooling.[9] This step is crucial to prevent the reverse reaction in the next step.
Step 2: Reduction of 7-KLCA to UDCA
-
To the cooled reaction mixture containing 7-KLCA, add 7β-HSDH and the reduced cofactor (NADH or NADPH).
-
Incorporate a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) to ensure a continuous supply of the reduced cofactor.
-
Incubate the reaction at the optimal temperature for 7β-HSDH (typically 25-37°C) with gentle agitation.
-
Monitor the conversion of 7-KLCA to UDCA by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with HCl to precipitate the UDCA.
-
Extract the UDCA with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude UDCA.
Purification:
-
The crude UDCA can be purified by crystallization from a suitable solvent system, such as acetone/water or ethyl acetate.[10]
Protocol 2: Chemoenzymatic Synthesis of UDCA from Cholic Acid (CA)
This protocol involves the enzymatic oxidation of the 12α-hydroxyl group of CA, followed by a chemical reduction to remove the resulting ketone, and subsequent enzymatic epimerization of the 7α-hydroxyl group.[2]
Materials:
-
Cholic acid (CA)
-
12α-hydroxysteroid dehydrogenase (12α-HSDH)
-
NAD⁺ (or NADP⁺)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Materials for enzymatic epimerization as described in Protocol 1.
Procedure:
Step 1: Enzymatic Oxidation of Cholic Acid
-
Perform an enzymatic oxidation of the 12α-hydroxyl group of CA using 12α-HSDH and NAD(P)⁺ to yield 12-oxo-chenodeoxycholic acid. The reaction conditions will be similar to the oxidation step in Protocol 1.
Step 2: Wolff-Kishner Reduction of 12-oxo-chenodeoxycholic acid
-
In a flask equipped with a reflux condenser, dissolve the 12-oxo-chenodeoxycholic acid intermediate in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide.[11]
-
Heat the mixture to reflux (around 200°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[12]
-
Cool the reaction mixture and pour it into water.
-
Acidify with HCl to precipitate the product, chenodeoxycholic acid (CDCA).
-
Filter, wash with water, and dry the crude CDCA.
Step 3: Enzymatic Epimerization of the 7α-Hydroxyl Group
-
Follow the procedure outlined in Protocol 1 to convert the synthesized CDCA into UDCA using 7α-HSDH and 7β-HSDH.
Purification:
-
Purify the final UDCA product by crystallization as described in Protocol 1.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of methanol, water, and an acidifier like phosphoric acid (e.g., 77:23:0.6 v/v/v).[13]
-
Alternatively, a buffer and acetonitrile mixture (e.g., 50:50 v/v) can be used.[14]
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in the mobile phase or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.[13]
Chromatographic Conditions:
-
Flow rate: 1.0 - 1.5 mL/min.
-
Detection wavelength: around 200 nm for UV detection.[15]
-
Column temperature: Ambient or controlled (e.g., 60°C).[15]
Mechanism of Action of UDCA: Modulation of FXR Signaling
Ursodeoxycholic acid exerts its therapeutic effects through various mechanisms, including the modulation of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis.
Diagram of UDCA's Interaction with the FXR Signaling Pathway
Caption: UDCA's modulation of the FXR signaling pathway.
Conclusion
The chemoenzymatic synthesis of Ursodeoxycholic acid offers a significant improvement over traditional chemical methods, providing higher yields, greater purity, and a more environmentally friendly process. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement these advanced synthetic strategies. Further optimization of enzyme stability, cofactor regeneration, and downstream processing will continue to enhance the efficiency and cost-effectiveness of UDCA production.
References
- 1. Frontiers | Cost-effective whole-cell biosynthesis of ursodeoxycholic acid using engineered Escherichia coli with a multienzyme cascade [frontiersin.org]
- 2. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 3. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 4. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Production of Ursodeoxycholic Acid by Using Two Cascade Reactors with Co-immobilized Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A facile synthesis of ursodeoxycholic acid and obeticholic acid from cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Processes For The Purification Of Ursodeoxycholic Acid (Udca) [quickcompany.in]
- 11. byjus.com [byjus.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. asianpubs.org [asianpubs.org]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. Development and validation of a new HPLC method for the a... [degruyterbrill.com]
Application Note: Quantitative Analysis of Ursodeoxycholic Acid in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Ursodeoxycholic acid (UDCA) in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in negative ion mode, monitoring specific precursor and product ion transitions. This method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring of UDCA.
Introduction
Ursodeoxycholic acid is a secondary bile acid used in the treatment of various cholestatic liver diseases. Accurate and reliable quantification of UDCA in biological matrices is crucial for clinical and pharmacological research. HPLC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalysis.[1] This document provides a detailed protocol for the analysis of UDCA in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocol
Materials and Reagents
-
Ursodeoxycholic acid (UDCA) reference standard
-
Deuterated UDCA (UDCA-d4) or other suitable internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid (optional, for mobile phase modification)
-
Ultrapure water
-
Human plasma (blank)
Standard and Sample Preparation
2.1. Stock Solutions
-
Prepare a primary stock solution of UDCA (e.g., 1 mg/mL) by dissolving an accurately weighed amount in methanol.
-
Prepare a primary stock solution of the internal standard (e.g., UDCA-d4) in a similar manner.
2.2. Working Solutions
-
Prepare a series of working standard solutions of UDCA by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Prepare a working solution of the internal standard at a fixed concentration.
2.3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the UDCA working standard solutions to achieve a desired concentration range (e.g., 10 to 10,000 ng/mL).[2][3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2.4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution to each tube (except for blank samples).
-
Add three to four volumes of ice-cold acetonitrile to precipitate plasma proteins (e.g., 300-400 µL).[4][5]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
3.1. HPLC Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Symmetry C18, 50 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 2mM ammonium acetate).[2] |
| Gradient/Isocratic | Isocratic or gradient elution can be used. An example isocratic mobile phase is Acetonitrile:Methanol:2mM Ammonium Formate (48:06:46 v/v/v).[2] |
| Flow Rate | 0.4 - 0.6 mL/min[1][2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30-40 °C[3] |
| Run Time | Approximately 4-6 minutes.[2] |
3.2. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 391.3 for UDCA[3] |
| Product Ion (Q3) | m/z 373.4 for UDCA[3] |
| Internal Standard | Precursor > Product ions for the specific IS used (e.g., m/z 395.3 > 377.1 for UDCA-d4)[3] |
| Spray Voltage | ~4500 V |
| Capillary Temp. | ~320 °C |
Data Presentation
Table 1: Quantitative Data Summary for UDCA Analysis
| Parameter | Value | Reference |
| Retention Time | ~3.47 min | [3] |
| Linearity Range | 15 - 10,000 ng/mL | [3] |
| Precursor Ion (m/z) | 391.3 | [3] |
| Product Ion (m/z) | 373.4 | [3] |
| Internal Standard (IS) | UDCA-d4 (m/z 395.3 > 377.1) | [3] |
| Ionization Mode | ESI Negative | [2][3] |
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nssresearchjournal.com [nssresearchjournal.com]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Ursocholic Acid for Gallstone Dissolution: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ursocholic acid, more commonly known as ursodeoxycholic acid (UDCA), for the dissolution of cholesterol gallstones in preclinical animal models. This document includes a summary of quantitative data on its efficacy, detailed experimental protocols, and visualizations of key processes to guide researchers in designing and executing studies in this area.
Introduction
Cholesterol gallstone disease is a prevalent gastrointestinal disorder characterized by the formation of crystalline cholesterol concretions within the gallbladder.[1] While surgical intervention remains a common treatment, oral dissolution therapy with bile acids like ursodeoxycholic acid (UDCA) presents a non-invasive alternative.[2] UDCA, a hydrophilic bile acid, effectively reduces biliary cholesterol saturation and promotes the dissolution of cholesterol-rich gallstones.[3][4] Animal models are indispensable tools for investigating the pathogenesis of gallstone disease and for the preclinical evaluation of therapeutic agents like UDCA.[1] This document outlines key considerations and methodologies for utilizing animal models to study the efficacy of UDCA in gallstone dissolution.
Mechanism of Action
Ursodeoxycholic acid employs a multi-faceted approach to dissolve cholesterol gallstones. Its primary mechanisms include:
-
Reduction of Biliary Cholesterol Secretion: UDCA inhibits the hepatic synthesis and secretion of cholesterol, thereby decreasing the cholesterol saturation of bile.[5]
-
Inhibition of Intestinal Cholesterol Absorption: It reduces the absorption of cholesterol from the intestine, further contributing to lower biliary cholesterol levels.
-
Enhancement of Cholesterol Solubility: By increasing the concentration of hydrophilic bile acids in the bile, UDCA improves the solubilization of cholesterol, preventing its precipitation and facilitating the dissolution of existing stones.[4]
The following diagram illustrates the proposed mechanism of action of UDCA in reducing biliary cholesterol and dissolving gallstones.
Caption: Proposed mechanism of ursodeoxycholic acid (UDCA) in gallstone dissolution.
Quantitative Data from Animal Models
The efficacy of UDCA in preventing and dissolving cholesterol gallstones has been evaluated in various animal models. The following tables summarize key quantitative findings.
Table 1: Efficacy of UDCA in Preventing Gallstone Formation
| Animal Model | Diet | UDCA Dosage | Duration | Gallstone Incidence (Control) | Gallstone Incidence (UDCA) | Reference |
| Rabbit | High Cholesterol Diet | Not specified | 4 weeks | 100% | 33.3% | [6][7][8] |
| Mouse (C57BL/6) | Lithogenic Diet | Not specified | 4 weeks | 100% | 30% | [9] |
Table 2: Effect of UDCA on Bile Composition in Animal Models
| Animal Model | Key Findings | Reference |
| Rabbit | - Reduced gallbladder bile cholesterol- Significantly increased bile acids in bile- Significantly lowered Cholesterol Saturation Index (CSI) | [7] |
| Mouse (C57BL/6) | - Significantly lower Cholesterol Saturation Index (CSI) compared to the control group. | [9] |
Experimental Protocols
Induction of Cholesterol Gallstones in C57BL/6 Mice
The C57BL/6 mouse is a commonly used model for inducing cholesterol gallstones due to its susceptibility.[10]
Materials:
-
8-week-old male C57BL/6 mice[11]
-
Standard chow diet
-
Lithogenic diet (e.g., 1.25% cholesterol, 15% fat, and 0.5% cholic acid)[11]
-
Animal housing with a 12-hour light-dark cycle and controlled temperature (22°C)[11]
Procedure:
-
Acclimatize mice for one week on a standard chow diet.[11]
-
Randomly divide the mice into control and experimental groups.
-
Provide the experimental group with the lithogenic diet ad libitum for a period of 4 to 8 weeks to induce gallstone formation.[12][13] The control group continues to receive the standard chow diet.
-
Monitor the animals' health and body weight regularly.
Administration of Ursodeoxycholic Acid
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Vehicle for administration (e.g., saline, corn oil)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of UDCA in the chosen vehicle at the desired concentration.
-
Administer UDCA to the treatment group via oral gavage. A typical dosage for gallstone dissolution in animal models has not been definitively established, but doses ranging from 8-10 mg/kg/day have been suggested for therapeutic effects in other contexts.[2] It is recommended to perform a dose-response study.
-
The control group with gallstones should receive the vehicle alone.
-
Continue the administration for the planned duration of the study.
Assessment of Gallstone Dissolution
Materials:
-
Surgical instruments for dissection
-
Stereomicroscope
-
Analytical balance
-
Reagents for bile acid and cholesterol analysis
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the gallbladder and collect the bile.
-
Examine the gallbladder for the presence of gallstones under a stereomicroscope.
-
If gallstones are present, count and weigh them.
-
Analyze the collected bile for cholesterol, phospholipid, and total bile acid concentrations to calculate the Cholesterol Saturation Index (CSI).[9]
-
The liver and gallbladder can be collected for histological examination to assess for inflammation or other pathological changes.
The following diagram outlines the general experimental workflow for a gallstone dissolution study.
Caption: General experimental workflow for a gallstone dissolution study in an animal model.
Conclusion
The use of this compound (ursodeoxycholic acid) in animal models provides a valuable platform for understanding its mechanisms of action and for the preclinical assessment of its therapeutic potential in dissolving cholesterol gallstones. The protocols and data presented here offer a foundation for researchers to design robust studies. Careful consideration of the animal model, diet, UDCA dosage, and assessment methods is crucial for obtaining reliable and reproducible results. Further research is warranted to establish optimal dosing regimens and to explore the long-term efficacy and safety of UDCA in this application.
References
- 1. [Pathogenesis and animal model of gallstone disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid therapy in gallbladder disease, a story not yet completed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gallstone dissolution therapy with ursodiol. Efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid lowers bile lithogenicity by regulating SCP2 expression in rabbit cholesterol gallstone models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid lowers bile lithogenicity by regulating SCP2 expression in rabbit cholesterol gallstone models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of ursodeoxycholic acid on the relative expression of the lipid metabolism genes in mouse cholesterol gallstone models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probiotics | Optimization of the cholesterol gallstone model in C57BL/6 mice and evaluation of Lactobacillus intervention effects | springermedicine.com [springermedicine.com]
- 11. Optimization of the cholesterol gallstone model in C57BL/6 mice and evaluation of Lactobacillus intervention effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse models of gallstone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. INDUCTION OF GALLSTONES IN MICE BY FEEDING A CHOLESTEROL-CHOLIC ACID CONTAINING DIET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ursodeoxycholic Acid (UDCA) in Primary Biliary Cholangitis (PBC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual cirrhosis.[1][2] The standard first-line therapy for PBC is Ursodeoxycholic acid (UDCA), a hydrophilic bile acid that constitutes only a small fraction of the natural human bile acid pool.[3][4] While the user query specified "Ursocholic acid," the overwhelming body of scientific literature and clinical application in the context of PBC is focused on Ursodeoxycholic acid (UDCA) . Therefore, these application notes will detail the use of UDCA in PBC research.
UDCA therapy improves liver biochemistry, delays histological progression, and enhances transplant-free survival in patients with PBC.[3][5][6][7] Its mechanism of action is multifaceted, involving cytoprotective, choleretic, anti-inflammatory, and immunomodulatory effects.[3][8][9][10] These notes provide a comprehensive overview of UDCA's mechanisms, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation in PBC research.
Mechanism of Action and Signaling Pathways
UDCA's therapeutic effects in PBC are attributed to several interconnected mechanisms:
-
Protection of Cholangiocytes and Hepatocytes: UDCA shifts the bile acid pool towards a more hydrophilic and less toxic composition.[4][8] This displacement of toxic, hydrophobic bile acids reduces their detergent-like action on cell membranes, thereby protecting liver cells (cholangiocytes and hepatocytes) from injury and apoptosis.[8][9][10]
-
Stimulation of Hepatobiliary Secretion (Choleretic Effect): UDCA stimulates the secretion of bile acids and other biliary constituents.[4][5][9] This is achieved by promoting the insertion of key transporter proteins into the canalicular membrane of hepatocytes, enhancing the elimination of toxic bile acids from the liver.[9][10]
-
Immunomodulation and Anti-inflammatory Effects: UDCA exhibits immunomodulatory properties, including the reduction of major histocompatibility complex (MHC) class I molecule expression on hepatocytes, which may lessen the autoimmune attack on these cells.[8] It also exerts anti-inflammatory effects by modulating signaling pathways such as NF-κB.[11]
Key Signaling Pathways Modulated by UDCA
1. Farnesoid X Receptor (FXR) Signaling and Bile Acid Homeostasis
UDCA has a complex, often antagonistic effect on the Farnesoid X Receptor (FXR), a key nuclear receptor regulating bile acid synthesis. By reducing intestinal FXR activation, UDCA can decrease the release of Fibroblast Growth Factor 19 (FGF19). This reduction in FGF19 signaling to the liver leads to the upregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, ultimately altering bile acid homeostasis.[12][13][14]
Caption: UDCA's antagonistic effect on intestinal FXR, leading to increased bile acid synthesis.
2. TGR5-Mediated Signaling in Cholangiocytes
TGR5 is a G-protein coupled receptor for bile acids expressed on cholangiocytes.[15] UDCA is not a direct ligand for TGR5, but other secondary bile acids whose proportions are altered by UDCA can activate it.[16][17] TGR5 activation can trigger both cAMP and Ca2+ signaling pathways, influencing cholangiocyte proliferation and secretion.[18][19][20] This pathway is crucial for maintaining biliary homeostasis.
Caption: TGR5 signaling cascade in cholangiocytes upon bile acid stimulation.
3. Anti-Inflammatory NF-κB Pathway Modulation
In inflammatory conditions, lipopolysaccharide (LPS) can activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. UDCA has been shown to inhibit this activation, downregulating the expression of NF-κB and its downstream targets like COX-2, TNF-α, and IL-6, thereby exerting an anti-inflammatory effect.[11]
Caption: UDCA's inhibitory effect on the pro-inflammatory NF-κB signaling pathway.
Quantitative Data Summary
The efficacy of UDCA in PBC is well-documented through numerous clinical trials. The data below summarizes key biochemical and metabolic changes observed with UDCA treatment.
Table 1: Biochemical Response to UDCA Treatment in PBC Patients
| Parameter | Baseline (Placebo/Pre-treatment) | After UDCA Treatment (13-15 mg/kg/day) | % Change / Significance | Reference(s) |
|---|---|---|---|---|
| Serum Alkaline Phosphatase (ALP) | Elevated | Significantly Decreased | p < 0.001 | [5][21][22] |
| Serum Bilirubin | Elevated | Significantly Decreased | p < 0.001 | [5][21][22] |
| Serum γ-glutamyltransferase (GGT) | Elevated | Significantly Decreased | p < 0.001 | [21][22] |
| Serum Aspartate Aminotransferase (AST) | Elevated | Significantly Decreased | p < 0.001 | [21][22] |
| Serum Alanine Aminotransferase (ALT) | Elevated | Significantly Decreased | p < 0.001 | [21][22] |
| Serum Cholesterol | Elevated | Significantly Decreased | p < 0.003 | [21][22] |
| Serum IgM | Elevated | Significantly Decreased | p < 0.03 | [21][23] |
| Jaundice Prevalence | 15.2% | 5.1% | RR 0.35 |[2] |
Table 2: Effect of UDCA on Bile Acid Composition and Metabolism in PBC Patients
| Parameter | Pre-treatment | After 4 Weeks UDCA (600 mg/day) | % Change / Significance | Reference |
|---|---|---|---|---|
| Biliary Bile Acid Molar % | [24] | |||
| Ursodeoxycholic Acid | ~1.6% | 34.2% | Increased | [25] |
| Chenodeoxycholic Acid | Elevated | Significantly Decreased | p < 0.05 | [24] |
| Cholic Acid | Elevated | Significantly Decreased | p < 0.02 | [24][25] |
| Deoxycholic Acid | Elevated | Significantly Decreased | p < 0.05 | [24] |
| Bile Acid Pool & Kinetics | [24] | |||
| Deoxycholic Acid Pool Size | 0.7 ± 0.12 mmol | 0.29 ± 0.07 mmol | -60% (p < 0.002) | [24] |
| Fractional Turnover Rate | Baseline | Significantly Increased | p < 0.05 |[24] |
Experimental Protocols
The following protocols provide standardized methodologies for investigating the effects of UDCA in PBC research, from in vitro cell culture to in vivo animal models.
Experimental Workflow Overview
Caption: General experimental workflow for studying UDCA in PBC research models.
Protocol 1: In Vitro Assessment of UDCA's Cytoprotective Effects
Objective: To determine the ability of UDCA to protect cholangiocytes or hepatocytes from apoptosis induced by toxic bile acids like glycochenodeoxycholic acid (GCDC).
Materials:
-
Human cholangiocyte (e.g., H69) or hepatocyte (e.g., HepG2) cell lines.
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
-
Ursodeoxycholic acid (UDCA), sodium salt.
-
Glycochenodeoxycholic acid (GCDC).
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Flow cytometer.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Culture: Culture cells to 70-80% confluency in appropriate culture flasks or plates.
-
Pre-treatment: Treat cells with varying concentrations of UDCA (e.g., 50, 100, 200 µM) or vehicle control for 24 hours.
-
Induction of Apoptosis: After pre-treatment, add a pro-apoptotic concentration of GCDC (e.g., 50 µM) to the media (except for the negative control group) and incubate for an additional 4-6 hours.
-
Cell Harvesting: Gently wash cells with PBS and detach using trypsin-EDTA. Neutralize trypsin and centrifuge to pellet the cells.
-
Staining: Resuspend the cell pellet in binding buffer provided with the apoptosis kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).
-
Data Analysis: Compare the percentage of apoptotic cells in the GCDC-only group versus the UDCA pre-treated groups. A significant reduction in apoptosis indicates a cytoprotective effect.
Protocol 2: In Vivo Evaluation of UDCA in a Mouse Model of PBC
Objective: To assess the therapeutic efficacy of UDCA in a chemically-induced mouse model of PBC, such as the 2-Octynoic Acid (2-OA)-BSA immunized model.[26][27][28]
Materials:
-
C57BL/6 mice (female, 8-10 weeks old).
-
2-Octynoic Acid (2-OA) conjugated to Bovine Serum Albumin (BSA).
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Ursodeoxycholic acid (UDCA) for oral gavage.
-
Equipment for blood collection and tissue harvesting.
-
ELISA kits for anti-mitochondrial antibodies (AMA) and cytokines (TNF-α, IFN-γ).
-
Reagents for liver function tests (ALT, ALP).
-
Histology supplies (formalin, paraffin, H&E stain).
Methodology:
-
Model Induction:
-
Emulsify 2-OA-BSA in CFA. Immunize mice via subcutaneous injection.
-
Provide booster immunizations with 2-OA-BSA emulsified in IFA at weeks 2 and 4.[26]
-
-
Treatment Groups: At week 4 post-initial immunization, divide mice into groups:
-
Control Group (Vehicle).
-
UDCA Treatment Group (e.g., 50 mg/kg/day via oral gavage).
-
-
Treatment Administration: Administer UDCA or vehicle daily for 8-12 weeks.
-
Monitoring:
-
Serology: Collect blood samples periodically (e.g., every 4 weeks) to measure serum levels of AMA, ALT, and ALP.
-
Body Weight: Monitor body weight weekly.
-
-
Endpoint Analysis (at week 12 or 16):
-
Sacrifice and Tissue Collection: Euthanize mice and collect blood via cardiac puncture. Perfuse and harvest the liver.
-
Biochemistry: Analyze final serum samples for liver enzymes and inflammatory cytokines.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for portal inflammation and bile duct damage.
-
-
Data Analysis: Compare serological markers and histological scores between the vehicle and UDCA-treated groups to determine the therapeutic effect of UDCA.
Protocol 3: Monitoring Biochemical Response in Clinical Research
Objective: To outline a protocol for monitoring the biochemical response to UDCA in human subjects with PBC as part of a clinical study.
Methodology:
-
Patient Enrollment: Recruit patients with a confirmed diagnosis of PBC based on established criteria (e.g., elevated ALP and presence of AMA).[1][2]
-
Baseline Assessment: Before initiating treatment, collect baseline data including:
-
Liver Function Tests: Serum ALP, bilirubin, ALT, AST, GGT.
-
Immunoglobulins: Serum IgM.
-
Non-invasive Fibrosis Assessment: Transient elastography (FibroScan) to measure liver stiffness.[29]
-
-
Treatment Initiation: Administer UDCA at a weight-based dose, typically 13-15 mg/kg/day, divided into two doses.[3][5][30]
-
Follow-up and Monitoring:
-
3-Month Follow-up: Repeat liver function tests to assess initial response and monitor for any adverse effects.
-
6-Month and 12-Month Follow-up: Repeat liver function tests. The 12-month time point is critical for determining long-term biochemical response.
-
-
Defining Treatment Response: Assess response using established criteria (e.g., Paris-I or Globe criteria), which often include:
-
ALP level ≤1.5–2 times the upper limit of normal (ULN).
-
Total bilirubin level within the normal range.
-
A significant percentage decrease in ALP from baseline.
-
-
Data Analysis: Stratify patients as "responders" or "inadequate responders." Analyze the long-term outcomes for each group. Inadequate responders may be candidates for second-line therapies.[3][7]
References
- 1. Biomarkers for primary biliary cholangitis: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid for primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Pharmacological Agents for the Treatment of Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ursodiol? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGR5 is essential for bile acid-dependent cholangiocyte proliferation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Osteosarcopenia in metabolic dysfunction–associated steatotic liver disease: from mechanisms to management [frontiersin.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. TGR5 in the Cholangiociliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ursodeoxycholic acid for the treatment of primary biliary cirrhosis. Interim analysis of a double-blind multicentre randomized trial. The UDCA-PBC Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. IgM response is a prognostic biomarker of primary biliary cholangitis treated with ursodeoxycholic acid and bezafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ursodeoxycholic acid administration on bile acid metabolism in patients with early stages of primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of ursodeoxycholic acid administration on biliary lipid secretion in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Therapeutic and immunological interventions in primary biliary cholangitis: from mouse models to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preclinical insights into cholangiopathies: disease modeling and emerging therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Animal models of primary biliary cholangitis: status and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Experimental Pharmacological Agents for the Treatment of Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ursodeoxycholic Acid in Non-alcoholic Fatty Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has been investigated for its therapeutic potential in NAFLD due to its cytoprotective, anti-inflammatory, and immunomodulatory properties.[1][4][5] This document provides detailed application notes and protocols for the use of UDCA in preclinical NAFLD models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
UDCA exerts its therapeutic effects in NAFLD through multiple complex and complementary mechanisms.[4] It has been shown to have anti-inflammatory, antioxidant, and anti-fibrotic properties.[1][6] The beneficial effects of UDCA are attributed to its ability to modulate bile acid pool composition, protect hepatocytes from apoptosis induced by toxic bile acids, and stimulate hepatobiliary secretion.[4][6]
Key mechanisms include:
-
Modulation of Gut Microbiota: UDCA treatment can restore the balance of gut microbiota, which is often disrupted in NAFLD. In animal models, UDCA has been shown to decrease the abundance of genera like Fecalibaculum and increase the abundance of Bacteroides and Alistipes.[7][8]
-
Bile Acid Receptor Signaling: UDCA's interaction with bile acid receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) is complex. While UDCA is considered a weak ligand with little to no ability to activate FXR, it acts as a TGR5 agonist.[1] TGR5 activation can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves insulin sensitivity.[6][9] Some studies suggest UDCA may even have FXR-antagonistic effects, which can impact cholesterol and bile acid synthesis.[10][11][12]
-
Anti-inflammatory and Anti-apoptotic Effects: UDCA has been demonstrated to attenuate hepatic inflammation in NASH models.[7][13] It can reduce the serum levels of pro-inflammatory cytokines like TNF-α.[6] Furthermore, UDCA inhibits hepatocyte apoptosis, a key feature of NASH.[6][14]
-
Regulation of Lipid Metabolism: UDCA can influence lipid metabolism. For instance, it has been shown to suppress hepatic lipogenesis mediated by liver X receptor α (LXRα) in high-fat diet-fed mice.[2] It may also regulate the AKT/mTOR/SREBP-1 signaling pathway, which is crucial for hepatic cellular lipid metabolism.[2]
-
Autophagy and Cellular Stress: UDCA can alleviate NAFLD by improving autophagy and inhibiting apoptosis, potentially through the activation of AMP-activated protein kinase (AMPK).[14] It influences the interaction between Bcl-2/Beclin-1 and Bcl-2/Bax complexes.[14]
Data Presentation
Table 1: Effects of UDCA on Liver Injury Markers and Histology in a NASH Mouse Model
| Parameter | HFHC-Control Group | HFHC-UDCA (120 mg/kg) Group | p-value | Reference |
| NAFLD Activity Score (NAS) | ||||
| Ballooning + Lobular Inflammation | 3.2 ± 0.8 | 1.8 ± 0.8 | 0.029 | [7][8][13] |
| Serum Liver Enzymes | ||||
| ALT (U/L) | Significantly elevated | Significantly reduced | <0.05 | [7][13] |
| AST (U/L) | Significantly elevated | Significantly reduced | <0.05 | [7][13] |
*Data are presented as mean ± standard deviation. HFHC: High-Fat High-Cholesterol diet.
Table 2: Effects of UDCA on Gut Microbiota in a NASH Mouse Model
| Bacterial Genus | HFHC-Control Group Abundance | HFHC-UDCA Treated Group Abundance | Effect of UDCA | Reference |
| Fecalibaculum | Higher | Lower | Restoration | [7][8] |
| Coriobacteriaceae_UCG-002 | Higher | Lower | Restoration | [7][8] |
| Enterorhabdus | Higher | Lower | Restoration | [7][8] |
| norank_f_Muribaculaceae | Lower | Higher | Restoration | [7][8] |
| Bacteroides | Lower | Higher | Restoration | [7][8] |
| Alistipes | Lower | Higher | Restoration | [7][8] |
Experimental Protocols
Protocol 1: Induction of NASH in a Mouse Model and UDCA Treatment
This protocol describes the induction of non-alcoholic steatohepatitis (NASH) in mice using a high-fat, high-cholesterol diet and subsequent treatment with UDCA.
1. Animal Model:
-
Species: C57BL/6 mice
-
Age: 6 weeks old
-
Sex: Male
2. Diet and NASH Induction:
-
Control Group: Feed mice a normal diet for the duration of the study.
-
NASH Induction Group: Feed mice a high-fat, high-cholesterol (HFHC) diet for 24 weeks to establish the NASH model.[7] This diet typically induces simple steatosis by 12 weeks, steatohepatitis by 18 weeks, and fibrosis by 24 weeks.[7]
3. UDCA Treatment:
-
After 24 weeks of HFHC diet feeding, divide the mice into treatment groups.
-
Vehicle Control Group: Administer the vehicle (e.g., carboxymethylcellulose) intragastrically for 4 weeks while continuing the HFHC diet.
-
UDCA Treatment Groups: Administer different doses of UDCA (e.g., 30, 60, and 120 mg/kg/day) intragastrically for 4 weeks while continuing the HFHC diet.[7] A high dose of 300 mg/kg has also been used in some studies.[15]
4. Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for biochemical analysis of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[7]
-
Harvest liver and intestine tissues for histopathological examination and molecular analysis.[7]
-
Collect fecal samples for 16s ribosomal RNA gene sequencing to assess changes in the gut microbiota.[7]
5. Histopathological Examination:
-
Fix liver tissues in formalin and embed in paraffin.
-
Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.[7]
-
Score the liver histology for steatosis, lobular inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS).[7]
Visualizations
Caption: Experimental workflow for the UDCA treatment of a NASH mouse model.
References
- 1. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
- 2. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Treatment of NASH with ursodeoxycholic acid: pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic mechanisms and beneficial effects of ursodeoxycholic acid in the treatment of nonalcoholic fatty liver disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Osteosarcopenia in metabolic dysfunction–associated steatotic liver disease: from mechanisms to management [frontiersin.org]
- 10. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model [frontiersin.org]
- 14. Ursodeoxycholic acid alleviates nonalcoholic fatty liver disease by inhibiting apoptosis and improving autophagy via activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ursocholic Acid in Cystic Fibrosis Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ursocholic acid (urso-deoxycholic acid, UDCA) in the context of cystic fibrosis liver disease (CFLD). This document summarizes key quantitative data from clinical studies, outlines detailed protocols for relevant experimental procedures, and visualizes the underlying mechanisms and workflows.
Introduction to this compound in CFLD
Cystic fibrosis (CF) is a genetic disorder that affects multiple organs, including the liver. The primary defect in the cystic fibrosis transmembrane conductance regulator (CFTR) protein in bile duct epithelial cells (cholangiocytes) leads to the secretion of thick, viscous bile. This impaired bile flow can cause biliary obstruction, chronic inflammation, and progressive liver damage, culminating in focal biliary cirrhosis and, in some cases, end-stage liver disease.[1][2][3]
This compound is a hydrophilic, non-toxic bile acid that has become a cornerstone therapy for CFLD.[1] Its therapeutic effects are attributed to several mechanisms, including the protection of liver cells from the toxic effects of more hydrophobic endogenous bile acids, stimulation of bile flow, and anti-inflammatory and anti-apoptotic properties.[1][4][5] While its efficacy in improving biochemical markers of liver health is well-documented, its long-term impact on disease progression remains a subject of ongoing research.[1][6]
Quantitative Data from Clinical Studies
The following tables summarize the quantitative outcomes of UDCA treatment in patients with CFLD, as reported in various clinical studies.
Table 1: Dose-Dependent Effects of UDCA on Liver Function Tests
| Dose of UDCA (mg/kg/day) | Duration | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Change in Gamma-Glutamyl Transferase (GGT) | Change in Alkaline Phosphatase (ALP) | Reference |
| 10-15 | 2-6 months | -41% | -34% | -41% | -19% | [7] |
| 15 | 1 year | Significant Improvement (P = 0.004 for GGT) | - | Significant Improvement (P = 0.004) | - | [8] |
| 20 | 1 year | More pronounced improvement (P < 0.02) vs. 10 mg/kg/day | Comparable improvement vs. 10 mg/kg/day | More pronounced improvement (P < 0.004) vs. 10 mg/kg/day | Comparable improvement vs. 10 mg/kg/day | [9] |
| 15-20 | 1 year | Significant decrease | Significant decrease | - | - | [1] |
Table 2: Impact of UDCA on Bile Acid Composition
| UDCA Dose (mg/kg/day) | Duration | Biliary UDCA Enrichment (% of total bile acids) | Change in Biliary Cholic and Chenodeoxycholic Acids | Change in Glycine/Taurine Conjugate Ratio | Reference |
| 10-15 | 2 months | ~5% to 25% | Decrease | - | [7] |
| 10-15 | - | 11.9% to 32.5% | - | Increased from 2.4 to 5.0 | [10] |
| 20 | >8 months | 42% ± 6% | - | - | [11] |
Table 3: Effects of UDCA on Clinical and Histological Parameters
| Parameter | UDCA Dose (mg/kg/day) | Duration | Outcome | Reference |
| Ultrasound (Williams Score) | 15-20 | 5 years | Stationary score; increase in mild forms from 27% to 35% | [11] |
| Liver Histology (Biopsy) | Not specified | 2 years | Improved morphology (less inflammation/bile duct proliferation) in 7/10 patients | [10] |
| Progression to Nodular Biliary Cirrhosis | 20 | 10 years | Progression arrested; reversal of early sonographic changes | [6] |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanisms of this compound (UDCA) in cholestatic liver disease.
Diagram 2: General Workflow for a Clinical Study of UDCA in CFLD
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. shimadzu.com [shimadzu.com]
- 3. An appraisal of the histopathological assessment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver Function Test SOP Template | Template by ClickUp™ [clickup.com]
- 5. photonics.laser2000.co.uk [photonics.laser2000.co.uk]
- 6. UpToDate 2018 [doctorabad.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 10. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ursocholic Acid: A Novel Therapeutic Avenue for Inflammatory Bowel Disease
Application Notes and Protocols for Researchers
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. Current therapeutic strategies often have limitations in terms of efficacy and side effects, necessitating the exploration of novel treatment modalities. Ursocholic acid, more commonly known as ursodeoxycholic acid (UDCA), a secondary bile acid, has emerged as a promising therapeutic agent for IBD.[1][2][3][4][5] Possessing well-established anti-inflammatory and cytoprotective properties, UDCA has demonstrated significant potential in preclinical and clinical settings to ameliorate intestinal inflammation, enhance intestinal barrier function, and modulate the gut microbiota.[1][3][6][7][8] These application notes provide a comprehensive overview of the therapeutic potential of this compound in IBD, complete with detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effects in IBD through a multi-faceted mechanism of action. It has been shown to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][9] This anti-inflammatory activity is partly mediated through the inhibition of the NF-κB signaling pathway.[9][10] Furthermore, UDCA plays a crucial role in maintaining the integrity of the intestinal epithelial barrier, a key factor in IBD pathogenesis.[11][12] It also modulates the composition of the gut microbiota, which is often dysregulated in IBD patients.[3][6][7]
Signaling Pathway of this compound in IBD
Caption: this compound signaling pathway in IBD.
Quantitative Data Summary
The efficacy of this compound in preclinical and clinical models of IBD has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in Animal Models of IBD
| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Reference |
| DSS-induced Colitis (Mouse) | DSS + UDCA | 30 mg/kg/day (i.p.) | Disease Activity Index (DAI) | ↓ from 10.0 ± 0.3 to 7.2 ± 0.7 | [1] |
| DSS + UDCA | 100 mg/kg/day (i.p.) | Disease Activity Index (DAI) | ↓ from 10.0 ± 0.3 to 5.8 ± 0.5 | [1] | |
| DSS + UDCA | 100 mg/kg/day (i.p.) | Histological Score | ↓ from 37.3 ± 0.8 to 24.3 ± 4.4 | [1] | |
| DSS + UDCA | 30 mg/kg/day | Colon Length | ↑ compared to DSS alone (69.0 ± 1.5 mm vs 60.8 ± 2.1 mm) | [13] | |
| TNBS-induced Colitis (Rat) | TNBS + UDCA | 50 mg/kg/day (oral) | Body Weight Recovery | ↑ compared to TNBS control | [2] |
| TNBS + UDCA | 50 mg/kg/day (oral) | Affected Mucosal Area | ↓ compared to TNBS control | [2] | |
| LPS-induced Barrier Injury (Mouse) | LPS + UDCA | 100 mg/kg (gavage) | FITC-dextran leakage (serum) | ↓ compared to LPS alone | [11] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Treatment | Cytokine Measured | Result | Reference |
| T84 Colonic Epithelial Cells | TLR3 agonist | UDCA (200 µM) | TNF-α | ↓ from 32.9 ± 4.1 to 23.8 ± 3.7 pg/ml | [1] |
| TLR3 agonist | UDCA (200 µM) | IL-8 | ↓ from 1197.5 ± 110.1 to 923.8 ± 110.3 pg/ml | [1] | |
| TLR3 agonist | UDCA (200 µM) | IL-1β | ↓ from 2.0 ± 0.2 to 1.6 ± 0.2 pg/ml | [1] | |
| Human Colonic Mucosa | LPS | UDCA (250 µM) | IL-8 | Abolished LPS-induced increase | [1] |
Table 3: Clinical Efficacy of this compound in Ulcerative Colitis
| Treatment Group | N | Outcome Measure | Result (Week 4) | Reference |
| UDCA + Mesalazine | 20 | Mayo Score (median) | 2.0 | [7] |
| Mesalazine alone | 20 | Mayo Score (median) | 3.5 | [7] |
| UDCA + Mesalazine | 20 | IBDQ Score | Significantly higher than Mesalazine alone (p < 0.001) | [7][14] |
| UDCA + Mesalazine | 20 | Serum IL-23 & IL-17 | Significantly lower than Mesalazine alone (p < 0.038) | [7][14] |
Experimental Protocols
Protocol 1: Induction of DSS-Induced Colitis in Mice and UDCA Treatment
This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS), molecular weight 36,000-50,000
-
This compound (UDCA)
-
Sterile saline
-
Animal balance
-
Gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
UDCA Treatment:
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculate the DAI score daily based on the following parameters (assign a score of 0-4 for each):
-
Weight loss (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
-
Stool consistency (0: normal; 2: loose; 4: diarrhea)
-
Rectal bleeding (0: none; 2: occult; 4: gross)
-
-
Colon Length: At the end of the experiment, euthanize the mice and carefully excise the colon from the cecum to the anus. Measure the length of the colon.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for inflammation severity and tissue damage.
-
Caption: Workflow for DSS-induced colitis model.
Protocol 2: In Vitro Cytokine Release Assay in T84 Cells
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on intestinal epithelial cells in vitro.
Materials:
-
T84 human colonic epithelial cells
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (UDCA)
-
TLR3 agonist (e.g., Polyinosinic-polycytidylic acid, Poly I:C) or LPS
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-8, and IL-1β
Procedure:
-
Cell Culture: Culture T84 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed T84 cells into 96-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.
-
Treatment:
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-8, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Caption: Workflow for in vitro cytokine release assay.
Protocol 3: Assessment of Intestinal Barrier Function using FITC-Dextran Assay
This protocol describes an in vivo method to assess intestinal permeability in mice.
Materials:
-
Mice treated as described in Protocol 1
-
FITC-dextran (4 kDa)
-
Sterile PBS
-
Microcentrifuge tubes
-
Fluorometer
Procedure:
-
Fasting: Fast the mice for 4-6 hours before the assay.
-
Gavage with FITC-Dextran: Orally gavage the mice with FITC-dextran solution (e.g., 80 mg/mL in PBS, 150 µL per mouse).[15]
-
Blood Collection: After a defined period (e.g., 4 hours), collect blood from the mice via cardiac puncture or tail vein.[11][15]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma in PBS and measure the fluorescence intensity using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Quantification: Generate a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples. Higher fluorescence indicates increased intestinal permeability.
Conclusion
This compound represents a promising therapeutic agent for the management of IBD. Its multifaceted mechanism of action, including anti-inflammatory effects, enhancement of intestinal barrier function, and modulation of the gut microbiota, makes it an attractive candidate for further investigation. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound in preclinical models of IBD, contributing to the development of novel and effective therapies for this chronic inflammatory disease.
References
- 1. physoc.org [physoc.org]
- 2. Dose-dependent antiinflammatory effect of ursodeoxycholic acid in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical effects of ursodeoxycholic acid on patients with ulcerative colitis may improve via the regulation of IL-23-IL-17 axis and the changes of the proportion of intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived ursodeoxycholic acid alleviates low birth weight-induced colonic inflammation by enhancing M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bowdish.ca [bowdish.ca]
Troubleshooting & Optimization
Improving the yield of Ursocholic acid chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ursocholic acid (UCA) chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound synthesis starting from cholic acid is low (around 30%). What are the typical reasons and how can I improve it?
A: A low overall yield of approximately 30% is a known challenge when synthesizing this compound from cholic acid (CA).[1][2][3][4] This is often due to the multi-step nature of the synthesis which includes several protection and deprotection steps that can be inefficient.[1][3] Key areas for optimization include:
-
Dehydroxylation at C12: This critical step often involves a Wolff-Kishner reduction, which can have variable yields.[1][5] Ensuring complete formation of the hydrazone and maintaining optimal temperature and base concentration is crucial.
-
Epimerization of the C7-OH group: The conversion of the 7α-hydroxyl group to the 7β-hydroxyl group is a pivotal step. This typically involves an oxidation followed by a stereoselective reduction. Incomplete oxidation or poor stereoselectivity in the reduction step will significantly lower the yield of the desired this compound.
-
Purification: Each purification step between reactions can lead to material loss. Optimizing crystallization conditions and considering alternative purification methods, such as forming an imidazole salt, can improve recovery.[6]
Q2: I am encountering significant emulsification and incomplete starting material conversion during the scale-up of the selective oxidation of bisnoralcohol. How can this be addressed?
A: Emulsification is a common issue when scaling up the selective oxidation of plant-derived bisnoralcohol (BA), particularly in reactions using reagents like TEMPO, NaBr, and NaClO.[7] This can hinder reaction kinetics and lead to incomplete conversion. One successful optimization strategy involves modifying the reaction setup and reagent addition to improve mixing and phase separation, which has been shown to increase the yield from 89.0% to 95.2%.[7][8]
Q3: During the Horner-Wadsworth-Emmons reaction to extend the side chain, I'm observing significant byproduct formation. What are these impurities and how can their formation be minimized?
A: In the Horner-Wadsworth-Emmons reaction step for this compound synthesis, common impurities include the C(20)-methyl isomer and the C(22)-Z-ene isomer.[7][8] The formation of the C(20)-methyl racemate, in particular, has been identified as a key factor that negatively impacts the reaction yield. To minimize these byproducts and improve selectivity, consider the following optimizations:
-
Modified Feeding Strategy: A revised protocol for adding reagents can significantly enhance reaction selectivity.
-
Reagent Concentration: Adjusting the concentration of the reactants can favor the formation of the desired product. By implementing these changes, the yield for this step has been reported to increase from 79.1% to 90.8%.[7][8]
Q4: How can I effectively remove persistent impurities like chenodeoxycholic acid (CDCA) and lithocholic acid (LCA) from my crude this compound product?
A: Chenodeoxycholic acid (CDCA) is a common impurity, especially in syntheses starting from cholic acid, and can be difficult to separate due to its structural similarity to this compound. A highly effective purification method involves a two-step process:
-
Salification with Imidazole: The crude product, which may contain 13-15% CDCA, is treated with imidazole. The imidazole salt of this compound has different crystallization properties, allowing for its selective isolation.
-
Purification via Methyl Ester: The isolated imidazole salt is then converted to its methyl ester. Crystallization of the methyl ester intermediate further purifies the compound, effectively removing residual CDCA and LCA.[6] Subsequent hydrolysis yields high-purity this compound.
Yield Improvement Data
The following table summarizes reported yield improvements for key steps in the synthesis of this compound intermediates from plant-derived bisnoralcohol.
| Reaction Step | Initial Yield | Optimized Yield | Key Optimization Strategies |
| OH-C(22) Selective Oxidation | 89.0% | 95.2% | Process optimization to resolve emulsification issues during scale-up.[7][8] |
| Horner-Wadsworth-Emmons Reaction | 79.1% | 90.8% | Modification of the feeding strategy and adjustment of reagent concentration to minimize C(20)-methyl racemate and C(22)-Z-ene isomer impurities.[7][8] |
Experimental Protocols
Protocol 1: Optimized Selective Oxidation of Bisnoralcohol (BA)
This protocol is based on the optimization studies that addressed scale-up effects.[7]
-
Reagents: Bisnoralcohol (BA), TEMPO (catalyst), NaBr (co-catalyst), NaClO (oxidizing agent), NaHCO₃ (buffer), Dichloromethane (DCM), Water.
-
Procedure: a. Dissolve Bisnoralcohol in DCM in a suitable reaction vessel. b. Add an aqueous solution of NaHCO₃, followed by NaBr and a catalytic amount of TEMPO. c. Cool the mixture to 0-5 °C in an ice bath. d. Add the NaClO solution dropwise over a period of 1-2 hours, maintaining the temperature below 5 °C. The slow addition is critical to control the reaction exotherm and minimize side reactions. e. Monitor the reaction progress using TLC or HPLC until the starting material is consumed. f. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. g. Separate the organic layer. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde product. i. Purify the crude product by column chromatography or crystallization.
Protocol 2: Optimized Horner-Wadsworth-Emmons Reaction
This protocol incorporates modifications to improve yield and selectivity.[7]
-
Reagents: Aldehyde intermediate from Protocol 1, phosphonate reagent (e.g., triethyl phosphonoacetate), a strong base (e.g., Sodium Hydride), and a suitable anhydrous solvent (e.g., THF).
-
Procedure: a. Prepare a suspension of the strong base in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). b. Modified Feeding: Slowly add the phosphonate reagent to the base suspension at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation. c. Dissolve the aldehyde intermediate in the anhydrous solvent. d. Slowly add the aldehyde solution to the ylide solution at 0 °C. The controlled addition rate is key to minimizing the formation of the C(20)-methyl racemate. e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC). f. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. i. Concentrate the solution under reduced pressure and purify the resulting product.
Synthesis Workflow Visualization
The following diagram illustrates a high-level workflow for the chemical synthesis of this compound starting from a plant-derived intermediate, highlighting the key reaction types.
Caption: High-level workflow for this compound synthesis from a plant-derived starting material.
References
- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 6. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Ursocholic Acid In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ursocholic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ursodeoxycholic acid (UDCA)?
This compound (3α,7β,12α-trihydroxy-5β-cholan-24-oic acid) is a trihydroxy bile acid. It is structurally similar to Ursodeoxycholic acid (UDCA), which is a dihydroxy bile acid. While both are used in research, it is crucial to recognize that they may not have identical biological activities or physicochemical properties. One study suggests that this compound and UDCA prevent biliary cholesterol crystal formation through different mechanisms.[1] Due to a greater abundance of available research, this guide will primarily reference data for UDCA as a starting point, but protocols should be validated specifically for this compound.
Q2: What are the general solubility properties of this compound/UDCA?
This compound, like UDCA, is characterized by poor aqueous solubility, especially at acidic and neutral pH.[2][3] Its solubility is significantly influenced by the pH of the solution.[2] It is practically insoluble in water but shows good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4][5][6]
Q3: Which solvent is recommended for preparing a stock solution of this compound for in vitro studies?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a high-concentration stock solution of this compound or UDCA.[6][7] It is also soluble in ethanol and methanol.[4][5] When preparing a stock solution, it is recommended to use a freshly opened or anhydrous grade of DMSO to avoid moisture absorption, which can reduce solubility.
Q4: Can I dissolve this compound directly in cell culture media or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous solutions like cell culture media or PBS is not recommended due to its low water solubility.[4] This will likely result in precipitation and an inaccurate final concentration in your experiment. Always prepare a concentrated stock solution in an appropriate organic solvent first.
Q5: How can I improve the solubility of this compound in my aqueous working solution?
Several strategies can be employed to improve the solubility of this compound in your final aqueous working solution:
-
Use of a co-solvent: The organic solvent from your stock solution (e.g., DMSO) will act as a co-solvent in the final dilution. However, the final concentration of the organic solvent should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.
-
pH adjustment: The solubility of bile acids like UDCA increases with pH.[2][3] For certain experimental setups, adjusting the pH of the final medium to a more alkaline state (e.g., pH 8.4) can enhance solubility.[8][9] However, ensure the pH is compatible with your cell line.
-
Use of solubilizing agents: For specific applications, surfactants or other solubilizing excipients can be considered, though this may interfere with some cellular assays.[10][11]
Troubleshooting Guide: Precipitation in Cell Culture Media
Encountering precipitation when adding your this compound working solution to the cell culture medium is a common challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: A precipitate forms immediately upon adding the this compound solution to the cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | The final concentration of this compound in the medium is higher than its solubility limit in the aqueous environment. |
| 1. Verify Maximum Soluble Concentration: Perform a serial dilution of your this compound stock solution directly into the cell culture medium to determine the highest concentration that remains in solution.[12] | |
| 2. Lower the Working Concentration: If possible for your experimental design, reduce the final concentration of this compound. | |
| Localized High Concentration | Adding a small volume of highly concentrated stock solution directly to the medium can create a localized area of supersaturation, leading to precipitation before it can disperse. |
| 1. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C.[12] | |
| 2. Gentle and Gradual Addition: Add the this compound stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing.[12] | |
| 3. Intermediate Dilution Step: Prepare an intermediate dilution of your stock solution in a small volume of medium before adding it to the final volume. | |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the medium is too high, which can be toxic to cells and can also cause precipitation of media components. |
| 1. Calculate Final Solvent Concentration: Ensure the final concentration of your organic solvent is at a non-toxic level, typically below 0.1% (v/v). | |
| 2. Prepare a Higher Concentration Stock: If the final solvent concentration is too high, try preparing a more concentrated stock solution of this compound to reduce the volume added to the medium. |
Problem: The this compound solution is clear initially but a precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Steps |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins in serum, can interact with this compound over time, causing it to precipitate.[12] |
| 1. Test in Serum-Free vs. Serum-Containing Medium: Prepare your this compound working solution in both serum-free and serum-containing medium to see if serum is a contributing factor.[12] | |
| 2. Evaluate Basal Medium: Test the solubility in a simple basal medium (e.g., DMEM) versus a more complex supplemented medium. | |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator can affect the stability and solubility of this compound in the medium.[13][14] |
| 1. Monitor Incubator Conditions: Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. | |
| 2. Use Freshly Prepared Solutions: Prepare the this compound-containing medium fresh for each experiment to minimize the time for potential precipitation. | |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[13][14] |
| 1. Maintain Proper Humidity: Ensure the incubator has adequate humidity. | |
| 2. Seal Culture Vessels: Use appropriate seals on culture plates or flasks to minimize evaporation. |
Data Presentation
Table 1: Physicochemical Properties of Ursodeoxycholic Acid (UDCA)
| Property | Value | Source |
| Molecular Formula | C24H40O4 | [15] |
| Molecular Weight | 392.6 g/mol | [15] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 203-204 °C | [5] |
| Water Solubility | 0.02 mg/mL (practically insoluble) | [15] |
| LogP | 3.00 | [15] |
Table 2: Solubility of Ursodeoxycholic Acid (UDCA) and its Sodium Salt in Various Solvents
| Compound | Solvent | Solubility | Source |
| UDCA | Methanol | ~30 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] | |
| Chloroform | ~30 mg/mL | [6] | |
| Ethanol | Freely soluble | [4][5] | |
| Glacial Acetic Acid | Freely soluble | [4][5] | |
| UDCA Sodium Salt | Ethanol | ~15 mg/mL | [7] |
| DMSO | ~10 mg/mL | [7] | |
| Dimethyl formamide | ~5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 39.26 mg of this compound (assuming a molecular weight of 392.6 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Ensure the tube is tightly sealed.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution and Dosing in Cell Culture
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile tubes for dilution
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculating the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, to prepare 10 mL of medium with a final concentration of 100 µM this compound:
-
Use the formula: C1V1 = C2V2
-
(100 mM) x V1 = (0.1 mM) x (10 mL)
-
V1 = 0.001 mL or 1 µL
-
-
Preparing the Working Solution:
-
Pipette 9.999 mL of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the medium, add the 1 µL of the 100 mM this compound stock solution drop-wise.
-
Visually inspect the solution for any signs of precipitation.
-
-
Dosing the Cells: Remove the existing medium from your cell culture plates or flasks and replace it with the freshly prepared this compound-containing medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. In the example above, this would be 1 µL of DMSO in 10 mL of medium.
Mandatory Visualization
Caption: Workflow for preparing and using this compound in in vitro cell culture experiments.
Caption: UDCA may inhibit cell proliferation by modulating the miR-21/PTEN/AKT/mTOR signaling pathway.[16]
Caption: A logical workflow for troubleshooting precipitation issues with this compound in cell culture.
References
- 1. Differential effects of ursodeoxycholic acid and this compound on the formation of biliary cholesterol crystals in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Ursodeoxycholic acid [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. benchchem.com [benchchem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic acid inhibits intimal hyperplasia, vascular smooth muscle cell excessive proliferation, migration via blocking miR-21/PTEN/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ursocholic Acid (Ursodeoxycholic Acid)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and toxicity of high-dose Ursocholic Acid (Ursodeoxycholic Acid, UDCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with high-dose this compound in preclinical and clinical studies?
A1: The most frequently reported side effect associated with this compound is diarrhea.[1][2][3][4] Other common gastrointestinal side effects include nausea and abdominal pain.[5][6] In a real-world pharmacovigilance study, loose stool or diarrhea was the most common gastrointestinal adverse event, with an incidence of about 2%–9%.[4]
Q2: What is the primary toxicity concern with high-dose this compound administration?
A2: A primary concern with high-dose this compound is potential hepatotoxicity, particularly in certain patient populations. In a clinical trial involving patients with Primary Sclerosing Cholangitis (PSC), a high dose of 28-30 mg/kg/day was associated with an increased risk of serious adverse events, including death and liver transplantation, leading to the trial's early termination.[7][8][9] This suggests a narrow therapeutic window at very high doses in this specific condition.[10][11]
Q3: Are there any known mechanisms of this compound-induced toxicity at the cellular level?
A3: While generally considered cytoprotective, at high concentrations or in specific contexts, this compound's effects can be complex. It has been shown to modulate key signaling pathways involved in cell survival and apoptosis, such as the p53 and EGFR/Raf-1/ERK pathways.[1][2][10][12][13] For instance, it can inhibit the induction and stabilization of p53, a tumor suppressor protein, which could be detrimental in the context of DNA damage.[14] Additionally, it can modulate mitochondrial membrane potential.[5][6][14][15][16]
Q4: What are the reported LD50 values for this compound in common animal models?
A4: The acute toxicity of this compound is relatively low. The oral LD50 in mice is greater than 10,000 mg/kg, and in rats, it is 5 g/kg.[17][18] The intravenous LD50 in mice is 240 mg/kg.[17] A single oral dose of 1.5 g/kg was lethal in hamsters.[18]
Q5: How should I monitor for potential toxicity in my in vivo experiments?
A5: Regular monitoring of liver function tests (LFTs) is crucial. Key parameters to monitor include serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and bilirubin.[16][19][20][21][22] In clinical settings, it is recommended to monitor these levels monthly for the first three months of therapy and every six months thereafter.[16][22]
Troubleshooting Guides
Problem: I am observing unexpected cytotoxicity in my cell-based assays with this compound.
-
Possible Cause 1: High Concentration. this compound can exhibit cytotoxic effects at high concentrations. The IC50 for HepG2 and SMMC-7721 human hepatoma cell lines after 48 hours of treatment was reported to be 397.3 µg/ml and 387.7 µg/ml, respectively.[23]
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. Consider starting with concentrations well below the reported IC50 values.
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines can have varying sensitivities to bile acids.
-
Troubleshooting Tip: If possible, test the effects of this compound on a non-cancerous cell line as a control to assess general cytotoxicity versus cancer cell-specific effects.
Problem: My animal models are showing signs of distress or adverse effects at high doses.
-
Possible Cause 1: Dose is too high. While the LD50 is high, prolonged administration of high doses can lead to toxicity. In a 6-month oral toxicity study in rats, a dose of 2500 mg/kg/day produced body weight loss and decreased lung weight.[20]
-
Troubleshooting Tip: Review the literature for established dosing regimens in your specific animal model and for the intended duration of your study. Consider a dose de-escalation study to find a maximum tolerated dose.
-
Possible Cause 2: Species-specific metabolism. The metabolism of this compound can differ between species, potentially leading to the formation of more toxic metabolites like lithocholic acid.[20][24]
-
Troubleshooting Tip: When extrapolating doses from one species to another, consider allometric scaling and be aware of known metabolic differences.
Quantitative Data Summary
Table 1: High-Dose this compound Clinical Trial Data in Primary Sclerosing Cholangitis (PSC)
| Dose | Study Duration | Key Findings | Reference |
| 17-23 mg/kg/day | 5 years | No statistically significant beneficial effect on survival or prevention of cholangiocarcinoma. | [25] |
| 20 mg/kg/day | 2 years | Significant improvement in liver biochemistry and reduction in the progression of cholangiographic appearances and liver fibrosis. No significant side effects were reported. | [26] |
| 28-30 mg/kg/day | Terminated after 6 years | Increased risk of serious adverse events (63% vs. 37% in placebo), including death and liver transplantation. The risk of a primary endpoint was 2.3 times greater for patients on UDCA than for those on placebo. | [7][8] |
Table 2: Acute Toxicity of this compound in Animal Models
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | >10,000 mg/kg | [17] |
| Rat | Oral | 5,000 mg/kg | [18] |
| Hamster | Oral | 1,500 mg/kg (lethal dose) | [18] |
| Mouse | Intravenous | 240 mg/kg | [17] |
| Dog | Oral | >10,000 mg/kg (non-lethal) | [18] |
Table 3: In Vitro Cytotoxicity of this compound on HepG2 Cells
| Metric | Value | Exposure Time | Reference |
| IC50 | 397.3 µg/ml | 48 hours | [23] |
| IC50 | 0.92 mmol/L | 48 hours | [27] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay Using MTT
This protocol is a general guideline for assessing the cytotoxicity of this compound on a cell line such as HepG2.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Acute Oral Toxicity Study in Rats (Guideline)
This is a generalized protocol based on standard guidelines for acute oral toxicity studies.
-
Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for at least 5 days before the study. House them in standard conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard rodent chow and water.[9]
-
Dose Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Fast the animals overnight (approximately 16 hours) before dosing.[9]
-
Administer a single oral dose of this compound via gavage. Start with a limit dose of 2000 mg/kg or a stepwise procedure with different dose levels.
-
-
Observations:
-
Observe the animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Record body weights before dosing and on days 3, 8, and 14.[9]
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.[9]
-
Data Analysis: Record mortality, clinical signs, body weight changes, and gross pathology findings. If applicable, calculate the LD50 value.
Visualizations
Caption: this compound's inhibition of the EGFR/Raf-1/ERK signaling pathway.
Caption: Mechanism of this compound-mediated inhibition of p53-induced apoptosis.
Caption: General experimental workflow for toxicity assessment of this compound.
References
- 1. Ursodeoxycholic acid (UDCA) can inhibit deoxycholic acid (DCA)-induced apoptosis via modulation of EGFR/Raf-1/ERK signaling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JCI - A novel role for ursodeoxycholic acid in inhibiting apoptosis by modulating mitochondrial membrane perturbation. [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. High-dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Dose Ursodeoxycholic Acid for the Treatment of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dep.nj.gov [dep.nj.gov]
- 10. Ursodeoxycholic acid shows antineoplastic effects in bile duct cancer cells via apoptosis induction; p53 activation; and EGFR-ERK, COX-2, and PI3K-AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. p53 is a key molecular target of ursodeoxycholic acid in regulating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. DailyMed - URSODIOL tablet, film coated [dailymed.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. [Ursodeoxycholic acid induced apoptosis of human hepatoma cells HepG2 and SMMC-7721 bymitochondrial-mediated pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. High-dose ursodeoxycholic acid in primary sclerosing cholangitis: a 5-year multicenter, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A preliminary trial of high-dose ursodeoxycholic acid in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanism of apoptotic effects induced selectively by ursodeoxycholic acid on human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Production of Ursodeoxycholic Acid (UDCA)
Welcome to the technical support center for the industrial production of Ursodeoxycholic acid (UDCA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the industrial-scale synthesis of Ursodeoxycholic acid (UDCA)?
A1: The industrial production of UDCA presents several key challenges:
-
Stereoselective Synthesis: The primary difficulty lies in the stereoselective conversion of the 7-hydroxyl group from the α-position (as in Chenodeoxycholic acid - CDCA) to the β-position to form UDCA. No reducing agent can quantitatively reduce the 7-keto intermediate to the 7-β-hydroxyl group, often resulting in a mixture of UDCA and CDCA.[1]
-
Impurity Profile: The final product's purity is critical. Common impurities that are difficult to separate include the starting material (e.g., cholic acid, CDCA), intermediates (e.g., 7-ketolithocholic acid), and stereoisomers (e.g., isoursodeoxycholic acid).[2]
-
Purification: Separating UDCA from structurally similar impurities, particularly its epimer CDCA, is a significant hurdle on an industrial scale. Traditional methods like crystallization are often inefficient.[1]
-
Raw Material Sourcing: The traditional source of raw materials is animal bile, which can lead to supply chain vulnerabilities and concerns about biological contaminants.[3][4] Plant-derived starting materials are being explored to mitigate these risks.[3][5]
-
Process Optimization and Scale-Up: Optimizing reaction conditions to maximize yield and purity while ensuring the process is scalable and cost-effective is a continuous challenge.[3][6]
-
Environmental Concerns: Chemical synthesis routes can involve toxic reagents and generate significant waste, necessitating the development of greener synthetic pathways.[7][8]
Q2: What are the main synthetic routes for industrial UDCA production?
A2: The main synthetic routes for industrial UDCA production start from various bile acids or plant-derived sterols:
-
From Cholic Acid (CA): This is a common route due to the relative abundance and lower cost of CA.[8][9] The process involves the dehydroxylation at C-12 and the epimerization of the 7-OH group.[8] However, this multi-step synthesis often results in an overall yield of about 30% and requires several protection and deprotection steps.[8][10]
-
From Chenodeoxycholic Acid (CDCA): This route involves the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group. This is typically achieved by oxidation of the 7α-hydroxyl group to a 7-keto group, followed by stereoselective reduction.[1]
-
From Plant-Derived Bisnoralcohol (BA): A newer approach utilizes plant-derived BA to synthesize UDCA.[3][5] This method avoids the risks associated with animal-derived materials and has shown promising yields of up to 59% over 6 steps.[5]
Q3: How can the purity of UDCA be effectively determined on an industrial scale?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of UDCA and quantifying related impurities.
-
Reversed-Phase HPLC (RP-HPLC): This is the standard technique used. A C18 column is frequently employed with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and a buffer solution.[11][12][13][14]
-
Detection Methods: Due to the poor UV absorption of bile acids, various detectors are used:
-
UV Detection: Detection is often performed at low wavelengths, such as 200 nm or 210 nm.[12][14]
-
Refractive Index (RI) Detector: The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) mention HPLC methods with an RI detector.[12]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a more universal detector for compounds with poor chromophores and has been shown to be effective for the analysis of UDCA and its impurities.[15]
-
Charged Aerosol Detector (CAD): This detector can also be used for the analysis of bile acids.[16]
-
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Causes | Troubleshooting Steps |
| Low yield in the oxidation of 7α-hydroxyl group to 7-keto group | Incomplete reaction due to insufficient oxidant. | Increase the molar ratio of the oxidizing agent. Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material. |
| Side reactions due to harsh reaction conditions. | Optimize the reaction temperature and time. Consider using a milder and more selective oxidizing agent. | |
| Low yield in the reduction of the 7-keto group to the 7β-hydroxyl group | Non-stereoselective reduction leading to a high proportion of the 7α-epimer (CDCA). | Experiment with different reducing agents and reaction conditions (solvent, temperature) to favor the formation of the 7β-epimer. |
| Incomplete reduction. | Ensure the reducing agent is active and used in sufficient quantity. Monitor the reaction to completion. | |
| Low overall yield in multi-step synthesis from cholic acid | Loss of material during intermediate purification steps. | Optimize purification methods at each step to minimize losses. Consider telescoping reactions where intermediates are not isolated. |
| Sub-optimal conditions in protection/deprotection steps. | Re-evaluate the choice of protecting groups and the conditions for their addition and removal to ensure high efficiency. |
Impurity Issues
| Symptom | Possible Impurity | Troubleshooting Steps |
| High levels of Chenodeoxycholic acid (CDCA) in the final product | Inefficient stereoselective reduction of the 7-keto intermediate. | Optimize the reduction step as described above. |
| Ineffective purification to remove CDCA. | Develop more efficient purification methods. This may involve forming a salt of UDCA to enhance the solubility difference with CDCA, or using silyl derivatives.[1][17][18] Recrystallization from different solvent systems should also be explored. | |
| Presence of 7-Ketolithocholic acid (7-KLCA) | Incomplete reduction of the 7-keto intermediate. | Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC. Increase the amount of reducing agent or reaction time if necessary. |
| Presence of Cholic acid (CA) or Lithocholic acid (LCA) | Incomplete conversion of starting materials or side reactions. | Review the reaction conditions of the initial steps to ensure complete conversion. Optimize the purification of intermediates to remove unreacted starting materials. |
| Formation of unknown impurities | Side reactions or degradation of the product. | Analyze the impurities by LC-MS or NMR to identify their structures.[16] Based on the structure, modify the reaction conditions to prevent their formation. Ensure the stability of the product and intermediates under the reaction and storage conditions. |
Experimental Protocols
Protocol 1: Purification of UDCA via Silylation
This protocol is based on the principle that silyl derivatives of UDCA and CDCA have different solubilities, allowing for their separation.[1]
1. Silylation:
-
Dissolve a mixture of UDCA and CDCA (e.g., 20 g) in an anhydrous organic solvent such as dimethylformamide (50 ml).[1]
-
Add a silylating agent, for example, bistrimethylsilyl-urea (20 g).[1]
-
Heat the solution to 100°C for 1 hour.[1]
2. Crystallization:
-
Cool the solution to allow the silyl-UDCA derivative to precipitate.
-
Collect the precipitate by filtration and wash with the same solvent (dimethylformamide).[1]
3. Hydrolysis:
-
The purified silyl-UDCA is then hydrolyzed back to pure UDCA using standard methods, such as treatment with a mild acid or base.
Protocol 2: Purification of UDCA via N,N-diisopropylamine Salt Formation
This method utilizes the formation of an amine salt to facilitate the purification of UDCA.[17]
1. Salt Formation:
-
Suspend crude UDCA in a suitable solvent like tetrahydrofuran.
-
Add N,N-diisopropylamine and stir the mixture at an elevated temperature (e.g., 65°C) for 1 hour.[17]
2. Isolation and Purification of the Salt:
-
Cool the resulting slurry (e.g., to 0-5°C) to precipitate the UDCA N,N-diisopropylamine salt.[17]
-
Filter the slurry and wash the salt with the solvent.
-
The wet salt can be further purified by resuspending it in the solvent, heating, and then cooling to recrystallize.[17]
3. Liberation of Pure UDCA:
-
Suspend the purified salt in demineralized water.
-
Adjust the pH to 12-12.5 with an aqueous base (e.g., 20% w/v sodium hydroxide solution).[17]
-
Wash the solution with an organic solvent (e.g., methylene chloride) to remove the amine.[17]
-
Acidify the aqueous layer with a dilute acid (e.g., hydrochloric acid) to a pH of 2-2.5 to precipitate the pure UDCA.[17]
-
Filter, wash with water, and dry the pure UDCA.[17]
Quantitative Data
Table 1: Comparison of UDCA Purification Methods
| Purification Method | Starting Material Purity (UDCA %) | Reagents | Final Purity (UDCA %) | Yield | Reference |
| Silylation | ~50% | Bistrimethylsilyl-urea, Dimethylformamide | Not specified, but "substantially pure" | Not specified | [1] |
| N,N-diisopropylamine Salt Formation | Not specified | N,N-diisopropylamine, Tetrahydrofuran, NaOH, HCl | 99.87% | Not specified | [17] |
| 4-dimethylpyridine ammonium salt | 80% | 4-dimethylpyridine, Acetone, Ethanol, NaOH, HCl | >99% | 95.3% | [18] |
Table 2: HPLC Purity Analysis of UDCA
| Parameter | Method 1 | Method 2 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | YMC-Pack ODS-AQ, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Buffer (50:50 v/v) | Acetonitrile, Methanol, and diluted Formic Acid solution (pH 2.5) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detector | UV at 210 nm | Refractive Index (RI) |
| Reference | [14] | [13] |
Visualizations
Caption: Synthesis of UDCA from CDCA via a 7-keto intermediate.
Caption: General workflow for the purification of UDCA.
Caption: Troubleshooting logic for low purity in UDCA production.
References
- 1. US4316848A - Process for the purification of ursodeoxycholic acid - Google Patents [patents.google.com]
- 2. EP2880047B1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Ursodeoxycholic Acid Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]
- 5. Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 8. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 9. Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 11. asianpubs.org [asianpubs.org]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. An Improved Process For The Purification Of Ursodeoxycholic Acid [quickcompany.in]
- 18. CN113480589B - A kind of purification method of ursodeoxycholic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ursocholic Acid Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ursocholic acid (Ursodeoxycholic acid, UDCA) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (UDCA)?
A1: this compound (UDCA) is a hydrophilic bile acid with multiple mechanisms of action. Its primary effects include:
-
Alteration of the Bile Acid Pool: UDCA shifts the composition of the bile acid pool towards a more hydrophilic and less toxic state.[1][2]
-
Cytoprotection: It protects liver cells (hepatocytes) and bile duct cells (cholangiocytes) from the damaging effects of more toxic bile acids.[1]
-
Choleretic Effects: UDCA stimulates bile flow and secretion.[1]
-
Immunomodulation and Anti-inflammatory Effects: It has been shown to suppress immune responses and exert anti-inflammatory effects in the gastrointestinal tract.[1][3]
-
Receptor Modulation: UDCA is known to be an agonist for the Takeda G-protein-coupled receptor 5 (TGR5) and is considered a weak agonist or antagonist of the Farnesoid X receptor (FXR).[4][5][6]
Q2: What is a suitable starting dose for my preclinical model?
A2: The optimal dose of UDCA will vary depending on the animal model and the disease being studied. Below are some reported effective dose ranges in various preclinical models to guide your dose selection.
| Disease Model | Animal Model | Dosage Range | Observed Effects |
| Liver Diseases | |||
| Cholestasis (Bile Duct Ligation) | Rat | 15-30 mg/kg/day | Improved liver function, reduced liver injury. |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Mouse (High-Fat Diet) | 0.3% - 0.5% in diet (approx. 150-250 mg/kg/day) | Reduced adiposity, hepatic triglycerides, and inflammation.[7][8] |
| Metabolic Diseases | |||
| Type 2 Diabetes | Mouse (High-Fat Diet) | 150 mg/kg/day | Improved glucose tolerance.[5] |
| Age-related Adiposity | Mouse | 0.3% in diet | Reduced weight gain and fat accumulation.[8] |
| Neurodegenerative Diseases | |||
| Parkinson's Disease | Rat | 30 mg/kg/day | Neuroprotective effects. |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | 15-50 mg/kg/day | Slowed disease progression.[9] |
| Frontotemporal Dementia (FTD) | Drosophila and Rat primary neurons | Dose-dependent | Rescue of neuronal structure and function.[10] |
Q3: How can I improve the bioavailability of this compound in my studies?
A3: this compound has low aqueous solubility, which can limit its oral bioavailability.[11] Here are some strategies to enhance it:
-
Formulation with Vehicles: Suspending UDCA in an appropriate vehicle like corn oil or a 0.5% methyl cellulose solution can aid in its administration and absorption.[12]
-
pH Modification: The solubility of UDCA is pH-dependent, increasing at a more alkaline pH. Co-administration with an alkalizing agent can improve its dissolution.
-
Advanced Formulations: For more sophisticated approaches, consider Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or complexation with cyclodextrins.
Troubleshooting Guides
Issue 1: Poor Solubility and Suspension Preparation
Problem: I am having difficulty dissolving this compound for oral gavage, and the suspension is not stable.
Solution:
-
Vehicle Selection: For a simple suspension, 0.5% (w/v) methyl cellulose in sterile water is a common and effective vehicle. Corn oil can also be used.[12]
-
Step-by-Step Preparation Protocol:
-
Calculate the required amount of UDCA and vehicle. For example, to prepare a 10 ml suspension at a concentration of 10 mg/ml, you will need 100 mg of UDCA and 10 ml of 0.5% methyl cellulose.
-
Triturate the UDCA powder. Use a mortar and pestle to grind the UDCA into a fine powder. This increases the surface area and improves suspension stability.
-
Create a paste. Add a small volume of the vehicle to the powdered UDCA and mix thoroughly to form a smooth paste. This prevents clumping when the full volume of the vehicle is added.
-
Gradually add the remaining vehicle. Slowly add the rest of the vehicle while continuously stirring or vortexing.
-
Homogenize if necessary. For a more uniform and stable suspension, use a homogenizer.
-
Storage: Prepare the suspension fresh daily. If you must store it, refrigerate it and bring it to room temperature before use. Always vortex the suspension thoroughly before each administration.
-
Issue 2: High Variability in Animal Response
Problem: I am observing significant variability in the therapeutic response between animals in the same treatment group.
Potential Causes and Solutions:
-
Inconsistent Dosing:
-
Ensure accurate gavage technique. Improper technique can lead to incomplete dosing or administration into the lungs.
-
Thoroughly resuspend the UDCA formulation before each gavage to ensure each animal receives the correct dose.
-
-
Differences in Food Consumption:
-
Administer UDCA at the same time each day.
-
Monitor food intake, as it can influence the absorption of UDCA. It is recommended to administer UDCA with food to enhance absorption.[1]
-
-
Underlying Health Status of Animals:
-
Ensure all animals are of similar age, weight, and health status at the start of the study.
-
Acclimatize animals to the housing conditions and handling procedures before the experiment begins.
-
Issue 3: Signs of Toxicity
Problem: Some of my animals are showing signs of distress or weight loss after UDCA administration.
Monitoring and Interpretation:
-
Clinical Signs: Monitor animals daily for signs of toxicity, including weight loss, changes in appetite, diarrhea, and altered behavior.
-
Liver Function Tests (LFTs): The liver is the primary organ of UDCA toxicity.[2] At the end of the study, or at interim points for longer studies, collect blood to measure serum levels of:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Elevations of >3 times the upper limit of normal can indicate hepatocellular injury.[13] An AST:ALT ratio of >2:1 may suggest more severe liver damage.[13]
-
Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT): Significant increases can indicate cholestatic injury.[13]
-
Bilirubin: Elevated levels can also be a marker of cholestasis and reduced liver function.[13]
-
-
Histopathology: At the end of the study, perform a histological examination of the liver to look for signs of inflammation, necrosis, and fibrosis.
Corrective Actions:
-
Dose Reduction: If signs of toxicity are observed, consider reducing the dose of UDCA.
-
Discontinuation of Treatment: In cases of severe toxicity, it may be necessary to discontinue treatment.
-
Consult a Veterinarian: A veterinarian experienced with laboratory animals can provide guidance on managing adverse effects.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound (UDCA) powder
-
0.5% (w/v) Methyl cellulose in sterile water (or corn oil)
-
Mortar and pestle
-
Spatula
-
Beaker or conical tube
-
Magnetic stirrer and stir bar (or vortex mixer)
-
Analytical balance
-
Graduated cylinder
Procedure:
-
Determine the required concentration and volume of the UDCA suspension. This will depend on the target dose (in mg/kg) and the average weight of the mice. A typical gavage volume for mice is 5-10 ml/kg.
-
Weigh the required amount of UDCA powder using an analytical balance.
-
Triturate the UDCA powder in a mortar and pestle to a fine consistency.
-
Transfer the powder to a beaker.
-
Add a small amount of the 0.5% methyl cellulose solution to the powder and mix with a spatula to create a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer or vortexing until the desired final volume is reached.
-
Store the suspension at 4°C for short-term storage. Prepare fresh daily for optimal results.
-
Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure a homogenous mixture.
Signaling Pathways and Experimental Workflows
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - TGR5 contributes to ursodeoxycholic acid (UDCA)-mediated improvements in glucose regulation in mice - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Neuroprotective activity of ursodeoxycholic acid in CHMP2BIntron5 models of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Stability Testing of Ursocholic Acid Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Ursocholic acid (also known as Ursodeoxycholic acid or UDCA) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline conditions), oxidation, and thermal degradation.[1][2] It has been observed to be relatively stable under photolytic stress.[1][2]
Q2: Which analytical method is most suitable for stability testing of this compound formulations?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for determining the stability of this compound in pharmaceutical formulations.[1][3] These methods can separate the intact drug from its degradation products.[1] Due to this compound's low UV absorption, a Refractive Index (RI) detector or UV detection at short wavelengths (around 200-210 nm) is often employed.[1][4]
Q3: What are the typical challenges encountered when formulating this compound, especially for liquid dosage forms?
A3: this compound's poor aqueous solubility presents a significant formulation challenge, particularly for oral suspensions.[5][6][7] Key challenges include ensuring dose uniformity, preventing particle aggregation, and maintaining physical stability (e.g., preventing settling).[5][8] The choice of excipients is critical; for instance, glycerol has been shown to be important for maintaining the declared active pharmaceutical ingredient (API) value in suspensions.[5][8]
Q4: Are there any specific storage recommendations for this compound formulations based on stability studies?
A4: For oral suspensions, storage conditions can significantly impact stability. For example, refrigeration of some this compound suspensions has been shown to increase variability between doses.[5][8] Therefore, storage conditions should be carefully evaluated during stability studies. For solid dosage forms, protection from heat and humidity is crucial due to the compound's sensitivity to these conditions.[6]
Q5: What are the regulatory guidelines for the stability testing of this compound?
A5: The stability testing of this compound formulations should follow the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q1A (R2) for stability testing of new drug substances and products.[9] These guidelines outline the requirements for stability study design, including storage conditions, testing frequency, and the data package for regulatory submissions.[9][10] Forced degradation studies are a mandatory part of these guidelines to establish the stability-indicating nature of the analytical methods.[11]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation Products | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[1][12] - Compare the chromatogram of the stressed sample with that of the unstressed sample. |
| Excipient Interference | - Prepare and inject a placebo formulation (containing all excipients except this compound) to check for any interfering peaks. - If interference is observed, modify the chromatographic conditions (e.g., mobile phase composition, column type) to achieve better separation. |
| Contamination | - Ensure proper cleaning of glassware and equipment. - Check the purity of the solvents and reagents used in the mobile phase and sample preparation. |
Issue 2: Poor Dissolution of this compound Formulations
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - this compound is poorly soluble in water.[6] Consider using a dissolution medium with a pH where the drug is more soluble (e.g., phosphate buffer pH 8.4).[4] - The addition of a surfactant (e.g., Sodium Lauryl Sulfate - SLS) to the dissolution medium can enhance the solubility of poorly water-soluble drugs like this compound.[4] |
| Formulation Issues | - For solid dosage forms, investigate the impact of excipients (e.g., binders, disintegrants) on the dissolution rate. - For suspensions, evaluate the particle size distribution and the effectiveness of the suspending agents. |
| Polymorphic Transformation | - At pH < 7, this compound may undergo polymorphic transformation into water-insoluble crystals.[4] Use an appropriate dissolution medium to avoid this issue. |
Issue 3: Physical Instability of Oral Suspensions (e.g., Caking, Agglomeration)
| Potential Cause | Troubleshooting Steps |
| Inadequate Suspending Agent | - Optimize the concentration and type of suspending agent to ensure proper viscosity and particle suspension. |
| Particle Size Changes | - Monitor the particle size distribution of the suspension over the stability study period. Changes in particle size can affect suspension stability and dose uniformity.[5] |
| Storage Conditions | - Evaluate the effect of different storage temperatures on the physical stability of the suspension. As noted, refrigeration can sometimes negatively impact dose uniformity in certain formulations.[5][8] |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Percentage Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 3 hours | 22.168% | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH at Room Temperature for 1 hour | 15.532% | [1] |
| Oxidative Degradation | 30% H₂O₂ at 60°C for 3 hours | 46.015% | [1] |
| Thermal Degradation | 80°C for 48 hours | 9.882% | [1] |
| Photolytic Degradation | UV light (254 and 366 nm) for 48 hours | Stable | [1] |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm) | Symmetry C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water: Phosphoric Acid (77:23:0.6 v/v/v) | Acetonitrile: Phosphoric Acid (pH 3.0; 0.15mM) (48:52 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | Refractive Index (RI) | UV at 200 nm |
| Injection Volume | 25 µL | 100 µL |
| Temperature | Room Temperature | 40°C |
| Reference | [1] | [13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on a this compound formulation.
-
Preparation of Stock Solution: Accurately weigh and dissolve the this compound formulation in a suitable solvent to obtain a known concentration.
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and add an equal volume of 0.1 N HCl.
-
Keep the mixture in a water bath at 60°C for 3 hours.[1]
-
After cooling to room temperature, neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration with the mobile phase and inject into the HPLC system.[1]
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Take a known volume of the stock solution and add an equal volume of 30% H₂O₂.
-
Keep the mixture in a water bath at 60°C for 3 hours.[1]
-
After cooling to room temperature, dilute to a final concentration with the mobile phase and inject into the HPLC system.
-
-
Thermal Degradation:
-
Keep the solid drug substance or formulation in an oven at 80°C for 48 hours.[1]
-
After the specified time, withdraw the sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or formulation to UV light (254 nm and 366 nm) for 48 hours.[1]
-
After exposure, prepare a solution of known concentration for HPLC analysis.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. Study of quality and stability of ursodeoxycholic acid formulations for oral pediatric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. database.ich.org [database.ich.org]
- 11. medcraveonline.com [medcraveonline.com]
- 12. jgtps.com [jgtps.com]
- 13. iosrphr.org [iosrphr.org]
Technical Support Center: Ursocholic Acid Quantification Assays
Welcome to the technical support center for Ursocholic acid (Ursodeoxycholic acid - UDCA) quantification assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and troubleshooting tips for your this compound quantification assays.
Sample Preparation
Question 1: I am observing low recovery of this compound from my plasma/serum samples. What could be the cause and how can I improve it?
Answer: Low recovery of this compound (UDCA) from plasma or serum is a common issue that can stem from several factors related to your sample preparation protocol. Here’s a step-by-step guide to troubleshoot and enhance your recovery rates.
Potential Causes and Solutions:
-
Inefficient Protein Precipitation: Proteins in plasma can bind to UDCA, preventing its complete extraction.
-
Troubleshooting: Ensure you are using an optimal protein precipitation solvent and ratio. Acetonitrile is a common and effective choice. For instance, a simple and rapid method involves precipitation with acetonitrile. Experiment with different ratios of plasma to acetonitrile (e.g., 1:3 or 1:4 v/v) to find the most effective precipitation. Always vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein pelleting.
-
-
Suboptimal Extraction Method: The chosen extraction method may not be suitable for the specific properties of UDCA and the sample matrix.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples and concentrating the analyte.[1][2] C18 cartridges are commonly used for UDCA extraction.[1][3] Ensure proper conditioning of the cartridge, typically with methanol followed by water.[1][3] Optimize the wash and elution steps. A common protocol involves washing with water to remove polar interferences and eluting with methanol.[1][4]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed. The choice of organic solvent is critical. Diethyl ether and dichloromethane have been used in LLE procedures for bile acids.[5] Experiment with different solvent systems and pH adjustments of the aqueous phase to optimize partitioning of UDCA into the organic phase.
-
-
-
Analyte Loss During Evaporation: If your protocol involves an evaporation step to concentrate the eluate, you might be losing the analyte due to excessive heat or a strong nitrogen stream.
-
Troubleshooting: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature, typically around 40-45°C.[4] Avoid complete dryness, as it can make reconstitution difficult and lead to analyte adsorption to the tube surface.
-
Experimental Workflow for Sample Preparation Troubleshooting
Caption: Troubleshooting workflow for low this compound recovery.
Chromatography
Question 2: I'm seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in my chromatogram. How can I resolve this?
Answer: Poor peak shape for this compound (UDCA) can compromise the accuracy and precision of your quantification. Several factors related to the mobile phase, column, and sample solvent can contribute to this issue.
Potential Causes and Solutions:
-
Mobile Phase pH: The pH of the mobile phase is crucial for bile acids, which are acidic compounds. An inappropriate pH can lead to peak tailing.
-
Troubleshooting: For reversed-phase chromatography, it is generally recommended to use a mobile phase with a pH below the pKa of UDCA (~4.66) to ensure it is in its protonated, less polar form.[6] Acidifying the mobile phase with formic acid or using a phosphate buffer at a low pH (e.g., 2.8-3.0) can significantly improve peak shape.[1][6][7]
-
-
Mismatch Between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, particularly fronting or broadening.
-
Troubleshooting: Ideally, dissolve your final extract in the initial mobile phase or a solvent with a similar or weaker elution strength. If you used a strong solvent for extraction (e.g., pure methanol), try to evaporate it and reconstitute the sample in the mobile phase.[1]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to broad and asymmetric peaks.
-
Troubleshooting: Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves. If it does, you may need to dilute your samples before analysis or use a column with a higher loading capacity.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to active sites that cause peak tailing. The column may also degrade over time.
-
Troubleshooting: Implement a column washing protocol to remove contaminants. If the problem persists, try replacing the guard column or the analytical column.
-
Table 1: Mobile Phase Compositions for UDCA Analysis
| Method | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Reference |
| HPLC-UV | 0.001 M Phosphate Buffer (pH 2.8) | Acetonitrile | Gradient | [6][7] |
| HPLC-UV | Phosphoric Acid (pH 3.0, 0.15 mM) | Acetonitrile | Isocratic (52:48) | [1][8] |
| LC-MS/MS | 2mM Ammonium Formate (pH 3.5) | Acetonitrile:Methanol (48:6) | Isocratic | [9] |
| LC-MS/MS | 10 mM Ammonium Acetate | Acetonitrile | Isocratic | [10] |
Mass Spectrometry
Question 3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. What can I do to mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can severely impact the accuracy and reproducibility of quantification.[11] They occur when co-eluting endogenous components from the matrix interfere with the ionization of the analyte.[11]
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before the sample enters the mass spectrometer.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): As mentioned for low recovery, SPE is excellent for removing phospholipids and other matrix components that are known to cause ion suppression.[2][9]
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can also provide a cleaner extract compared to simple protein precipitation.[5]
-
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Troubleshooting:
-
Gradient Elution: Employing a gradient elution can help to separate the analyte from early-eluting polar interferences and late-eluting non-polar interferences.[6][7]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to alter the selectivity and improve the resolution between UDCA and interfering compounds.[12]
-
2D-LC: Two-dimensional liquid chromatography (2D-LC) offers superior separation capabilities and can significantly reduce matrix effects by using two different separation mechanisms.[13]
-
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., UDCA-d4) is the gold standard for correcting matrix effects.[5][9] Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.
Logical Diagram for Mitigating Matrix Effects
Caption: Strategies to mitigate matrix effects in UDCA analysis.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation
This protocol is adapted from methods described for the bioanalysis of UDCA.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature. Vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Diclofenac or UDCA-d4) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if necessary.
Protocol 2: HPLC-UV Method for Quantification of this compound in Pharmaceutical Formulations
This protocol is based on a validated HPLC-UV method.[6][7]
-
Standard Solution Preparation:
-
Prepare a stock solution of UDCA standard (e.g., 1 mg/mL) in a suitable diluent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range covering the expected sample concentrations (e.g., 0.12–1.05 mg/mL).[6]
-
-
Sample Preparation (Capsules/Tablets):
-
Weigh and finely powder a representative number of tablets or the content of capsules.
-
Accurately weigh a portion of the powder equivalent to a known amount of UDCA (e.g., 150 mg).
-
Dissolve the powder in a diluent (e.g., acidified methanol) in a volumetric flask with the aid of sonication.[6][14]
-
Dilute to the mark with the diluent to obtain a working concentration.
-
Filter the sample solution through a 0.45 µm membrane filter prior to injection.[6]
-
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of UDCA in the sample solution from the calibration curve using the peak area obtained.
-
Table 2: LC-MS/MS Parameters for UDCA Quantification
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [5][9] |
| Precursor Ion (m/z) | 391.3 | [15] |
| Product Ion (m/z) | 391.3 or 373.5 | [15][16] |
| Internal Standard | UDCA-d4 or Diclofenac | [9] |
| IS Precursor Ion (m/z) | UDCA-d4: 395.3; Diclofenac: 293.0 | [15] |
| IS Product Ion (m/z) | UDCA-d4: 377.1; Diclofenac: 250.0 | [15] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Process Optimization, Characterization and Pharmacokinetic Evaluation in Rats of Ursodeoxycholic Acid–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. iosrphr.org [iosrphr.org]
- 9. nssresearchjournal.com [nssresearchjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.bcnf.ir [pubs.bcnf.ir]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Ursocholic Acid in Clinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the adverse effects of Ursocholic acid (Ursodeoxycholic acid, UDCA) encountered during clinical trials. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the safe and effective conduct of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in a clinical trial setting.
| Question | Answer & Troubleshooting Steps |
| What are the most common adverse effects of this compound? | The most frequently reported adverse effect is diarrhea, which is typically mild and dose-dependent.[1][2] Other common gastrointestinal side effects include upper abdominal pain, nausea, and vomiting. Pruritus (itching) has also been reported and, in some cases, may worsen with treatment. |
| A trial participant is experiencing significant diarrhea. What should I do? | 1. Assess Severity: Determine the frequency and consistency of stools to evaluate the severity of the diarrhea.2. Dose Reduction: Consider reducing the dose of this compound, as diarrhea is often dose-related.[1]3. Rule out other causes: Investigate other potential causes of diarrhea to ensure it is drug-related.4. Pharmacological Intervention: If diarrhea persists, consider introducing a bile acid sequestrant such as cholestyramine. Refer to the Protocol for the Management of this compound-Induced Diarrhea below for detailed instructions. |
| A participant reports worsening of pruritus after starting this compound. How should this be managed? | 1. Evaluate Baseline: Compare the current pruritus severity with the baseline before treatment initiation.2. Consider Dose Adjustment: While paradoxical, worsening pruritus can occur. A temporary dose reduction may be considered.3. Symptomatic Treatment: For persistent or severe pruritus, a stepwise pharmacological approach is recommended. Refer to the Protocol for the Management of Cholestatic Pruritus for detailed guidance on the use of cholestyramine, rifampicin, or naltrexone. |
| Are there any serious, less common adverse effects to be aware of? | Though rare, more severe adverse events have been reported, particularly at high doses (28-30 mg/kg/day).[3] These can include decompensation of pre-existing liver cirrhosis.[2] Researchers should closely monitor liver function tests and be vigilant for signs of clinical worsening in participants with advanced liver disease. |
| How does this compound cause diarrhea? | The exact mechanism is not fully understood, but it is thought to be related to the conversion of this compound into chenodeoxycholic acid and then into the more toxic lithocholic acid by gut bacteria. These secondary bile acids can act as secretagogues in the colon, leading to increased fluid secretion and diarrhea. |
Quantitative Data on Adverse Effects
The following table summarizes the incidence of common adverse effects of this compound as reported in various clinical studies. It is important to note that incidence rates can vary depending on the patient population and the dosage of this compound used.
| Adverse Effect | Incidence Rate (%) | Study Population/Notes |
| Diarrhea | 2-9% | Most common adverse effect, generally mild and dose-dependent.[1][2] |
| Nausea | 18.1% (as a barrier to compliance) | Reported as a reason for non-compliance in one study. |
| Abdominal Pain | 16% (in a specific patient group) | Observed in a particular group of patients in one study. |
| Pruritus | 16% (in a specific patient group) | Can also be a symptom of the underlying condition being treated. |
| Gastrointestinal ADRs (in children) | 10.63% | Includes constipation, diarrhea, loss of appetite, vomiting, and nausea. |
| Weight Gain | Significantly associated | A meta-analysis of 16 randomized clinical trials reported weight gain as a significant adverse event.[4] |
Detailed Experimental Protocols
These protocols provide a structured approach to managing the most common adverse effects of this compound in a clinical trial setting.
Protocol for the Management of this compound-Induced Diarrhea
1. Patient Evaluation:
-
1.1. Upon a report of diarrhea, conduct a thorough clinical assessment to determine the frequency, volume, and consistency of the stools.
-
1.2. Use a standardized grading scale (e.g., National Cancer Institute Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity of diarrhea.
-
1.3. Rule out other potential causes of diarrhea, such as infection or dietary changes.
2. Initial Management:
-
2.1. Dose Adjustment: For mild to moderate diarrhea, consider a dose reduction of this compound.
-
2.2. Dietary Modification: Advise the participant to maintain adequate hydration and follow a low-fat diet.
3. Pharmacological Intervention (for persistent diarrhea):
-
3.1. First-Line Therapy: Cholestyramine
-
3.1.1. Initial Dosing: Begin with 4 grams of cholestyramine powder once daily.[5][6]
-
3.1.2. Administration:
-
Mix the powder with 2-6 ounces of a non-carbonated beverage (water, juice) or with pulpy fruits (e.g., applesauce).[6][7]
-
The mixture should be stirred well and consumed immediately.
-
To ensure the full dose is taken, the glass should be rinsed with more liquid and also consumed.[7]
-
Administer cholestyramine at least 1 hour before or 4-6 hours after this compound and other medications to avoid interference with their absorption.
-
-
3.1.3. Dose Titration: If diarrhea persists, the dose of cholestyramine can be gradually increased. The typical maintenance dose is 8-16 grams daily, divided into two doses.[5] The maximum daily dose is 24 grams.[5]
-
-
3.2. Monitoring:
-
3.2.1. Monitor the participant's bowel movements daily during dose titration.
-
3.2.2. Assess for common side effects of cholestyramine, such as constipation, bloating, and abdominal discomfort.
-
3.2.3. If constipation occurs, reduce the dose of cholestyramine.
-
4. Escalation of Care:
-
4.1. If diarrhea is severe or does not respond to the above measures, consider discontinuing this compound temporarily.
-
4.2. For severe, refractory cases, further gastroenterological investigation may be warranted.
Protocol for the Management of Cholestatic Pruritus
1. Patient Evaluation:
-
1.1. Quantify the severity of pruritus using a validated scale, such as a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).
-
1.2. Assess the impact of pruritus on the participant's quality of life, particularly sleep.
-
1.3. Rule out other dermatological causes of itching.
2. General Measures:
-
2.1. Advise the participant to maintain good skin hydration with emollients.
-
2.2. Recommend avoiding hot baths and wearing loose-fitting cotton clothing.
3. Stepwise Pharmacological Intervention:
-
3.1. Step 1: Bile Acid Sequestrants (Cholestyramine)
-
3.1.1. Dosing and Administration: Follow the same dosing and administration guidelines as in the diarrhea management protocol (starting with 4 grams daily).
-
-
3.2. Step 2: Rifampicin (Rifampin)
-
3.2.1. Indication: For patients who do not respond to or cannot tolerate cholestyramine.
-
3.2.2. Initial Dosing: Start with 150 mg of rifampicin daily.[8]
-
3.2.3. Monitoring: Monitor liver function tests closely, as rifampicin can be hepatotoxic.
-
3.2.4. Dose Adjustment: The dose can be increased if needed, but caution is advised.
-
-
3.3. Step 3: Opioid Antagonists (Naltrexone)
-
3.4. Step 4: Selective Serotonin Reuptake Inhibitors (Sertraline)
-
3.4.1. Indication: As a fourth-line treatment option.
-
3.4.2. Dosing: An initial dose of 50 mg daily can be increased to 100 mg daily after a few weeks if necessary.[8]
-
4. Experimental Workflow for Pruritus Management
Caption: Stepwise management protocol for cholestatic pruritus.
Signaling Pathways and Mechanisms of Adverse Effects
The following diagrams illustrate key signaling pathways influenced by this compound that may contribute to its therapeutic and adverse effects.
This compound and the Farnesoid X Receptor (FXR) Pathway
This compound is considered an antagonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis. By inhibiting FXR in the intestine, this compound can lead to an increase in bile acid production in the liver.
Caption: this compound's antagonistic effect on the FXR pathway.
This compound and the Nrf2 Antioxidant Pathway
This compound can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This is one of its proposed hepatoprotective mechanisms.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Gut Microbiome Metabolism of this compound
Gut bacteria play a critical role in the metabolism of this compound, converting it into other bile acids, including the more toxic lithocholic acid, which can contribute to gastrointestinal side effects.
References
- 1. Adverse events of ursodeoxycholic acid: a real-world pharmacovigilance study using FAERS (2004–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid for treatment of primary sclerosing cholangitis: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High dose ursodeoxycholic acid increases risk of adverse outcomes in patients with early stage primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid for patients with primary biliary cirrhosis: an updated systematic review and meta-analysis of randomized clinical trials using Bayesian approach as sensitivity analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Cholestyramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Cholestyramine Resin: MedlinePlus Drug Information [medlineplus.gov]
- 8. Guidelines for the Management of Cholestatic Liver Diseases (2021) - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of current Ursocholic acid synthesis methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ursocholic Acid (UA).
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, categorized by the stage of the experimental workflow.
Category 1: Extraction from Natural Sources (e.g., Apple Peels, Rosemary)
Question: My this compound yield from plant material is consistently low. What are the possible causes and solutions?
Answer:
Low yields of this compound from natural sources are a common challenge. Several factors in your extraction protocol could be contributing to this issue. Below is a systematic guide to troubleshoot and optimize your extraction process.
Possible Causes & Troubleshooting Steps:
-
Inadequate Solvent System: this compound is a lipophilic compound, and its extraction efficiency is highly dependent on the polarity of the solvent.[1]
-
Solution: Evaluate different solvent systems. While ethanol is commonly used, studies have shown that a mixture of ethanol and water (e.g., 82.23% or 95% ethanol) can be more effective.[2][3] For smaller-scale extractions where edibility is not a concern, solvents like acetone have shown high extraction efficiency.[4] Experiment with different solvent ratios to find the optimal balance for your specific plant material.
-
-
Suboptimal Extraction Parameters: Time, temperature, and the solid-to-liquid ratio are critical parameters that significantly impact yield.
-
Solution: Systematically optimize your extraction conditions. Response Surface Methodology (RSM) is a powerful tool for this.[2]
-
Temperature: Increasing the temperature can enhance solubility and diffusion, but excessive heat can degrade the compound. An optimal temperature is often found between 50°C and 70°C.[5][6]
-
Time: Longer extraction times can increase yield, but there is a point of diminishing returns after which degradation may occur. Optimal times can range from 30 minutes to over 60 hours depending on the method.[5][6]
-
Solid-to-Liquid Ratio: A higher solvent volume can increase extraction efficiency, but an excessively large volume can lead to dilution and make subsequent concentration steps more difficult.[3][6] Ratios around 1:16 to 1:30 (g/mL) are often a good starting point.[2][6]
-
-
-
Inefficient Extraction Method: The chosen extraction technique plays a crucial role.
-
Solution: Consider alternative or combined extraction methods.
-
Ultrasonication: Ultrasound-assisted extraction (UAE) can improve yield by disrupting plant cell walls, allowing for better solvent penetration.[3]
-
Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction time and solvent consumption while improving yield.[2]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a green alternative that can offer high selectivity.[7]
-
-
Experimental Protocol: Optimized Microwave-Assisted Extraction of this compound from Apple Pomace [2]
-
Sample Preparation: Dry and finely powder the apple pomace.
-
Extraction:
-
Mix the powdered apple pomace with 82.23% ethanol at a sample-to-solvent ratio of 1:30.86.
-
Perform microwave-assisted extraction for approximately 118 seconds.
-
-
Isolation:
-
Centrifuge the mixture to separate the supernatant.
-
Concentrate the supernatant under reduced pressure to obtain the crude extract.
-
Data Presentation: Comparison of Extraction Parameters
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | Ethanol, Methanol, Acetone | 95% Ethanol | 82.23% Ethanol |
| Temperature | 20-80°C | 25°C | N/A (Microwave energy) |
| Time | 1-96 hours | 20-30 minutes | ~118 seconds |
| Yield | Variable, often lower | Up to 4.585 mg/g (UA) | Predicted max. yield of 89.92% |
Yields are highly dependent on the source material and specific conditions.
Question: I am having trouble separating this compound from its isomer, Oleanolic Acid, during purification. How can I improve the separation?
Answer:
The structural similarity between this compound and Oleanolic Acid makes their separation challenging.[8] Here are some strategies to improve purification:
Troubleshooting Steps:
-
Chromatographic Conditions:
-
Solution: Optimize your High-Performance Liquid Chromatography (HPLC) method. The choice of stationary and mobile phases is critical. A C18 column is commonly used.[5][9] Experiment with different mobile phase compositions, such as acetonitrile/methanol or acetonitrile/water with additives like formic acid, to improve resolution.[5][9] A two-dimensional liquid chromatography (2D-LC) system with orthogonal column chemistries can also provide enhanced separation.[10]
-
-
Crystallization Technique:
-
Solution: Utilize the differential solubility of the two isomers in specific solvents. A common method involves dissolving the mixture in boiling methanol. Oleanolic acid is more soluble and will remain in the filtrate upon cooling, while this compound, being less soluble, will precipitate out. The precipitate can then be recrystallized from ethanol to improve purity.[11]
-
Experimental Protocol: Separation of Ursocholic and Oleanolic Acids by Crystallization [11]
-
Initial Dissolution: Dissolve the crude triterpene acid mixture in methanol and bring to a boil.
-
Hot Filtration: Filter the solution while hot. The filtrate will be enriched with Oleanolic Acid.
-
This compound Isolation: The precipitate is enriched with this compound. Wash the precipitate with water.
-
Recrystallization: Dissolve the washed precipitate in ethanol and recrystallize to obtain purified this compound.
-
Oleanolic Acid Isolation: Concentrate the filtrate from step 2 and allow it to crystallize to obtain Oleanolic Acid.
Category 2: Semi-Synthesis from Oleanolic Acid
Question: The conversion of Oleanolic Acid to this compound via isomerization is incomplete. How can I drive the reaction to completion?
Answer:
Incomplete isomerization is a frequent issue in the semi-synthesis of this compound from Oleanolic Acid. The following factors should be considered:
Troubleshooting Steps:
-
Reaction Time and Temperature:
-
Solution: Ensure the reaction is refluxed for a sufficient duration. Some protocols suggest up to 24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
-
-
Catalyst Concentration:
-
Solution: The concentration of the base catalyst (e.g., potassium hydroxide) is crucial. Ensure the correct stoichiometric ratio is used. An excess of catalyst may not necessarily improve the yield and could lead to side reactions.
-
Experimental Protocol: Base-Catalyzed Isomerization of Oleanolic Acid [7]
-
Reaction Setup: Dissolve Oleanolic Acid in ethanol and add potassium hydroxide (KOH) as a catalyst.
-
Reflux: Heat the mixture to reflux for 24 hours.
-
Work-up:
-
Cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
-
Purification: Concentrate the solvent and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of current this compound synthesis methods?
A1: The primary limitations include:
-
Low Yield: Extraction from natural sources often results in low yields.[8]
-
Poor Water Solubility: this compound is highly lipophilic, making it difficult to work with in aqueous solutions and limiting its bioavailability.[1][12][13][14]
-
Purification Challenges: The presence of structurally similar isomers, like Oleanolic Acid, complicates the purification process.[8]
-
Environmental Concerns: Some extraction methods utilize large volumes of organic solvents.[15]
Q2: How can the poor water solubility of this compound be addressed?
A2: Several strategies are being explored to improve the water solubility of this compound:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as nanocrystals or dendrimers, can significantly enhance its aqueous dispersibility and dissolution rate.[13][16][17]
-
Co-crystals: Forming co-crystals with pharmaceutically acceptable co-formers, like citric acid, can dramatically increase water solubility.[18]
-
Structural Modification: Synthesizing derivatives by modifying the functional groups at the C-3 and C-28 positions can improve solubility and biological activity.[14]
Q3: What analytical techniques are used to characterize this compound?
A3: The most common analytical techniques for the determination and characterization of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Used for quantification and purity assessment.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used for structural elucidation and can also be used for quantification.[7][19]
-
Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS) for identification and structural confirmation.[7]
Q4: Are there any "green" synthesis methods available for this compound?
A4: Yes, research is ongoing to develop more environmentally friendly methods:
-
Microbial Fermentation: This method uses microorganisms to produce this compound and is considered a greener alternative to chemical synthesis for large-scale production.[7]
-
Supercritical Fluid Extraction (SFE): This technique uses carbon dioxide as a solvent, which is non-toxic and easily removed.[7]
-
Microwave-Assisted Extraction (MAE): This method often requires less solvent and energy compared to conventional extraction techniques.[2]
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Semi-synthesis of this compound from Oleanolic Acid.
References
- 1. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 2. Frontiers | Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology [frontiersin.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. KR20140044513A - A method for extracting ursolic acid from apple peels - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijesrr.org [ijesrr.org]
- 8. Isolation of Ursolic Acid from Apple Peels and Its Specific Efficacy as a Potent Antitumor Agent [jstage.jst.go.jp]
- 9. omicsonline.org [omicsonline.org]
- 10. lcms.cz [lcms.cz]
- 11. CN101016328B - A method for separating and purifying ursolic acid and oleanolic acid - Google Patents [patents.google.com]
- 12. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KR102130572B1 - New Ursolic acid cocrystal or complex with improved water solubility - Google Patents [patents.google.com]
- 19. Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ursocholic Acid Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Ursocholic Acid (Ursodeoxycholic Acid, UDCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound (UDCA)?
This compound, a secondary bile acid, faces several hurdles that limit its oral bioavailability. The primary challenges include:
-
Low Aqueous Solubility: UDCA is poorly soluble in water and acidic environments, such as the stomach. This low solubility is a major rate-limiting step for its dissolution and subsequent absorption in the gastrointestinal tract.[1][2][3][4]
-
pH-Dependent Solubility: The solubility of UDCA is highly dependent on the pH of the surrounding medium. It is more soluble at a higher pH (above 7-8), which is not always maintained at the primary sites of absorption in the small intestine.[5][6]
-
Incomplete and Erratic Absorption: Due to its poor solubility, a significant portion of an oral dose can be lost in the stool.[1][7] The absorption that does occur can be inconsistent between different individuals and even within the same individual at different times.[7]
-
First-Pass Metabolism: After absorption, UDCA undergoes extensive first-pass metabolism in the liver (around 50-70%), where it is conjugated with glycine or taurine before entering systemic circulation.[6][8]
Q2: What are the main formulation strategies to improve the oral bioavailability of UDCA?
Several formulation strategies can be employed to overcome the solubility and absorption challenges of UDCA:
-
pH-Modified and Extended-Release Formulations: These formulations incorporate alkalizing agents to maintain a higher pH at the site of dissolution, thereby increasing UDCA's solubility and absorption.[5] Extended-release mechanisms can prolong the drug release and maintain higher plasma concentrations over time.[5]
-
Nanoformulations: Reducing the particle size of UDCA to the nanometer range significantly increases the surface area available for dissolution. Common nanoformulation approaches include:
-
Nanosuspensions: Dispersions of pure drug nanocrystals that can improve the dissolution rate and oral bioavailability.[6][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media in the GI tract, enhancing the solubilization and absorption of lipophilic drugs like UDCA.[10]
-
-
Lipid-Based Formulations:
-
Micronization: Reducing the particle size of the drug powder through micronization can improve its dissolution rate and subsequently its in vivo pharmacokinetic performance.[7]
-
Inclusion Complexes: Complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, can significantly increase the dissolution profile and bioavailability of UDCA.[5]
Q3: Can chemical modification of UDCA enhance its bioavailability?
Yes, chemical modification is a viable strategy. One common approach is the development of prodrugs . A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For UDCA, water-soluble prodrugs, such as phosphate esters, have been synthesized to overcome its limited aqueous solubility, which could be advantageous for intravenous administration.[11] Another approach involves creating glyceric esters of UDCA to produce a more water-soluble molecule.[4]
Q4: What is the role of transporters in the absorption and efflux of UDCA?
The absorption and disposition of UDCA are significantly influenced by various transporters in the intestine and liver:
-
Uptake (Influx) Transporters: In the liver, UDCA is taken up from the portal circulation into hepatocytes primarily by bile acid transporters such as the Sodium Taurocholate Co-transporting Polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs) .[8][12] In the intestine, OATPs may also play a role in its absorption.[13]
-
Efflux Transporters: These transporters can pump UDCA out of cells, potentially limiting its net absorption. Key efflux transporters include P-glycoprotein (P-gp) , Breast Cancer Resistance Protein (BCRP) , and Multidrug Resistance-Associated Proteins (MRPs) .[13][14][15][16] In the liver, the Bile Salt Export Pump (BSEP) is crucial for secreting conjugated UDCA into the bile.[12][17]
Troubleshooting Guides
Problem 1: Low and variable bioavailability in preclinical animal studies.
| Potential Cause | Troubleshooting Step |
| Poor dissolution of the UDCA formulation in the gastrointestinal tract. | 1. Characterize the solid-state properties of your UDCA powder (e.g., crystallinity, particle size). Consider micronization or nano-sizing to increase surface area. 2. Develop an enabling formulation: Explore the use of solubilizing excipients, such as surfactants, lipids (for SNEDDS or lipid complexes), or cyclodextrins. 3. Consider a pH-modified formulation to increase solubility at the absorption site.[5] |
| Rapid transit time through the absorption window. | 1. Incorporate mucoadhesive polymers into your formulation to increase residence time in the small intestine. 2. Develop an extended-release formulation to prolong the drug release and absorption phase.[5] |
| High first-pass metabolism. | 1. Co-administer with an inhibitor of relevant metabolic enzymes, if known, for mechanistic studies. 2. Explore alternative routes of administration that bypass the liver, such as parenteral routes, if therapeutically viable. |
| Efflux transporter activity limiting net absorption. | 1. Co-administer with known inhibitors of P-gp or BCRP in preclinical models to assess the impact of efflux. 2. Utilize in vitro cell models (e.g., Caco-2 cells) to quantify the contribution of efflux transporters to UDCA transport. |
Problem 2: Difficulty in achieving a stable nanosuspension of UDCA.
| Potential Cause | Troubleshooting Step |
| Particle aggregation or crystal growth during preparation or storage. | 1. Optimize the stabilizer concentration: Use a Box-Behnken design or similar statistical approach to find the optimal concentration of stabilizers (e.g., surfactants, polymers).[6] 2. Select an appropriate stabilizer: Screen different types of stabilizers for their ability to effectively coat the nanocrystal surface and provide steric or electrostatic stabilization. 3. Control the temperature during the nanosizing process and storage. |
| Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. Use a combination of stabilizers to provide a more robust stabilizing layer. 2. Increase the viscosity of the dispersion medium to slow down the diffusion of drug molecules. |
| Incompatibility between UDCA and the chosen stabilizer. | 1. Perform compatibility studies using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) to check for interactions. |
Quantitative Data Summary
Table 1: Impact of Formulation Strategies on UDCA Bioavailability
| Formulation Strategy | Key Components | Animal Model | Bioavailability Enhancement (Relative to Control) | Reference |
| pH-Modified Extended-Release | UDCA, HPMC, Na₂CO₃ | Rats | 251% increase in AUC | [5][18] |
| Submicron Emulsion with Phospholipid Complex | UDCA-phospholipid complex | Not specified | 374% increase in bioavailability | [5] |
| UDCA-Phospholipid Complex | UDCA, Phospholipid | Rats | 2.4-fold increase in oral bioavailability | [5] |
| Enteric-Coated Tablets | Enteric coating on UDCA tablets | Human subjects | 170% increase in oral bioavailability | [5] |
| Micronized Formulation | Micronized UDCA | Human volunteers | Higher Cmax (5091.8 ng/ml vs 4848.7 ng/ml) compared to non-micronized | [7] |
Key Experimental Protocols
1. In Vitro Dissolution Testing
-
Objective: To assess the rate and extent of UDCA release from a formulation in a simulated gastrointestinal fluid.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Medium: 900 mL of a relevant dissolution medium (e.g., distilled water, phosphate buffer pH 6.8).
-
Procedure:
-
Place the UDCA formulation (e.g., tablet, capsule, or a specific amount of powder) in the dissolution vessel.
-
Maintain the temperature at 37°C and the paddle speed at 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of UDCA in the samples using a validated analytical method like HPLC-UV or LC-MS/MS.[5]
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of a UDCA formulation after oral administration.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the UDCA formulation orally via gavage at a specific dose (e.g., 30 mg/kg).
-
Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the UDCA concentration in the plasma samples using a validated LC-MS/MS method.[5]
-
-
Data Analysis: Plot the plasma concentration of UDCA versus time. Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.
3. LC-MS/MS Quantification of UDCA in Plasma
-
Objective: To accurately measure the concentration of UDCA in plasma samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation:
-
Thaw the plasma samples.
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of UDCA or another suitable compound like Diclofenac).[19]
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Alternatively, use liquid-liquid extraction with a solvent like ethyl acetate.
-
Transfer the supernatant or the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for UDCA and the internal standard.
-
-
Quantification: Generate a calibration curve using standards of known UDCA concentrations and determine the concentration in the unknown samples by interpolation.
Visualizations
Caption: Overview of this compound absorption and metabolism pathway.
Caption: Strategies to overcome low UDCA bioavailability.
Caption: Workflow for in vivo pharmacokinetic assessment of UDCA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology of ursodeoxycholic acid, an enterohepatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability, gastrointestinal transit, solubilization and faecal excretion of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyceric Prodrug of Ursodeoxycholic Acid (UDCA): Novozym 435-Catalyzed Synthesis of UDCA-Monoglyceride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transport mechanism of ursodeoxycholic acid in human placental BeWo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Analysis of Ursocholic Acid and Obeticholic Acid in the Management of Liver Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ursocholic acid (UCA), also known as Ursodeoxycholic acid (UDCA), and Obeticholic acid (OCA) in the treatment of various liver diseases. The comparison is supported by experimental data from preclinical and clinical studies, with a focus on their mechanisms of action, clinical outcomes, and safety profiles.
Mechanism of Action: A Tale of Two Bile Acids
Both this compound and Obeticholic acid are bile acids that play a role in regulating bile flow and reducing liver injury, but they achieve this through distinct primary mechanisms.
Obeticholic Acid (OCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestine.[1] OCA's affinity for FXR is approximately 100 times greater than that of the natural bile acid chenodeoxycholic acid (CDCA).[2] Activation of FXR by OCA initiates a cascade of events that leads to the suppression of bile acid synthesis, increased bile acid transport, and a reduction in liver inflammation and fibrosis.[3][4][5]
This compound (UCA/UDCA) , a secondary bile acid, has a more complex and debated mechanism of action.[6] While traditionally not considered a potent FXR agonist, some studies suggest it may act as an FXR agonist, particularly in the ileum.[7][8][9][10] However, its primary therapeutic effects are attributed to its cytoprotective and choleretic properties.[11][12] UCA shifts the balance of the bile acid pool towards more hydrophilic and less toxic forms, protects liver cells from apoptosis, and stimulates bile flow.[11][12]
Signaling Pathway: FXR Activation by Obeticholic Acid
The following diagram illustrates the signaling pathway initiated by the binding of Obeticholic acid to the Farnesoid X Receptor.
References
- 1. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ursodeoxycholic acid in acute viral hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study to Evaluate the Effectiveness of Obeticholic Acid vs Ursodeoxycholic Acid in Patients With Non-alcoholic Fatty Liver Disease (Grade I &amp; II) | Sciety [sciety.org]
- 5. Guidelines on the Diagnosis and Management of Primary Biliary Cholangitis (2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. mayo.edu [mayo.edu]
- 8. Article recommendations for A Comparative Study to Evaluate the Effectiveness of Obeticholic Acid vs Ursodeoxycholic Acid in Patients With Non-alcoholic Fatty Liver Disease (Grade I &amp; II) | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. ijpsr.com [ijpsr.com]
- 10. sapub.org [sapub.org]
- 11. The Evaluation of Effective Drugs for the Treatment of Non-Alcoholic Fatty Liver Disease: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Bile Acid-Based and Novel Therapies for Primary Sclerosing Cholangitis
For Researchers, Scientists, and Drug Development Professionals
Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease with no established curative medical therapy. Research and development efforts have largely focused on modulating bile acid signaling and addressing inflammatory and fibrotic pathways. This guide provides a comparative overview of the clinical trial results for Ursocholic acid's more clinically relevant counterparts, Ursodeoxycholic acid (UDCA) and nor-Ursocholic acid (nor-UDCA), alongside other emerging therapeutic alternatives.
Executive Summary
Ursodeoxycholic acid (UDCA) has been widely used off-label for PSC, primarily improving liver biochemistries, though its effect on long-term outcomes remains controversial, with high doses potentially being harmful.[1][2] Nor-Ursocholic acid (nor-UDCA), a side-chain shortened analogue of UDCA, has shown promise in clinical trials by significantly reducing alkaline phosphatase (ALP) levels, a key surrogate marker in PSC.[3][4] Beyond bile acid analogues, other therapeutic strategies targeting nuclear receptors like FXR and PPAR, as well as modulating the gut microbiome, are under active investigation. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways of these key therapeutic approaches.
Comparison of Clinical Trial Results
The following tables summarize the quantitative data from key clinical trials of various therapeutic agents for PSC.
Bile Acid Analogues: UDCA and nor-UDCA
| Therapeutic Agent | Trial Phase | Dosage | Key Efficacy Endpoints | Key Safety Findings |
| Ursodeoxycholic acid (UDCA) | Multiple | 13-15 mg/kg/day | - Significant improvement in serum ALP, GGT, AST, and ALT.[5] - Trend towards improved time to treatment failure (not statistically significant). | - Generally well-tolerated at standard doses. |
| 28-30 mg/kg/day | - Greater improvement in AST and ALP compared to placebo.[1][2] - Increased risk of primary endpoints (cirrhosis, varices, cholangiocarcinoma, liver transplantation, or death) compared to placebo (2.3 times higher risk). [1][2] | - Higher rates of serious adverse events compared to placebo (63% vs. 37%).[1] | ||
| nor-Ursocholic acid (nor-UDCA) | Phase II | 500, 1000, 1500 mg/day | - Dose-dependent reduction in ALP levels (-12.3%, -17.3%, and -26.0% respectively, compared to +1.2% in placebo).[3][4] - Similar dose-dependent improvements in ALT, AST, and γ-GT.[3] | - Safety profile comparable to placebo.[3][4] - No difference in reported pruritus compared to placebo.[3] |
| Phase III (Interim Results) | 1500 mg/day | - 15.1% of patients on NCA had no worsening of liver damage and partial normalization of ALP, compared to 4.2% on placebo.[6] - 25.2% on NCA showed improvement in liver biopsy readings by at least 1 Ludwig stage, versus 10.5% in the placebo group.[6] - 20.3% of the NCA group worsened by at least 1 Ludwig stage compared with 40.4% in the placebo group.[6] | - Generally well-tolerated with a safety profile comparable to placebo. |
Farnesoid X Receptor (FXR) Agonists
| Therapeutic Agent | Trial Phase | Dosage | Key Efficacy Endpoints | Key Safety Findings |
| Cilofexor (GS-9674) | Phase II | 30, 100 mg/day | - Significant improvements in liver biochemistry (ALP, GGT, ALT, AST) at the 100mg dose.[7] - Reduction in serum C4, a marker of bile acid synthesis.[7] | - Generally well-tolerated. |
| Phase III (PRIMIS study) | 100 mg/day | - Did not slow fibrosis progression. [8] | - Valuable data on harms for cilofexor and the FXR-agonist drug class.[8] | |
| Obeticholic Acid | Phase II | 1.5-3.0, 5-10 mg/day | - Reduction in serum ALP in the 5-10 mg group. | - Pruritus is a known side effect. |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
| Therapeutic Agent | Trial Phase | Key Efficacy Endpoints |
| Bezafibrate | Various | - Reduces serum markers of cholestasis.[9] |
| Elafibranor | Various | - Approved as a second-line therapy for PBC; shows promise for PSC.[10] |
| Seladelpar | Various | - Reduces cholestasis, pruritus, and inflammation in PBC; potential for PSC.[10] |
Gut Microbiome Modulators
| Therapeutic Agent | Trial Phase | Dosage | Key Efficacy Endpoints |
| Vancomycin (Oral) | Pilot Study | 125 mg, 4x/day for 12 weeks | - Significant decline in PSC Mayo risk score.[11] - Significant decrease in ALP in the third month of treatment.[11] - Significant decrease in ESR, GGT, fatigue, pruritus, diarrhea, and anorexia.[11] |
| Open-Label Trials | 50 mg/kg/day (if <30kg) or 500 mg 3x/day (if ≥30kg) | - 96% experienced a reduction in GGT, 81.3% in ALP, and 94.9% in ALT.[12] - 39% normalized GGT, 22% ALP, and 55.9% ALT within the first 6 months.[12] |
Experimental Protocols
nor-UDCA Phase II Study (NCT01755507)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]
-
Participants: 161 PSC patients with elevated serum alkaline phosphatase (ALP) levels who were not on concomitant UDCA therapy.[3]
-
Intervention: Patients were randomized to receive one of three doses of oral norUDCA (500mg/d, 1,000mg/d, or 1,500mg/d) or a placebo for 12 weeks.[3]
-
Primary Efficacy Endpoint: The mean relative change in ALP levels from baseline to the end of treatment.[3]
-
Follow-up: A 4-week follow-up period after the treatment phase.[3]
Cilofexor Phase II Study (NCT02943460)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 52 non-cirrhotic patients with large-duct PSC.[13]
-
Intervention: Patients received cilofexor at doses of 30 mg/day or 100 mg/day, or placebo, for 12 weeks.[7]
-
Key Assessments: Liver biochemistry (ALP, GGT, ALT, AST) and serum markers of bile acid synthesis (C4).[7]
Oral Vancomycin Pilot Study (NCT02605213)
-
Study Design: A triple-blinded, randomized, placebo-controlled trial.[11]
-
Participants: 29 patients with PSC.[11]
-
Intervention: Patients were randomized to receive oral vancomycin (125 mg, four times a day) or placebo for 12 weeks. All patients were also on a stable dose of UDCA.[11]
-
Primary Endpoint: Change in the PSC Mayo risk score.[11]
-
Secondary Endpoints: Changes in laboratory data (including ALP) and clinical symptoms.[11]
Signaling Pathways and Mechanisms of Action
UDCA and nor-UDCA Signaling
Ursodeoxycholic acid is a hydrophilic bile acid that is thought to exert its effects through multiple mechanisms, including the protection of cholangiocytes from the cytotoxic effects of hydrophobic bile acids and stimulation of hepatobiliary secretion.[14] Nor-UDCA, being more hydrophilic, is resistant to amidation and undergoes cholehepatic shunting, leading to a bicarbonate-rich hypercholeresis that flushes the bile ducts.[15] This process is believed to protect cholangiocytes from injury.
Caption: Mechanisms of UDCA and nor-UDCA in hepatocytes and cholangiocytes.
FXR Agonist Signaling Pathway
Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis.[16] Activation of FXR by agonists like cilofexor and obeticholic acid leads to the inhibition of bile acid synthesis and promotes their excretion, thereby reducing the cytotoxic load of bile acids on the liver.[17]
Caption: Simplified signaling pathway of FXR agonists in regulating bile acid homeostasis.
Experimental Workflow for a Randomized Controlled Trial in PSC
The following diagram illustrates a typical workflow for a randomized controlled clinical trial investigating a new therapeutic agent for PSC.
Caption: A generalized workflow for a randomized controlled trial in PSC.
Conclusion
The therapeutic landscape for Primary Sclerosing Cholangitis is evolving. While UDCA has been a mainstay, its efficacy in altering disease progression is debated, and high doses are associated with adverse outcomes. Nor-UDCA has demonstrated significant promise in reducing key biochemical markers of cholestasis and may have a disease-modifying effect, with a favorable safety profile. The exploration of other mechanisms, such as FXR and PPAR agonism and gut microbiome modulation, offers hope for novel and more effective treatments. The data presented in this guide underscore the importance of continued research and well-designed clinical trials to identify therapies that not only improve biochemical markers but also positively impact the long-term clinical course of PSC.
References
- 1. High Dose Ursodeoxycholic Acid for the Treatment of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis [pubmed.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. A preliminary trial of high-dose ursodeoxycholic acid in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trial for Norucholic Acid – Latest Results – PSC Support [pscsupport.org.uk]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Cilofexor shows no liver fibrosis benefits for patients with PSC | springermedicine.com [springermedicine.com]
- 9. PPAR agonists for the treatment of cholestatic liver diseases: Over a decade of clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPAR Agonists: The Next Innovation in Hepatology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Triple Blinded, Randomized, Placebo-Controlled Clinical Trial to Evaluate the Efficacy and Safety of Oral Vancomycin in Primary Sclerosing Cholangitis: a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Safety and Sustained Efficacy of the Farnesoid X Receptor (FXR) Agonist Cilofexor Over a 96-Week Open-label Extension in Patients With PSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 15. Side Chain Structure Determines Unique Physiologic and Therapeutic Properties of norUrsodeoxycholic Acid in Mdr2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Ursodeoxycholic Acid in Intrahepatic Cholestasis of Pregnancy: A Meta-Analysis Comparison Guide
An objective review of the evidence for researchers, scientists, and drug development professionals.
Intrahepatic cholestasis of pregnancy (ICP) is a liver disorder characterized by pruritus and elevated serum bile acids, posing risks to fetal well-being. The primary therapeutic agent investigated for this condition is ursodeoxycholic acid (UDCA), a hydrophilic bile acid. While the term "ursocholic acid" is recognized, it is UDCA that has been the subject of extensive clinical investigation and meta-analyses for the treatment of ICP. This guide provides a comprehensive comparison of UDCA's efficacy against other treatments and placebo, based on available experimental data.
Comparative Efficacy of Ursodeoxycholic Acid (UDCA)
Meta-analyses of randomized controlled trials (RCTs) have demonstrated that UDCA is effective in improving maternal symptoms and biochemical markers in patients with ICP.[1][2] The primary goals of treatment are to alleviate maternal pruritus and reduce the risks of adverse perinatal outcomes, including preterm birth and stillbirth.[3]
Maternal Outcomes
UDCA has been consistently shown to reduce maternal pruritus and improve liver function tests.
| Outcome Measure | UDCA vs. Placebo/Other Treatments | Key Findings | Citations |
| Pruritus Reduction | Significant Improvement | Meta-analyses show a significant reduction in pruritus scores in patients treated with UDCA compared to placebo. | [1][2][4] |
| Serum Bile Acid Levels | Significant Reduction | UDCA therapy leads to a significant decrease in total serum bile acid concentrations. | [3][4] |
| Liver Function Tests (ALT, AST, Bilirubin) | Significant Improvement | Treatment with UDCA results in a notable improvement in serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin. | [1][4] |
Fetal and Neonatal Outcomes
The evidence regarding the impact of UDCA on fetal outcomes is more complex. While some studies and meta-analyses suggest a benefit, others, including the large-scale PITCHES trial, have questioned its efficacy in reducing a composite of adverse perinatal outcomes.[5][6] However, subsequent meta-analyses incorporating individual patient data have provided further insights.[7][8]
| Outcome Measure | UDCA vs. Placebo/No Treatment | Key Findings | Citations |
| Preterm Birth (Spontaneous and Iatrogenic) | Potential Reduction | Some meta-analyses suggest UDCA may reduce the risk of total preterm birth.[1][5] An individual participant data meta-analysis found UDCA was associated with a reduced composite outcome of stillbirth and preterm birth when only RCTs were considered.[7][8][9][10][11] | |
| Stillbirth | No Significant Reduction (in some analyses) | The overall rate of stillbirth is low, making it difficult to demonstrate a statistically significant reduction. Some meta-analyses did not find a significant effect of UDCA on the prevalence of stillbirth.[5][7][8][10][11] | |
| Neonatal Intensive Care Unit (NICU) Admission | No Significant Reduction | Large trials and subsequent meta-analyses have not shown a significant reduction in NICU admissions with UDCA treatment.[1][5] | |
| Meconium-Stained Amniotic Fluid | Potential Reduction | Some evidence suggests a lower incidence of meconium-stained amniotic fluid in pregnancies treated with UDCA. | [9] |
Experimental Protocols
The methodologies of key clinical trials evaluating UDCA in cholestasis of pregnancy provide a framework for understanding the evidence base.
PITCHES Trial: A Randomized Controlled Trial
The PITCHES trial was a significant, multicenter, double-blind, randomized placebo-controlled trial.[6]
-
Participants: Pregnant women with intrahepatic cholestasis of pregnancy, with singleton or twin pregnancies, between 20 and 40 weeks' gestation.[6]
-
Intervention: Participants were randomly assigned to receive either UDCA (at a starting dose of 500 mg twice daily) or a matching placebo. The dose could be adjusted based on clinical response.[6]
-
Primary Outcome: A composite of perinatal death, preterm delivery (<37 weeks), or neonatal unit admission for at least 4 hours.[12]
-
Key Assessments: Maternal pruritus scores, serum bile acid concentrations, and liver function tests were monitored. Fetal and neonatal outcomes were recorded.
Meta-Analysis of Individual Participant Data
A systematic review and individual participant data meta-analysis provided a more granular assessment of UDCA's efficacy.[7][8][10][11]
-
Study Selection: Included randomized controlled trials and cohort studies with 30 or more participants that reported on at least one individual with ICP and bile acid concentrations of 40 μmol/L or more.[7][10][11]
-
Data Collection: Individual participant data were collected from the authors of the selected studies.[7][10][11]
-
Secondary Outcomes: A composite of stillbirth and preterm birth, among others.[7][10][11]
-
Statistical Analysis: A mixed-effects meta-analysis was performed, adjusting for bile acid concentration, parity, and multifetal pregnancy.[7][10][11]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of UDCA in cholestasis are attributed to several mechanisms.[13] It is a hydrophilic bile acid that shifts the bile acid pool towards a less toxic composition.[11]
References
- 1. icpcare.org [icpcare.org]
- 2. Use of ursodeoxycholic acid in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. somanz.org [somanz.org]
- 4. Use of ursodeoxycholic acid in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 6. Ursodeoxycholic acid | biochemistry | Britannica [britannica.com]
- 7. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. obgproject.com [obgproject.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to Synthetic vs. Natural Ursocholic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of synthetic and natural Ursocholic acid, with a focus on experimental data and underlying mechanisms. While research on this compound is less extensive than on its more widely studied epimer, Ursodeoxycholic acid (UDCA), this document synthesizes the available information to support further investigation and drug development efforts.
Overview of this compound
This compound is a trihydroxy bile acid. The distinction between "natural" and "synthetic" this compound is not well-defined in the scientific literature, as it is not as commonly found in high concentrations in natural sources as some other bile acids. For the purpose of this guide, "natural" would refer to this compound isolated from a biological source, while "synthetic" refers to this compound produced through chemical or chemoenzymatic processes. It is important to note that the biological activity of a pure compound should be identical regardless of its source, provided the purity and isomeric form are the same.
Comparative Biological Activity: this compound vs. Ursodeoxycholic Acid
A key area of investigation for this compound has been its role in preventing the formation of biliary cholesterol crystals, a precursor to gallstones. A pivotal study in mice provides a direct comparison of the effects of this compound and Ursodeoxycholic acid (UDCA) on this process.
Experimental Data: Prevention of Biliary Cholesterol Crystal Formation in Mice
The following table summarizes the findings from a study where mice were fed a lithogenic (gallstone-promoting) diet supplemented with either this compound or UDCA.
| Parameter | Control (Lithogenic Diet) | + 0.25% this compound | + 0.25% Ursodeoxycholic Acid |
| Incidence of Cholesterol Crystals | 80% | Reduced | Reduced |
| Plasma Cholesterol Levels | Increased | No significant change | Decreased |
| Liver Cholesterol Levels | Increased | No significant change | Decreased |
| Gallbladder Cholesterol Levels | Increased | Decreased | Decreased |
| Gallbladder Phospholipid Levels | Increased | Decreased | Decreased |
| Biliary Bile Acid Level | Increased | Decreased | No significant change |
| Fecal Sterol Excretion | Baseline | No significant change | Increased |
Key Observations:
-
Both this compound and UDCA effectively reduced the incidence of cholesterol crystal formation in the gallbladder.[1]
-
However, their mechanisms of action appear to be distinct. UDCA lowered plasma and liver cholesterol levels and increased fecal sterol excretion, suggesting it works, at least in part, by reducing cholesterol absorption.[1]
-
This compound did not significantly alter plasma or liver cholesterol levels, nor did it increase fecal sterol excretion.[1] It did, however, decrease the overall biliary bile acid level.[1]
-
This compound was found to be well absorbed, excreted into the bile, and metabolized to deoxycholic acid by the intestinal microflora.[1]
Experimental Protocols
In Vivo Model for Biliary Cholesterol Crystal Formation
This protocol is based on the methodology used to generate the comparative data in the table above.
Objective: To assess the efficacy of test compounds in preventing the formation of cholesterol crystals in the gallbladder of mice fed a lithogenic diet.
Materials:
-
Male mice
-
Lithogenic diet (e.g., containing 0.5% cholesterol and 0.25% sodium cholate)
-
Test compounds (this compound, Ursodeoxycholic acid)
-
Standard laboratory equipment for animal housing and feeding
-
Microscope for crystal analysis
-
Reagents for cholesterol, phospholipid, and bile acid quantification
Procedure:
-
Animal Acclimatization: Acclimate mice to standard laboratory conditions for a specified period.
-
Dietary Groups: Divide the mice into control and experimental groups.
-
Control Group: Receives the lithogenic diet only.
-
Experimental Groups: Receive the lithogenic diet supplemented with a specific concentration of the test compound (e.g., 0.25% this compound or 0.25% UDCA).
-
-
Feeding Period: Maintain the animals on their respective diets for a predetermined duration (e.g., five weeks).
-
Sample Collection: At the end of the study period, euthanize the mice and collect blood, liver, and gallbladder samples.
-
Analysis:
-
Gallbladder Bile Analysis: Microscopically examine the gallbladder bile for the presence and severity of cholesterol crystals.
-
Biochemical Analysis: Quantify cholesterol and phospholipid levels in the gallbladder bile.
-
Plasma and Liver Analysis: Measure cholesterol levels in the plasma and liver tissue.
-
Fecal Analysis: Analyze fecal samples for sterol and bile acid content.
-
Biliary Bile Acid Composition: Determine the concentration and composition of bile acids in the bile.
-
Workflow Diagram:
Caption: Workflow for in vivo assessment of cholesterol crystal formation.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-elucidated, the extensive research on UDCA provides a framework for potential mechanisms that may be investigated for this compound.
Known Signaling Pathways for Ursodeoxycholic Acid (UDCA)
UDCA is known to exert its diverse biological effects through multiple signaling pathways:
-
Nuclear Receptor Activation: UDCA can interact with nuclear receptors such as the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), which play crucial roles in bile acid homeostasis, lipid metabolism, and inflammation.
-
Anti-apoptotic Signaling: UDCA has been shown to inhibit apoptosis through various mechanisms, including the modulation of the p53 signaling pathway and the inhibition of the EGFR/Raf-1/ERK signaling cascade. It can also interfere with the mitochondrial apoptotic pathway.
-
Cell Proliferation and Survival: The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is another target of UDCA.
-
Immunomodulatory Effects: UDCA can modulate immune responses, although the precise signaling cascades are still under investigation.
Diagram of Potential Signaling Pathways for Investigation:
Caption: Potential signaling pathways for this compound investigation.
Conclusion and Future Directions
The available evidence indicates that this compound shares the ability of UDCA to prevent the formation of biliary cholesterol crystals, but likely through a different mechanism of action. While UDCA's effects are linked to systemic changes in cholesterol metabolism, this compound's impact appears to be more localized to the biliary system.
Further research is warranted to:
-
Elucidate the specific molecular targets and signaling pathways of this compound.
-
Conduct direct comparative studies of synthetic and any potential natural sources of this compound across a broader range of biological activities.
-
Investigate the therapeutic potential of this compound in other cholestatic and metabolic diseases.
This guide provides a foundational understanding for researchers and professionals in the field and highlights the need for more in-depth studies to fully characterize the therapeutic potential of this compound.
References
Ursocholic Acid: An In Vivo Immunomodulatory Efficacy and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo immunomodulatory effects of Ursocholic acid (also known as Ursodeoxycholic acid or UDCA) against other established agents. The content is supported by experimental data from preclinical animal models, with a focus on quantitative outcomes, detailed methodologies, and visual representations of relevant biological pathways and experimental designs.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant immunomodulatory properties across various in vivo models of inflammatory and autoimmune diseases. Its efficacy has been benchmarked against standard-of-care agents such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs).
Murine Model of Chronic Asthma (Ovalbumin-Induced)
In a murine model of chronic asthma induced by ovalbumin (OVA), this compound was compared to dexamethasone, a potent corticosteroid. The study evaluated the effects on airway remodeling, Th2-derived cytokine levels, and inflammatory cell infiltration.[1][2]
Table 1: Comparison of this compound and Dexamethasone in a Murine Asthma Model [1]
| Parameter | Control (PBS) | OVA-Placebo | OVA-UDCA (150mg/kg) | OVA-Dexamethasone |
| Histopathology | ||||
| Epithelial Thickness (μm) | 10.5 ± 0.8 | 25.4 ± 1.5 | 15.2 ± 1.1 | 14.8 ± 0.9 |
| Sub-epithelial Smooth Muscle Thickness (μm) | 8.2 ± 0.6 | 22.1 ± 1.3 | 12.3 ± 0.9 | 11.9 ± 0.8 |
| Goblet Cell Number | 3.1 ± 0.4 | 15.8 ± 1.2 | 7.2 ± 0.6 | 6.8 ± 0.5 |
| Mast Cell Number | 4.2 ± 0.5 | 18.3 ± 1.4 | 8.1 ± 0.7 | 7.9 ± 0.6 |
| Bronchoalveolar Lavage (BAL) Fluid | ||||
| Eosinophil Count (x10⁴ cells/mL) | 0.2 ± 0.05 | 5.8 ± 0.7 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Lung Homogenate Cytokines (pg/mL) | ||||
| IL-4 | 25.3 ± 3.1 | 85.6 ± 9.2 | 45.1 ± 5.3 | 42.7 ± 4.9 |
| IL-5 | 18.7 ± 2.5 | 72.4 ± 8.1 | 35.8 ± 4.2 | 33.1 ± 3.8 |
| IL-13 | 30.1 ± 3.8 | 95.2 ± 10.3 | 52.6 ± 6.1 | 50.3 ± 5.7 |
| Serum | ||||
| OVA-specific IgE (U/mL) | < 1 | 15.2 ± 1.8 | 7.8 ± 0.9 | 7.1 ± 0.8 |
| *Values are presented as mean ± SD. *p < 0.05 compared to OVA-Placebo group. |
Rat Model of Rheumatoid Arthritis (Complete Freund's Adjuvant-Induced)
In a rat model of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA), the anti-arthritic properties of this compound were compared with the NSAID diclofenac and the corticosteroid dexamethasone.[3][4]
Table 2: Comparison of this compound and Diclofenac in a Rat Arthritis Model [3][5]
| Parameter | Control | CFA-Induced | CFA + UDCA (100 mg/kg) | CFA + Diclofenac (5 mg/kg) |
| Arthritic Score (Day 21) | 0 | 3.8 ± 0.2 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Paw Edema (mm) (Day 21) | 1.2 ± 0.1 | 5.1 ± 0.4 | 2.3 ± 0.3 | 2.1 ± 0.2 |
| Serum TNF-α (pg/mL) | 15.2 ± 1.8 | 58.4 ± 6.2 | 25.1 ± 3.1 | 22.8 ± 2.5 |
| Serum IL-17 (pmol/L) | Not Reported | 5.57 ± 0.22 | 0.1 ± 0.04 | Not Reported |
| Values are presented as mean ± SEM or mean ± SD. *p < 0.05 compared to CFA-Induced group. |
Murine Model of Colitis-Associated Carcinogenesis
In a mouse model combining azoxymethane (AOM) and dextran sodium sulfate (DSS) to induce colitis-associated cancer, this compound was compared to sulfasalazine, a common anti-inflammatory drug used in inflammatory bowel disease.
Table 3: Comparison of this compound and Sulfasalazine in a Murine Colitis-Associated Carcinogenesis Model [6][7]
| Parameter (mRNA expression) | AOM/DSS Control | AOM/DSS + UDCA (0.4%) | AOM/DSS + Sulfasalazine (0.05%) |
| iNOS | High | Significantly Lower | No Significant Change |
| TNF-α | High | Significantly Lower | No Significant Change |
| COX-2 | High | No Significant Change | No Significant Change |
| *p < 0.01 compared to AOM/DSS Control group. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Ovalbumin-Induced Murine Model of Chronic Asthma
This model mimics the allergic airway inflammation characteristic of asthma.[1]
-
Animals: BALB/c mice are typically used.
-
Sensitization: Mice are sensitized on days 0 and 14 with an intraperitoneal (i.p.) injection of 20 μg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline.
-
Challenge: From day 21 to day 56, mice are challenged with a 1% OVA aerosol for 30 minutes, three times a week.
-
Treatment: this compound (e.g., 50 mg/kg and 150 mg/kg) or dexamethasone is administered daily, often via oral gavage, throughout the challenge period.
-
Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to determine inflammatory cell counts (e.g., eosinophils). Lungs are harvested for histopathological analysis (e.g., epithelial thickness, smooth muscle thickness, goblet and mast cell numbers) and for homogenization to measure cytokine levels (IL-4, IL-5, IL-13). Serum is collected to measure OVA-specific IgE levels.
Dextran Sodium Sulfate (DSS)-Induced Murine Model of Colitis
This is a widely used model for inducing acute or chronic colitis, sharing features with human inflammatory bowel disease.
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: this compound or a comparator drug is administered daily, typically by intraperitoneal injection or oral gavage, concurrently with or prior to DSS administration.
-
Outcome Measures: Disease activity index (DAI) is monitored daily, which includes body weight loss, stool consistency, and presence of blood in the stool. At the end of the study, colons are excised to measure length (shortening is a sign of inflammation), and tissue samples are collected for histological scoring of inflammation and for measuring cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the colonic mucosa.
Complete Freund's Adjuvant (CFA)-Induced Rat Model of Arthritis
This model is used to study the pathogenesis and treatment of rheumatoid arthritis.
-
Animals: Lewis or Wistar rats are often used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Treatment: this compound (e.g., 100 mg/kg) or a comparator like diclofenac or dexamethasone is administered orally, typically starting from the day of induction and continuing for a period of 21 days.
-
Outcome Measures: The severity of arthritis is assessed by measuring paw volume/edema and through a macroscopic arthritis score based on erythema and swelling of the joints. Body weight is also monitored. At the end of the experiment, blood is collected to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-17.
Signaling Pathways and Experimental Workflow
The immunomodulatory effects of this compound are mediated through multiple signaling pathways. The following diagrams illustrate these mechanisms and a general experimental workflow for in vivo validation.
Caption: this compound's Immunomodulatory Signaling Pathways.
References
- 1. Beneficial effects of ursodeoxycholic acid via inhibition of airway remodelling, apoptosis of airway epithelial cells, and Th2 immune response in murine model of chronic asthma | Allergologia et Immunopathologia [elsevier.es]
- 2. Beneficial effects of ursodeoxycholic acid via inhibition of airway remodelling, apoptosis of airway epithelial cells, and Th2 immune response in murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Evaluating the effect of ursodeoxycholic acid (UDCA) in comparison with dexamethasone and diclofenac in a rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Ursodeoxycholic acid versus sulfasalazine in colitis-related colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Long-Term Safety and Efficacy of Ursocholic Acid and Its Alternatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety and efficacy of Ursocholic acid (more commonly known as Ursodeoxycholic acid or UDCA) and its therapeutic alternatives for chronic liver diseases. This document synthesizes available experimental data, details study methodologies, and visualizes key biological pathways and experimental workflows.
Introduction
Ursodeoxycholic acid (UDCA) is a well-established first-line therapy for several cholestatic liver diseases, primarily Primary Biliary Cholangitis (PBC).[1][2] It is a naturally occurring hydrophilic bile acid that exerts multiple beneficial effects, including cytoprotection, anti-inflammatory, and immunomodulatory actions.[1] While UDCA has demonstrated long-term efficacy in delaying disease progression for many patients, a significant portion experience a suboptimal response, necessitating alternative or add-on therapies.[1][2] This guide provides a comparative analysis of UDCA against second-line and emerging treatments for PBC and Non-alcoholic Steatohepatitis (NASH), a condition for which UDCA's efficacy is less established.
Comparative Efficacy and Safety
The following tables summarize the long-term efficacy and safety data for UDCA and its alternatives in PBC and NASH, based on key clinical trials.
Primary Biliary Cholangitis (PBC)
Table 1: Long-Term Efficacy in Primary Biliary Cholangitis (PBC)
| Drug | Trial | Duration | Key Efficacy Endpoints | Results |
| Ursodeoxycholic Acid (UDCA) | Meta-analysis of RCTs | ≥ 48 months | Liver transplantation, Death or liver transplantation | Significant reduction in the incidence of liver transplantation (OR 0.65). Marginally significant reduction in death or liver transplantation (OR 0.76). |
| Obeticholic Acid (OCA) | POISE (Phase 3) | 5 years | Sustained improvement in Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT) | Led to sustained improvements in liver biochemistries and stabilization of total bilirubin across demographic subgroups.[1] |
| Bezafibrate | BEZURSO (RCT) | 24 months | Complete biochemical response (normal levels of ALP, AST, ALT, total bilirubin, albumin, and normal prothrombin index) | 31% of patients in the bezafibrate group achieved the primary outcome, compared to 0% in the placebo group.[3] |
| Fenofibrate | Retrospective Cohort Study | Up to 60 months | Improvement in serum ALP levels | Significant decrease in ALP was seen at 12, 24, and 36 months. More than 75% of patients met the POISE criteria for ALP response at all study time points.[4][5] |
Table 2: Long-Term Safety in Primary Biliary Cholangitis (PBC)
| Drug | Trial/Study | Key Adverse Events |
| Ursodeoxycholic Acid (UDCA) | Pharmacovigilance Studies | Generally well-tolerated. Diarrhea is the most common side effect. Rare instances of liver cirrhosis decompensation in end-stage PBC. |
| Obeticholic Acid (OCA) | POISE (Phase 3) | Pruritus (77% of patients), fatigue (33%). No serious adverse events were considered related to obeticholic acid.[6] |
| Bezafibrate | BEZURSO (RCT) | Serious adverse events occurred in 14 bezafibrate patients and 12 placebo patients. Overall, well-tolerated.[3] |
| Fenofibrate | Retrospective Cohort Study | Elevation of liver enzymes was the most frequent side effect. No significant renal impairment reported.[4][5] |
Non-alcoholic Steatohepatitis (NASH)
Table 3: Long-Term Efficacy in Non-alcoholic Steatohepatitis (NASH)
| Drug | Trial | Duration | Key Efficacy Endpoints | Results |
| Obeticholic Acid (OCA) | REGENERATE (Phase 3, Interim) | 18 months | Fibrosis improvement (≥1 stage) without worsening of NASH | 23% of patients in the 25 mg OCA group achieved fibrosis improvement, compared to 12% in the placebo group.[7][8] |
| Resmetirom | MAESTRO-NASH (Phase 3) | 52 weeks | NASH resolution with no worsening of fibrosis; Fibrosis improvement by at least one stage with no worsening of NAFLD activity score | NASH resolution: 25.9% (80mg) and 29.9% (100mg) vs 9.7% (placebo). Fibrosis improvement: 24.2% (80mg) and 25.9% (100mg) vs 14.2% (placebo).[9][10] |
| Lanifibranor | NATIVE (Phase 2b) | 24 weeks | NASH resolution and improvement of fibrosis of at least one stage | Met both primary and key secondary endpoints, demonstrating an effect on the composite histology endpoint of NASH resolution and improvement of fibrosis.[11] |
Table 4: Long-Term Safety in Non-alcoholic Steatohepatitis (NASH)
| Drug | Trial/Study | Key Adverse Events |
| Obeticholic Acid (OCA) | REGENERATE (Phase 3, Interim) | Pruritus (51% in 25mg group vs 19% in placebo), leading to discontinuation in 9% of the 25mg group.[7] |
| Resmetirom | MAESTRO-NASH (Phase 3) | Diarrhea and nausea were more frequent with resmetirom. Serious adverse events were similar across groups.[9][10] |
| Lanifibranor | NATIVE (Phase 2b) | Diarrhea, nausea, peripheral edema, anemia, and weight gain occurred more frequently with lanifibranor. Dropout rate for adverse events was less than 5% and similar across groups.[12] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the critical appraisal of the evidence.
UDCA for PBC: Meta-analysis of Randomized Controlled Trials
-
Study Design: A meta-analysis of all long-term randomized controlled trials (RCTs) comparing mid-dose UDCA with placebo or no treatment.
-
Patient Population: Patients with a confirmed diagnosis of Primary Biliary Cirrhosis.
-
Intervention: Mid-dose Ursodeoxycholic acid.
-
Comparator: Placebo or no treatment.
-
Primary Endpoints: Incidence of liver transplantation, and the combined endpoint of death or liver transplantation.
-
Duration: Studies with a follow-up of at least 48 months were included.
Obeticholic Acid for PBC: The POISE Trial
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial with a long-term open-label extension.[13]
-
Patient Population: 216 patients with PBC who had an inadequate response to or were intolerant of UDCA. Inclusion criteria included an alkaline phosphatase (ALP) level of at least 1.67 times the upper limit of normal (ULN) and/or a total bilirubin level greater than the ULN but less than 2 times the ULN.[13]
-
Intervention: Obeticholic acid at a dose of 10 mg once daily, or a titration group starting at 5 mg with an option to increase to 10 mg.[13]
-
Comparator: Placebo.[13]
-
Primary Endpoint: A composite of an ALP level less than 1.67 times the ULN, a total bilirubin level within the normal range, and a decrease in the ALP level of at least 15% at 12 months.[13]
-
Long-term Follow-up: Patients who completed the 12-month double-blind phase were eligible to enter a 5-year open-label extension.[6]
Resmetirom for NASH: The MAESTRO-NASH Trial
-
Study Design: A phase 3, double-blind, randomized, placebo-controlled trial.[9][14]
-
Patient Population: 900 patients with biopsy-proven NASH with fibrosis stage 2 or 3.[14]
-
Intervention: Resmetirom 80 mg or 100 mg once daily.[14]
-
Comparator: Placebo.[14]
-
Primary Endpoints (at 52 weeks): 1) NASH resolution with at least a 2-point reduction in the NAFLD Activity Score (NAS) and no worsening of fibrosis. 2) Fibrosis improvement of at least one stage with no worsening of NASH.[14]
-
Long-term Follow-up: The trial is planned to continue for 54 months to assess liver-related outcomes.[9]
Lanifibranor for NASH: The NATIVE Trial
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 2b trial.[15][16]
-
Patient Population: Adult patients with non-cirrhotic NASH.
-
Intervention: Lanifibranor at doses of 800 mg/day and 1200 mg/day.[15]
-
Comparator: Placebo.[15]
-
Primary Endpoint: A 2-point reduction in the Steatosis, Activity, and Fibrosis (SAF) score (combining inflammation and ballooning) without worsening of fibrosis.[15][16]
-
Key Secondary Endpoints: NASH resolution with no worsening of fibrosis and improvement of liver fibrosis with no worsening of NASH.[11]
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and study designs can aid in understanding the complex biological and logistical aspects of these treatments.
Caption: Comparative Mechanisms of Action.
References
- 1. Long-Term Efficacy and Safety of Obeticholic Acid in Patients With Primary Biliary Cholangitis: A Demographic Subgroup Analysis of 5-Year Results From the POISE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of fenofibrate addition therapy in patients with cirrhotic primary biliary cholangitis with incomplete response to ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bezafibrate shows promise as second-line option for PBC | MDedge [mdedge.com]
- 4. Efficacy and safety of fenofibrate add-on therapy for patients with primary biliary cholangitis and a suboptimal response to UDCA [scielo.isciii.es]
- 5. Long-Term Fenofibrate Treatment in Primary Biliary Cholangitis Improves Biochemistry but Not the UK-PBC Risk Score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of obeticholic acid for patients with primary biliary cholangitis: 3-year results of an international open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. NEJM Study Highlights Resmetirom’s Efficacy in NASH With Liver Fibrosis | MDedge [mdedge.com]
- 11. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH - BioSpace [biospace.com]
- 12. medscape.com [medscape.com]
- 13. droracle.ai [droracle.ai]
- 14. Madrigal MAESTRO Phase 3 NASH Trials Continue without Protocol Modifications; New Data Demonstrate that Reductions in Liver Fat Achieved by Resmetirom Predict NASH Resolution and Fibrosis Reduction | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 15. A randomised, double-blind, placebo-controlled, multi-centre, dose-range, proof-of-concept, 24-week treatment study of lanifibranor in adult subjects with non-alcoholic steatohepatitis: Design of the NATIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ursodeoxycholic Acid Formulations for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, is a cornerstone in the management of cholestatic liver diseases and for the dissolution of cholesterol gallstones. However, its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its low aqueous solubility, which can limit its oral bioavailability. To overcome this challenge, various formulations have been developed, ranging from conventional tablets and capsules to advanced nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS). This guide provides an objective, data-driven comparison of different UDCA formulations, offering insights into their performance based on available experimental data to aid researchers and drug development professionals in selecting and designing optimal drug delivery strategies.
Comparative Analysis of Physicochemical and Pharmacokinetic Parameters
The performance of different UDCA formulations is critically dependent on their ability to enhance the dissolution and subsequent absorption of the drug. The following tables summarize key quantitative data from various studies, providing a clear comparison of their in vitro and in vivo performance.
| Formulation Type | Key Physicochemical Characteristics | In Vitro Dissolution/Drug Release | Reference |
| Conventional Tablets/Capsules | Standard compressed tablets or powder-filled capsules. | Variable, often slow and incomplete dissolution, particularly in acidic media. | [1] |
| Micronized UDCA Tablets | Reduced particle size of the active pharmaceutical ingredient. | Improved dissolution rate compared to non-micronized forms. | [2] |
| Oral Suspension | Liquid formulation containing suspended UDCA particles. | Can offer improved dose flexibility, especially for pediatric use. Dissolution is a key performance attribute. | [3] |
| Nanosuspension | Sub-micron sized drug crystals, typically stabilized by polymers or surfactants. Particle size: ~352.4 nm; Polydispersity Index (PDI): 0.11; Zeta Potential: -4.30 mV. | Significantly enhanced dissolution rate, with up to 86% of UDCA dissolved. | [4] |
| Self-Nano Emulsifying Drug Delivery System (SNEDDS) | Isotropic mixture of oil, surfactant, and co-surfactant encapsulating the drug. Droplet size: ~277.8 nm. | Forms a nanoemulsion in situ, leading to rapid drug release. Approximately 63% drug release after 8 hours in phosphate buffer (pH 6.8). | |
| pH-Modified Extended-Release Formulation | Spray-dried formulation with an alkalizing agent (e.g., Na2CO3) and a release-modifying polymer (e.g., HPMC). | Increased UDCA solubility to 8 mg/mL with sustained dissolution for 12 hours. |
| Formulation Comparison | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) | AUC (Area Under the Curve) | Relative Bioavailability | Reference |
| Nanosuspension vs. Commercial Tablet | Nanosuspension: 0.558 ± 0.118 µMCommercial Tablet: 0.366 ± 0.113 µM | Nanosuspension: 1.0 ± 0.9 hCommercial Tablet: 2.0 ± 0.8 h | Nanosuspension: 4.326 ± 0.471 µg/mL·hCommercial Tablet: 2.188 ± 0.353 µg/mL·h | Nanosuspension showed significantly higher bioavailability. | [4] |
| Micronized vs. Non-micronized Enteric-Coated Tablet | Micronized: 5091.806 ng/mlNon-micronized: 4848.66 ng/ml | Both ~3.5 h | Not explicitly stated, but implied improvement with micronized form. | Micronized formulation was 112% relative to the non-micronized formulation. | [2] |
| Oral Suspension vs. Capsules | Similar plasma pharmacokinetics observed between the two formulations. | Similar plasma pharmacokinetics observed between the two formulations. | Similar plasma pharmacokinetics observed between the two formulations. | The two formulations were found to be bioequivalent. | [3] |
| Enteric-Coated Sinking Tablet vs. Conventional Capsule | Sinking Tablet: Significantly higher | Sinking Tablet: Occurred later | Sinking Tablet: 39.0 ± 8.5 µmol·l⁻¹·(8 h)⁻¹Conventional Capsule: 30.5 ± 4.9 µmol·l⁻¹·(8 h)⁻¹ | Enteric-coated sinking tablet demonstrated higher bioavailability. | |
| pH-Modified Extended-Release vs. UDCA alone | Not explicitly stated, but formulation maintained a higher UDCA concentration for up to 48 h. | Not explicitly stated. | Significantly increased compared to UDCA alone. | Increased by 251% in rats. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparison of UDCA formulations.
In Vitro Dissolution Testing
Objective: To assess the rate and extent of UDCA release from a given formulation into a dissolution medium.
Typical Protocol (USP Apparatus 2 - Paddle Method):
-
Dissolution Medium: 900 mL of a suitable buffer, often a phosphate buffer at a specific pH (e.g., pH 6.8 or 7.5) to simulate intestinal conditions. For poorly soluble drugs like UDCA, a surfactant such as sodium lauryl sulfate (SLS) may be added to the medium to facilitate dissolution.[1][5]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Rotation Speed: Typically 50 or 75 rpm.[5]
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Procedure: a. The dosage form (tablet, capsule, or a specified volume of suspension) is placed in the dissolution vessel. b. At predetermined time intervals, an aliquot of the dissolution medium is withdrawn. c. The withdrawn sample is filtered (e.g., through a 0.45 µm filter). d. The concentration of dissolved UDCA in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection.[1][6]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.
In Vivo Bioavailability Study
Objective: To determine the rate and extent of absorption of UDCA from a formulation when administered orally to living subjects (animal models or human volunteers).
Typical Protocol (Human Clinical Trial):
-
Study Design: Typically a randomized, crossover study design is employed, where each subject receives each of the formulations being compared with a washout period in between.[7]
-
Subjects: Healthy human volunteers are often recruited. Inclusion and exclusion criteria are strictly defined.[8]
-
Dosing: A single oral dose of the UDCA formulation is administered to the subjects, often under fed or fasting conditions as specified in the protocol.[7]
-
Blood Sampling: Blood samples are collected at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[7]
-
Plasma Analysis: The concentration of UDCA in the plasma samples is quantified using a validated bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
-
Statistical Analysis: The pharmacokinetic parameters of the different formulations are statistically compared to determine if there are significant differences in their bioavailability.
Visualizing Mechanisms and Workflows
To better understand the complex biological pathways influenced by UDCA and the experimental processes used to evaluate its formulations, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a typical in vivo bioavailability study.
Caption: UDCA's protective anti-apoptotic signaling pathway in hepatocytes.
Caption: Mechanism of UDCA's choleretic effect in hepatocytes.
Conclusion
The choice of an appropriate Ursodeoxycholic acid formulation is a critical determinant of its therapeutic success. While conventional tablets and capsules remain widely used, advanced formulations such as nanosuspensions and pH-modified extended-release preparations demonstrate significantly improved bioavailability, which can translate to enhanced clinical efficacy. The data presented in this guide underscores the importance of formulation strategy in optimizing the delivery of poorly soluble drugs like UDCA. For researchers and drug development professionals, a thorough understanding of the comparative performance and the underlying mechanisms of these different formulations is essential for the rational design of next-generation UDCA therapies with improved patient outcomes. Further head-to-head clinical trials are warranted to definitively establish the superiority of these advanced formulations in a clinical setting.
References
- 1. scispace.com [scispace.com]
- 2. Beneficial effects of ursodeoxycholic acid via inhibition of airway remodelling, apoptosis of airway epithelial cells, and Th2 immune response in murine model of chronic asthma | Allergologia et Immunopathologia [elsevier.es:443]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by ursodeoxycholic acid in human melanoma cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Species Perspectives on Ursocholic Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ursocholic acid (UCA), a trihydroxy bile acid, plays a role in the complex network of bile acid metabolism. Understanding its metabolic fate across different species is crucial for preclinical drug development and for translating findings from animal models to human physiology. This guide provides a comparative overview of UCA metabolism, summarizing available quantitative data, detailing experimental methodologies, and illustrating key metabolic pathways. While direct comparative studies on UCA across a wide range of species are limited, this guide synthesizes the existing data for humans and rodents and extrapolates potential differences in other species based on the well-established metabolic pathways of structurally related bile acids.
Quantitative Comparison of this compound Metabolism
The metabolism of this compound primarily involves conjugation with amino acids (taurine or glycine), 7-dehydroxylation by the gut microbiota, and to a lesser extent, other modifications such as sulfation and glucuronidation. Significant species-dependent variations exist in these pathways.
| Metabolic Pathway | Human | Mouse | Other Species (Inferred) |
| Primary Conjugation | Glycine (predominantly) and Taurine | Almost exclusively Taurine | Rabbit, Minipig: Primarily Glycine. Dog, Hamster, Rat: Primarily Taurine. |
| 7-Dehydroxylation | Significant conversion to deoxycholic acid (DCA) by gut microbiota. | Transformation to deoxycholic acid by intestinal microflora is a known pathway. | The composition and activity of gut microbiota vary significantly across species, leading to likely differences in the rate and extent of 7-dehydroxylation. |
| Urinary Excretion | A notable portion of orally administered UCA is excreted in the urine, with the majority as the free acid and a smaller fraction as the glycine conjugate.[1] | Data not available. | Renal elimination of bile acids is generally a minor pathway in most species but can become significant in cholestatic conditions. |
| Biliary Enrichment | Following oral administration, UCA can become a principal biliary bile acid. | After feeding, UCA can constitute a significant portion of biliary bile acids.[2] | Biliary enrichment is dependent on absorption, hepatic uptake, and secretion, which are influenced by species-specific transporter expression and activity. |
Key Metabolic Pathways and Cross-Species Variations
The biotransformation of this compound involves several key enzymatic reactions that exhibit considerable diversity across species.
Amidation (Conjugation with Taurine or Glycine)
In the liver, bile acids are conjugated with either taurine or glycine to increase their solubility and facilitate their secretion into bile. This process is catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). The preference for taurine or glycine conjugation is a well-documented area of species difference.
-
Humans and Rabbits predominantly utilize glycine for bile acid conjugation.
-
Rodents (Mice and Rats), Dogs, and Hamsters almost exclusively use taurine.
-
Minipigs show a preference for glycine conjugation.
This fundamental difference in conjugation has significant implications for the physicochemical properties of the resulting bile salts and their subsequent roles in digestion and signaling.
7-Dehydroxylation by Gut Microbiota
Following secretion into the intestine, a significant portion of this compound can undergo 7-dehydroxylation by anaerobic bacteria in the colon, leading to the formation of the secondary bile acid, deoxycholic acid (DCA). This biotransformation is carried out by a multi-step enzymatic pathway encoded by the bile acid inducible (bai) operon found in specific gut bacteria, such as Clostridium scindens. The composition of the gut microbiome is highly variable between species, which directly impacts the capacity for 7-dehydroxylation.
Other Metabolic Modifications
While conjugation and dehydroxylation are the major metabolic routes, other pathways such as sulfation and glucuronidation can also occur, particularly as detoxification mechanisms.
-
Sulfation: This process, catalyzed by sulfotransferases (SULTs), is a major pathway for bile acid detoxification in humans and chimpanzees, but is a minor pathway in most other species.
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), glucuronidation is another detoxification pathway. Dogs exhibit high rates of bile acid glucuronidation, whereas it is a minor pathway in humans and rodents.
-
Hydroxylation: Cytochrome P450 (CYP) enzymes can hydroxylate bile acids at various positions. This pathway is most prominent in rats and mice, leading to the formation of more hydrophilic bile acids. In contrast, hydroxylation is a minor pathway in humans.
Experimental Protocols
The study of this compound metabolism relies on a variety of in vivo and in vitro techniques.
In Vivo Studies in Humans
-
Objective: To determine the kinetics and metabolic fate of this compound.
-
Methodology:
-
Administration of a loading dose of oral this compound (e.g., 900 mg/day for 1 week).[1]
-
Injection of radiolabeled this compound and a primary bile acid (e.g., cholic acid) as tracers.[1]
-
Daily collection of bile samples via duodenal aspiration.[1]
-
Extraction and purification of biliary bile acids.[1]
-
Quantification of bile acid kinetics and the relative abundance of UCA and its metabolites using techniques like gas chromatography-mass spectrometry (GC-MS).[1]
-
Collection of 24-hour urine samples to quantify renal excretion of UCA and its conjugates.[1]
-
In Vivo Studies in Mice
-
Objective: To assess the effect of this compound on biliary lipid composition and its transformation by gut microbiota.
-
Methodology:
-
Feeding mice a lithogenic diet supplemented with a specific concentration of this compound (e.g., 0.25%) for several weeks.[2]
-
Collection of gallbladder bile, plasma, and liver tissue at the end of the treatment period.[2]
-
Analysis of biliary bile acid composition using high-performance liquid chromatography (HPLC) or GC-MS.[2]
-
Collection of feces for the analysis of fecal bile acid excretion and the identification of microbially-derived metabolites.[2]
-
In Vitro Metabolism using Liver Microsomes
While direct studies on this compound are limited, a general protocol for studying bile acid metabolism using liver microsomes from different species is as follows:
-
Objective: To compare the phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism of a bile acid across species.
-
Methodology:
-
Incubate the test bile acid with liver microsomes from different species (e.g., human, mouse, rat, dog) in the presence of appropriate cofactors (NADPH for phase I; UDPGA for glucuronidation; PAPS for sulfation).
-
Terminate the reaction at various time points.
-
Extract the bile acid and its metabolites from the incubation mixture.
-
Analyze the samples using LC-MS/MS to identify and quantify the metabolites formed.
-
Determine kinetic parameters such as the rate of metabolite formation.
-
Visualizing Metabolic Pathways and Workflows
To better illustrate the complex processes involved in this compound metabolism, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of this compound in humans.
References
Safety Operating Guide
Ursocholic Acid: Comprehensive Disposal Procedures for Laboratory Settings
For immediate release: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for ursocholic acid to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound waste, consolidating information from safety data sheets and general laboratory chemical waste guidelines.
This compound, also known as ursodeoxycholic acid (UDCA), is a bile acid with applications in pharmaceutical research and development. While it is a naturally occurring substance, its disposal is governed by regulations for chemical waste. The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant, in accordance with all applicable federal, state, and local environmental regulations.[1] In-laboratory treatment or neutralization of this compound is not recommended due to its chemical stability and the potential for creating more hazardous byproducts.
Key Safety and Handling Information
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It may cause skin, eye, and respiratory irritation.[1][2][3][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[1][3]
Spill & Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Minor Spills: For small quantities, avoid generating dust.[2][5] The spilled material should be swept up or vacuumed using equipment with a HEPA filter and placed into a designated, sealed container for disposal.[5] The affected area should then be cleaned with soap and water.[3]
-
Major Spills: In the case of a larger spill, the area should be evacuated.[5] Emergency responders should be alerted to the location and nature of the hazard.[5] Only personnel with appropriate protective clothing and respiratory protection should be involved in the cleanup.[5] Prevent the spilled material from entering drains or waterways.[1][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to collection, storage, and transfer.
1. Waste Segregation and Collection:
-
Solid this compound Waste: Collect pure this compound, unused reagents, and heavily contaminated materials (e.g., weighing boats, contaminated filter paper) in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be placed in a designated solid chemical waste container.
-
Solutions Containing this compound: Liquid waste containing dissolved this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible chemical waste streams.[6][7]
-
Empty Containers: Empty containers of this compound should be disposed of as unused product and not be reused.[1] They should be managed through your institution's hazardous waste program.
2. Waste Container Selection and Labeling:
-
Container Type: Use only approved, chemically compatible containers for waste collection.[6][7] Containers should be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[7][8]
-
Labeling: All waste containers must be clearly and accurately labeled.[6][7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (or "Ursodeoxycholic Acid")
-
The concentration (if in solution)
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
3. On-site Storage:
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]
-
Storage Conditions: Keep waste containers in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6]
-
Incompatible Materials: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[2]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[8] Do not overfill containers.[7]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[9]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the this compound waste in compliance with all regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source Citation |
| Melting Point | 203-204 °C | [3] |
| Oral LD50 (rat) | 4600 mg/kg | [2] |
| Oral LD50 (mouse) | >10 gm/kg | [2] |
| Water Solubility | Insoluble | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, glacial acetic acid | [5] |
Experimental Protocols
As in-laboratory degradation is not recommended, no experimental protocols for the neutralization or destruction of this compound are provided. The mandated disposal procedure relies on professional waste management services.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. capotchem.com [capotchem.com]
- 2. 7.1.4 Chromic Acid | Environment, Health and Safety [ehs.cornell.edu]
- 3. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ursocholic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ursocholic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
This compound, a secondary bile acid, requires careful handling to minimize potential health risks. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, some safety data sheets indicate it may cause skin, eye, and respiratory irritation.[1][2] Therefore, implementing a robust safety protocol is a critical aspect of laboratory best practices.
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safety of personnel, a combination of personal protective equipment and engineering controls is mandatory when handling this compound.
| Control Type | Specification |
| Engineering Controls | Use in a well-ventilated area. Facilities should be equipped with an eyewash fountain and a safety shower.[1][3] |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[2][4] If dust is generated, a NIOSH-approved respirator may be necessary.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide outlines the essential steps for safely handling this compound from preparation to post-handling cleanup.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the designated handling area, preferably a chemical fume hood, has adequate ventilation.
-
Assemble PPE: Don the required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure the workspace is clean and uncluttered. Have all necessary equipment and materials readily available.
2. Handling Procedures:
-
Weighing and Transferring:
-
Handle this compound, which is typically a powder, with care to minimize dust generation.[3]
-
Use a spatula or other appropriate tool for transferring the powder.
-
If possible, weigh the compound directly into a sealable container.
-
-
Dissolving:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[5]
-
-
General Handling:
3. Post-Handling Cleanup:
-
Decontaminate Work Surfaces: Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Clean Equipment: Decontaminate all reusable equipment used during the procedure.
-
Remove PPE: Remove gloves and other disposable PPE, being careful not to touch the outer surfaces. Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled hazardous waste container.
-
-
Disposal Procedures:
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][4][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][4][7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Get medical attention.[1]
Below is a workflow diagram illustrating the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
